Sodium thiophosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphoric Acids - Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
10101-88-9 |
|---|---|
Molecular Formula |
H3NaO3PS |
Molecular Weight |
137.05 g/mol |
IUPAC Name |
trisodium;thiophosphate |
InChI |
InChI=1S/Na.H3O3PS/c;1-4(2,3)5/h;(H3,1,2,3,5) |
InChI Key |
XLDZOKHDPSDHMO-UHFFFAOYSA-N |
SMILES |
[O-]P(=S)([O-])[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
OP(=S)(O)O.[Na] |
Other CAS No. |
10101-88-9 |
physical_description |
Liquid |
Related CAS |
13598-51-1 (Parent) |
Synonyms |
diethyl thiophosphate sodium thiophosphate thiophosphate thiophosphoric acid thiophosphoric acid, trisodium salt |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of sodium thiophosphate for biochemical use?
An In-depth Technical Guide to the Biochemical Use of Sodium Thiophosphate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biochemical research, particularly in the study of cellular signaling, the term "this compound" often refers to adenosine (B11128) 5'-O-(3-thiotriphosphate), commonly known as ATP-γ-S. This molecule is a critical analog of adenosine triphosphate (ATP), the primary energy currency of the cell. While the inorganic salt, this compound (Na₃PO₃S), has its own set of applications, it is the ATP analog, ATP-γ-S, that serves as an indispensable tool for researchers investigating ATP-dependent enzymatic processes.[1][2]
The defining feature of ATP-γ-S is the substitution of a sulfur atom for a non-bridging oxygen atom on the gamma-phosphate group. This single atomic substitution dramatically alters its chemical properties, most notably rendering it resistant to hydrolysis by many enzymes that typically cleave the terminal phosphate (B84403) of ATP, such as most ATPases and phosphatases.[3][4] However, it is readily utilized as a substrate by many protein kinases, which transfer the thiophosphate group onto their target proteins. This process, known as thiophosphorylation, results in a modified protein that is stable and resistant to dephosphorylation by cellular phosphatases.[4]
This guide provides a comprehensive overview of the chemical and biochemical properties of ATP-γ-S, detailing its applications, presenting quantitative data, and outlining key experimental protocols for its use in a research setting.
Chemical and Physical Properties
The stability and utility of ATP-γ-S in biochemical assays are dictated by its unique chemical and physical characteristics. It is most commonly available as a lithium or tetralithium salt.[3][4][5]
| Property | Value | Reference(s) |
| Synonyms | Adenosine 5'-[γ-thio]-triphosphate, ATP-γ-S | [3][6] |
| Molecular Formula | C₁₀H₁₆N₅O₁₂P₃S (Acid form) | [4] |
| Molecular Weight | 523.2 g/mol (Lithium salt) | [3] |
| 547.1 g/mol (Tetralithium salt) | [4] | |
| Purity | Typically ≥80% or ≥90% (HPLC) | [3][4] |
| Form | Powder or aqueous solution | [1][3] |
| λmax | 260 nm | [3] |
| Storage Temperature | -20°C | [3] |
| Stability in Solution | Unstable in solutions; fresh preparation is recommended. | [5] |
Biochemical Properties and Applications
The primary biochemical utility of ATP-γ-S stems from its ability to act as an ATP analog with significantly increased metabolic stability.[6] This allows researchers to probe the mechanisms of ATP-dependent enzymes and signaling pathways.
Enzyme Interactions
-
Kinase Substrate : ATP-γ-S is an effective substrate for a wide range of protein kinases. These enzymes catalyze the transfer of the terminal thiophosphate group to serine, threonine, or tyrosine residues on substrate proteins.[7]
-
Resistance to Phosphatases : Once a protein is thiophosphorylated, the resulting thiophosphate ester is highly resistant to cleavage by most protein phosphatases.[3][4] This property is invaluable for "trapping" proteins in their phosphorylated state, allowing for their accumulation and subsequent detection or analysis.
-
ATPase Inhibition : ATP-γ-S is hydrolyzed very slowly by most ATPases, effectively acting as a non-hydrolyzable ATP analog or inhibitor in these systems.[3][4] This allows for the study of conformational changes or binding events that occur upon nucleotide binding, without the complication of hydrolysis.[8]
-
Purinergic Receptor Agonism : ATP-γ-S functions as an agonist for P2 purinergic receptors, making it useful for studying signaling pathways initiated by extracellular ATP.[4][5]
Use in Signal Transduction Research
ATP-γ-S is a cornerstone in the field of signal transduction, enabling the dissection of complex phosphorylation cascades. By promoting a stable thiophosphorylated state, it helps in identifying direct kinase substrates and understanding the downstream effects of kinase activation. For instance, it is used to study the ERK–mitogen-activated protein kinase (MAPK) pathway, a critical regulator of cell proliferation, survival, and motility.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the successful application of ATP-γ-S in biochemical experiments. Below are protocols for key experimental workflows.
Protocol 1: In Vitro Kinase Assay with Western Blot Detection
This protocol is designed to determine if a kinase of interest can thiophosphorylate a specific substrate in vitro. The resulting thiophosphorylation is detected using an antibody that specifically recognizes the thiophosphate ester modification after an alkylation step.[11]
A. Reagents and Solutions
-
Kinase of Interest (KOI): 50–200 ng per reaction
-
Substrate Protein: e.g., general kinase substrate at 1 mg/mL
-
10X Kinase Buffer: e.g., 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT
-
ATP-γ-S stock: 10 mM in dH₂O
-
p-Nitrobenzyl mesylate (PNBM): 50 mM in DMSO (prepare immediately before use)
-
EDTA: 0.5 M
-
5X SDS-PAGE Sample Buffer
B. Kinase Reaction
-
On ice, prepare a master mix containing 1X Kinase Buffer, the substrate protein, and the Kinase of Interest.
-
Aliquot the master mix into microcentrifuge tubes.
-
To initiate the reaction, add ATP-γ-S to a final concentration of 1 mM. For a negative control, add an equivalent volume of dH₂O.
-
Incubate the reaction for 30 minutes at 30°C or the optimal temperature for the kinase.
-
(Optional) Stop the kinase reaction by adding EDTA to a final concentration of 20-40 mM.[11]
C. Alkylation
-
Add PNBM to the reaction tubes to a final concentration of 2.5 mM.
-
Incubate for 1 hour at room temperature to allow for the alkylation of the thiophosphate group. This creates a specific epitope for the antibody.[11]
D. Sample Preparation and Western Blot
-
Terminate the alkylation reaction by adding 5X SDS-PAGE sample buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a thiophosphate ester-specific primary antibody (e.g., Rabbit Monoclonal).
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the thiophosphorylated substrate.
Protocol 2: Identifying Kinase Substrates with Analog-Sensitive Kinases
A powerful chemical genetic technique uses engineered "analog-sensitive" (AS) kinases to identify their direct substrates within a complex cell lysate.[9][11] The AS kinase has an enlarged ATP-binding pocket that can accommodate bulky N⁶-substituted ATP-γ-S analogs (A*TP-S) that wild-type kinases cannot use.[9][11] This ensures that only the substrates of the AS kinase are thiophosphorylated.
A. Principle
-
Engineer the Kinase : Mutate the "gatekeeper" residue in the ATP-binding pocket of the kinase of interest to create space.
-
Synthesize Analog : Use an N⁶-modified ATP-γ-S analog (e.g., N⁶-benzyl-ATP-γ-S).
-
Label Substrates : Incubate the AS kinase with the A*TP-S analog in a cell lysate. Only direct substrates of the AS kinase will be thiophosphorylated.
-
Isolate and Identify : Alkylate the thiophosphorylated peptides, affinity-purify them, and identify the substrates using mass spectrometry.
Conclusion
Adenosine 5'-O-(3-thiotriphosphate), or ATP-γ-S, is a powerful molecular tool for researchers in biochemistry and drug development. Its key chemical property—resistance to enzymatic hydrolysis by phosphatases while serving as a substrate for kinases—allows for the stable thiophosphorylation of proteins. This unique characteristic enables the detailed study of kinase activity, the identification of novel kinase substrates, and the elucidation of complex signal transduction pathways. The experimental protocols and methodologies outlined in this guide provide a framework for leveraging the distinct properties of ATP-γ-S to advance our understanding of cellular signaling in both health and disease.
References
- 1. 一硫代磷酸钠 三元 水合物 ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. ATP-γ-S =90% (HPLC), solution, pkg of 200 μL (20 μmol) | Sigma-Aldrich [sigmaaldrich.com]
- 4. ATP-gamma-S, kinase substrate (CAS 93839-89-5) (ab138911) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ATP-γ-S BIOLOG Life Science Institute [biolog.de]
- 7. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mg2+ and ATP or adenosine 5'-[gamma-thio]-triphosphate (ATP gamma S) enhances intrinsic fluorescence and induces aggregation which increases the activity of spinach Rubisco activase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation and Signal Transduction Pathways in Translational Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Laboratory Synthesis and Purification of Sodium Thiophosphate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of sodium thiophosphate (Na₃PO₃S) for laboratory applications. The following sections detail established synthesis methodologies, purification protocols, and quantitative data to assist researchers in obtaining high-purity this compound for their work in areas such as drug development, where it can serve as a key intermediate.
Synthesis of this compound
Two primary methods for the laboratory-scale synthesis of this compound are presented below: the reaction of phosphorus oxychloride (PSCl₃) with sodium hydroxide (B78521) (NaOH), and the reaction of phosphorus pentasulfide (P₄S₁₀) with sodium sulfide (B99878) (Na₂S).
Method 1: Synthesis from Phosphorus Oxychloride and Sodium Hydroxide
This method involves the hydrolysis of thiophosphoryl chloride with sodium hydroxide. The reaction is exothermic and requires careful temperature control.
Reaction Pathway:
The Thiophosphate Bridge: A Technical Guide to a Powerful Phosphate Analog in Molecular Biology
For researchers, scientists, and drug development professionals, understanding the nuances of cellular signaling pathways is paramount. Among the arsenal (B13267) of chemical tools available, sodium thiophosphate and its derivatives have emerged as indispensable analogs of phosphate (B84403) for dissecting complex biological processes. This in-depth guide explores the core principles, applications, and methodologies surrounding the use of thiophosphates, providing a comprehensive resource for leveraging this powerful tool in molecular biology research.
At the heart of cellular regulation lies protein phosphorylation, a ubiquitous post-translational modification orchestrated by kinases and reversed by phosphatases. Studying these transient events can be challenging due to the dynamic nature of the phosphate group. Thiophosphates, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom, offer a unique solution. This subtle substitution renders the resulting thiophosphorylated molecules resistant to the action of many phosphatases, effectively "trapping" the modified state for easier detection and analysis.[1][2] Furthermore, the thiophosphate moiety serves as a bio-orthogonal chemical handle, enabling specific enrichment and identification of modified proteins and nucleic acids from complex biological mixtures.
Core Applications in Molecular Biology
The unique properties of thiophosphates have led to their widespread adoption in several key areas of molecular biology research:
-
Kinase Substrate Identification: A primary application is the identification of direct substrates for specific protein kinases.[2][3] By using a thiophosphate analog of ATP, such as Adenosine 5'-O-(3-thiotriphosphate) (ATPγS), kinases transfer a thiophosphate group to their substrates.[2] These modified substrates can then be selectively isolated and identified, providing a powerful method for mapping kinase-substrate relationships within signaling networks.[3]
-
Mapping Phosphorylation Sites: Once a thiophosphorylated protein is isolated, mass spectrometry techniques can be employed to pinpoint the exact amino acid residue(s) that were modified.[4] This information is crucial for understanding how phosphorylation regulates protein function.
-
Studying Nucleic Acids: Thiophosphate modifications are also instrumental in the study of DNA and RNA. Oligonucleotides synthesized with phosphorothioate (B77711) linkages exhibit increased resistance to nuclease degradation, a property that is foundational to the development of antisense therapeutics.[5][6] Additionally, thiophosphate substitutions can be used in interference assays to identify phosphate groups that are critical for the catalytic activity of ribozymes.[7]
-
Coenzyme A Analogs: Researchers have synthesized thiophosphate analogs of Coenzyme A (CoA) to study its role in various metabolic processes and to develop more stable versions for potential therapeutic applications.[8][9]
Key Signaling Pathway Investigation: The Analog-Specific Kinase Approach
A sophisticated method for identifying kinase substrates involves the use of engineered "analog-specific" kinases (AS-kinases). These kinases are mutated to create a larger active site that can accommodate bulky N6-substituted ATPγS analogs that are not efficiently used by wild-type kinases in the cell.[3][10] This "lock and key" approach allows for the highly specific thiophosphorylation of only the direct substrates of the engineered kinase within a complex cellular lysate.[3]
References
- 1. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo properties of therapeutic oligonucleotides containing non-chiral 3' and 5' thiophosphate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Thiophosphate Analogs of Coenzyme A and Its Precursors—Synthesis, Stability, and Biomimetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophosphate Analogs of Coenzyme A and Its Precursors-Synthesis, Stability, and Biomimetic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Thiophosphorylation: A Technical Guide for Researchers
An In-depth Examination of Protein Kinase-Mediated Thiophosphate Transfer for Applications in Cellular Signaling and Drug Discovery
Introduction
Protein phosphorylation, the reversible addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a cornerstone of cellular signaling, regulating a vast array of biological processes.[1] Protein kinases, the enzymes orchestrating this modification, utilize adenosine (B11128) triphosphate (ATP) as the phosphate donor.[2] A powerful tool for dissecting these intricate signaling networks is the use of ATP analogs, most notably adenosine 5'-O-(3-thiotriphosphate) (ATPγS). In this process, known as thiophosphorylation, kinases transfer a thiophosphate group from ATPγS to their substrates.[3][4] This technical guide provides a comprehensive overview of the mechanism of thiophosphorylation by protein kinases, a comparative analysis with canonical phosphorylation, detailed experimental protocols, and a summary of key quantitative data to aid researchers in applying this technique.
The resulting thiophosphorylated proteins are distinguished by several key features. Notably, they exhibit increased resistance to the action of phosphatases, the enzymes that remove phosphate groups.[4][5][6] This stability allows for the accumulation of otherwise transient phosphorylation events, making them easier to detect and study.[6] Furthermore, the sulfur atom in the thiophosphate group provides a unique chemical handle for subsequent derivatization, enabling the enrichment and identification of direct kinase substrates from complex biological mixtures.[3][4][6][7][8]
The Enzymatic Mechanism of Thiophosphorylation
Protein kinases catalyze the transfer of the γ-thiophosphate from ATPγS to the hydroxyl group of a serine, threonine, or tyrosine residue on a substrate protein. The fundamental chemical mechanism mirrors that of phosphorylation, involving a nucleophilic attack by the substrate's hydroxyl group on the terminal phosphate (or thiophosphate) of the nucleotide.[7] The reaction is critically dependent on the presence of divalent cations, typically Mg²⁺ or Mn²⁺, which coordinate the nucleotide and facilitate the transfer reaction.[5][6][7]
The transition state of the phosphoryl transfer reaction catalyzed by protein kinases is a subject of ongoing study, with evidence suggesting a dissociative, "metaphosphate-like" transition state.[7] In this model, the bond between the β- and γ-phosphates of ATP breaks before the bond between the γ-phosphate and the substrate hydroxyl group is fully formed. The substitution of a non-bridging oxygen atom with sulfur in ATPγS can influence the reaction kinetics, often resulting in a lower catalytic efficiency compared to ATP.[5][6] This is attributed to differences in the electronic properties and the coordination of divalent cations by the thiophosphate group.[7]
While most kinases can utilize ATPγS, the efficiency of the thiophosphoryl transfer is often lower than that of phosphoryl transfer with ATP.[5][6] Interestingly, the choice of divalent cation can significantly modulate this activity. For some kinases, particularly tyrosine kinases, replacing Mg²⁺ with other divalent cations such as Ni²⁺, Co²⁺, or Mn²⁺ can enhance the rate of thiophosphorylation.[5][6][7] For instance, the auto-thiophosphorylation of Src tyrosine kinase proceeds much more efficiently in the presence of Ni²⁺.[5]
Comparison: Thiophosphorylation vs. Phosphorylation
| Feature | Phosphorylation (with ATP) | Thiophosphorylation (with ATPγS) |
| Phosphodonor | Adenosine Triphosphate (ATP) | Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) |
| Transferred Group | Phosphate (-PO₃²⁻) | Thiophosphate (-PO₂S²⁻) |
| Catalytic Efficiency | Generally higher | Generally lower, kinase-dependent[5][6] |
| Cofactor Preference | Typically Mg²⁺ | Can be modulated by Mn²⁺, Ni²⁺, Co²⁺[5][6][7] |
| Product Stability | Susceptible to phosphatases | Resistant to phosphatases[4][5][6] |
| Chemical Handle | None | Nucleophilic sulfur for alkylation[3][4] |
Quantitative Kinetic Data
The catalytic efficiency of protein kinases with ATPγS is typically reduced compared to ATP. This is reflected in the kinetic parameters Km (Michaelis constant, indicating substrate affinity) and kcat (turnover number, indicating catalytic rate). The following table summarizes available comparative data for Protein Kinase A (PKA).
| Kinase | Cosubstrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Fold Reduction in Efficiency |
| PKA | ATP | - | - | 430 ± 80 | - |
| PKA | ATP-biotin | - | - | - | 7-fold |
| PKA | ATP-dansyl | - | - | - | 18-fold |
Experimental Protocols
Protocol 1: In Vitro Thiophosphorylation Kinase Assay
This protocol describes a general method for thiophosphorylating a substrate protein in vitro.
Materials:
-
Recombinant protein kinase
-
Substrate protein or peptide
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATPγS (10 mM stock)
-
Reaction quench solution (e.g., 50 mM EDTA)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:
-
5 µL of 5x Kinase Reaction Buffer
-
X µL of substrate protein (to a final concentration of 1-10 µM)
-
X µL of recombinant kinase (e.g., 50-100 ng)
-
Deionized water to a volume of 22.5 µL
-
-
Initiate the reaction by adding 2.5 µL of 1 mM ATPγS (final concentration 100 µM).
-
Incubate the reaction at 30°C for 30-60 minutes. The optimal time should be determined empirically.
-
Terminate the reaction by adding 5 µL of 50 mM EDTA.
-
Add 5 µL of 6x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and subsequent detection methods (see Protocol 3).
Protocol 2: Alkylation of Thiophosphorylated Proteins
This protocol details the alkylation of the thiophosphate group to create a stable thioether linkage, which can be recognized by specific antibodies. p-Nitrobenzyl mesylate (PNBM) is a commonly used alkylating agent.
Materials:
-
Thiophosphorylated protein sample (from Protocol 1)
-
p-Nitrobenzyl mesylate (PNBM)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Following the kinase reaction (Protocol 1, step 3), add PNBM to a final concentration of 2.5 mM. A 50 mM stock of PNBM in DMSO should be prepared fresh.
-
Incubate the alkylation reaction for 1-2 hours at room temperature with gentle rotation.
-
Quench the kinase reaction and alkylation by adding EDTA to a final concentration of 20-40 mM.
-
Add SDS-PAGE loading buffer and proceed with analysis.
Protocol 3: Detection of Thiophosphorylation
A. Western Blotting with Thiophosphate Ester-Specific Antibodies:
-
Separate the alkylated protein samples by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a thiophosphate ester-specific primary antibody (e.g., clone 51-8) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
B. Mass Spectrometry Analysis for Site Identification:
-
Run the alkylated kinase reaction on an SDS-PAGE gel and visualize with Coomassie blue stain.
-
Excise the protein band of interest.
-
Perform in-gel tryptic digestion.
-
Extract the peptides from the gel.
-
Enrich for thiophosphorylated peptides using techniques such as TiO₂ or immobilized metal affinity chromatography (IMAC), or by immunoprecipitation with a thiophosphate ester-specific antibody.
-
Analyze the enriched peptides by LC-MS/MS to identify the parent protein and the precise site of thiophosphorylation. The alkylation with PNBM adds a specific mass shift that can be used to identify modified peptides.
Visualizing the Concepts
References
- 1. A comparative study of ATP analogs for phosphorylation-dependent kinase–substrate crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Quantitative Mass Spectrometry Platforms for Monitoring Kinase ATP Probe Uptake in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation Loop Dynamics Determine the Different Catalytic Efficiencies of B Cell- and T Cell-Specific Tec Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinase-catalyzed Crosslinking: A Comparison of ATP-crosslinker Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. Kinase-catalyzed crosslinking: A comparison of ATP-crosslinker analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Stability and Storage of Sodium Thiosulfate Solutions for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Stability and Storage Conditions of Sodium Thiosulfate (B1220275) Solutions
Sodium thiosulfate (Na₂S₂O₃), a vital reagent in analytical chemistry and a promising therapeutic agent, requires careful handling and storage to ensure its efficacy and prevent degradation. This technical guide provides a comprehensive overview of the stability of sodium thiosulfate solutions, detailing the factors that influence its degradation, recommended storage conditions, and analytical methodologies for stability assessment. This guide is intended for researchers, scientists, and drug development professionals who utilize sodium thiosulfate in their work.
Core Stability Profile
Aqueous solutions of sodium thiosulfate are known to be unstable over long periods. The primary degradation pathways include acid-catalyzed decomposition, oxidation, and microbial contamination. Understanding these pathways is critical for maintaining the integrity of standard solutions and pharmaceutical formulations.
Acid-Catalyzed Decomposition
In acidic environments, sodium thiosulfate solutions undergo decomposition to form elemental sulfur, sulfur dioxide, and water. This is a redox reaction catalyzed by hydrogen ions.[1] The reaction proceeds as follows:
Na₂S₂O₃(aq) + 2H⁺(aq) → 2Na⁺(aq) + S(s) + SO₂(g) + H₂O(l)
This decomposition is visually apparent by the formation of a colloidal sulfur precipitate, which makes the solution turbid.[2] The rate of this reaction is dependent on the concentration of both the thiosulfate and the acid.[1][2]
Oxidation
Sodium thiosulfate is a reducing agent and is susceptible to oxidation by dissolved oxygen in the water used for solution preparation. This oxidation can be accelerated by the presence of certain metal ions.
Microbial Degradation
Microorganisms can metabolize thiosulfate, leading to a decrease in the concentration of the solution over time. This is a significant concern for long-term storage of solutions that have not been prepared with sterile water or do not contain a preservative.
Quantitative Stability Data
The stability of sodium thiosulfate solutions is highly dependent on the preparation method, storage container, and the presence of stabilizers. The following tables summarize quantitative data from various studies.
| Concentration | Solvent/Matrix | Storage Container | Storage Conditions | Stability | Citation |
| 0.5 mol/kg | Freshly boiled and cooled pure water | Teflon bottle | Room temperature | Stable for at least one month without preservatives | [3][4] |
| 0.2 and 0.5 mol/L | Not specified | Not specified | Not specified | Stable over 17 days without stabilizer | [3] |
| 16 mg/mL and 72 mg/mL | 0.9% Sodium Chloride | Polyolefin bags | 25°C, with or without protection from light | Retained >95% of initial concentration for 24 hours | [5] |
| 500 mg in admixture with 50 mg sodium nitroprusside | D5W and NS | Not specified | Room temperature, protected from light | Retained >95% of initial concentration for 48 hours | [6] |
| 0.1 M | Not specified | Not specified | Hot weather (30°C and higher) | Standardization method developed to account for instability | [7] |
| 0.025 N and 0.01 N | Water | Not specified | Long-term (years) | Found to be stable for much longer than typically indicated | [8] |
| Parameter | Condition | Effect on Stability | Citation |
| pH | Acidic (below neutral) | Significant decomposition, precipitation of sulfur. | [1][2] |
| Alkaline (pH 9.0-9.5) | Increased stability. | [9] | |
| Temperature | Increased Temperature | Accelerates the rate of acid-catalyzed decomposition. For every 10°C rise, the reaction rate can nearly double. | [10][11] |
| Room Temperature (25°C) | Stable for at least 24 hours in specific formulations. | [5] | |
| Refrigerated (2-8°C) | Stock solutions are stable for at least one week. | [12] | |
| Light | UV Irradiation | Can induce photodegradation. The process is oxygen-dependent. | [13][14] |
| Protected from light | Recommended for long-term storage. | [6] | |
| Unprotected from light | Stable for at least 24 hours in specific formulations at 25°C. | [5] | |
| Stabilizers | Sodium Carbonate or Sodium Bicarbonate | Addition of a small amount (e.g., 0.1%) can increase the pH and improve stability. | [9] |
| Borate (B1201080) Buffer | Effective at maintaining an alkaline pH and preventing sulfur precipitation. | [9][15] |
Recommended Storage Conditions and Container Compatibility
To maximize the shelf-life of sodium thiosulfate solutions, the following storage conditions are recommended:
-
Preparation: Use freshly boiled and cooled, high-purity water to minimize dissolved oxygen and destroy microorganisms.
-
pH: Maintain a slightly alkaline pH (around 9-10) by adding a stabilizer like sodium carbonate or using a borate buffer.
-
Temperature: Store solutions in a cool place. Refrigeration can extend stability.
-
Light: Protect solutions from light by using amber bottles or storing them in the dark.
-
Container: Use tightly sealed containers to prevent exposure to air and carbon dioxide, which can lower the pH.
The choice of container material is also crucial for maintaining the stability of sodium thiosulfate solutions.
| Container Material | Compatibility | Notes | Citation |
| Teflon (PTFE) | Excellent | Shown to be suitable for storing stable solutions for at least a month. | [3][4] |
| Polyolefin Bags | Excellent | Solutions are stable for at least 24 hours. | [5] |
| Borosilicate Glass | Good | A common and suitable material for storing solutions. | [16] |
| Polypropylene (PP) | Good | Generally good chemical resistance. | [17][18] |
| Low-Density Polyethylene (B3416737) (LDPE) | Good | Suitable for short-term storage and dispensing. | [16] |
| Polyvinyl Chloride (PVC) | Fair | May have higher drug loss compared to glass or LDPE for certain formulations. | [19] |
Experimental Protocols
Preparation of a Stabilized 0.1 M Sodium Thiosulfate Stock Solution
This protocol describes the preparation of a stock solution with enhanced stability for general laboratory use.
Materials:
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O), analytical grade
-
Sodium carbonate (Na₂CO₃), anhydrous
-
High-purity water (e.g., distilled or deionized)
Procedure:
-
Boil 1 liter of high-purity water for at least 5 minutes to sterilize it and expel dissolved gases. Allow the water to cool to room temperature.
-
Accurately weigh approximately 24.82 g of sodium thiosulfate pentahydrate.
-
Weigh approximately 0.1 g of anhydrous sodium carbonate.
-
Dissolve the sodium carbonate in the cooled, boiled water in a 1 L volumetric flask.
-
Add the sodium thiosulfate to the sodium carbonate solution and swirl to dissolve.
-
Once fully dissolved, bring the solution to the 1 L mark with the cooled, boiled water.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Transfer the solution to a clean, tightly capped amber glass or polyethylene bottle for storage.
-
Allow the solution to stand for at least 24 hours before standardization.
Stability-Indicating HPLC Method for Sodium Thiosulfate
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sodium thiosulfate in the presence of its degradation products.[12]
Chromatographic Conditions:
-
Column: Zorbax Eclipse XBD-C8, 150 x 4.6 mm, 5 µm (or equivalent)
-
Mobile Phase: 0.01 M phosphate (B84403) buffer (pH adjusted to 7.1 ± 0.05 with sodium hydroxide (B78521) solution) and methanol (B129727) (85:15 v/v) containing 1.698 g/L of tetrabutylammonium (B224687) hydrogen sulfate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of sodium thiosulfate of known concentration (e.g., 150 µg/mL) in the mobile phase.
-
Sample Preparation: Dilute the sodium thiosulfate solution under investigation with the mobile phase to a concentration within the linear range of the assay.
-
Forced Degradation Studies (for method validation):
-
Acid Degradation: Treat the sample with a dilute acid (e.g., 0.1 M HCl) and heat. Neutralize before injection.
-
Base Degradation: Treat the sample with a dilute base (e.g., 0.1 M NaOH) and heat. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the sample to elevated temperatures (e.g., 60°C).
-
Photolytic Degradation: Expose the sample to UV light.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of sodium thiosulfate in the samples by comparing the peak area with that of the standard. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Signaling Pathways and Relevance in Drug Development
For professionals in drug development, it is important to note that sodium thiosulfate is recognized as a hydrogen sulfide (B99878) (H₂S) donor.[20][21][22] H₂S is an endogenous gasotransmitter with various physiological roles, and the therapeutic effects of sodium thiosulfate are often attributed to its ability to generate H₂S.[23]
The mechanism involves the enzymatic conversion of thiosulfate to H₂S.[21] This H₂S can then modulate several signaling pathways, making sodium thiosulfate a molecule of interest for various therapeutic applications.
H₂S-Mediated Signaling Pathways of Sodium Thiosulfate.
Experimental and Logical Workflows
Workflow for Stability Testing of Sodium Thiosulfate Solution
The following diagram illustrates a typical workflow for conducting a stability study of a sodium thiosulfate solution.
References
- 1. mechanism kinetics hydrochloric acid sodium thiosulfate reaction rate expression orders of reaction explained oxidation state changes of sulfur disproportionation redox reaction Doc Brown's advanced level revision notes [docbrown.info]
- 2. flinnsci.com [flinnsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of sodium thiosulfate s... preview & related info | Mendeley [mendeley.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Sodium Nitroprusside and Sodium Thiosulfate 1:10 Intravenous Admixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DE2851037B1 - Process for the stabilization of sodium thiosulfate solutions intended for medical purposes - Google Patents [patents.google.com]
- 10. byjus.com [byjus.com]
- 11. atilim.edu.tr [atilim.edu.tr]
- 12. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 13. Effect of sodium thiosulfate on the photolysis of phenobarbital: evidence of complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. stemed.site [stemed.site]
- 16. qecusa.com [qecusa.com]
- 17. ineos.com [ineos.com]
- 18. calpaclab.com [calpaclab.com]
- 19. Compatibility of plastics with cytotoxic drug solutions-comparison of polyethylene with other container materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Sodium thiosulfate: A donor or carrier signaling molecule for hydrogen sulfide? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ATP-gamma-S (ATPγS) as a Thiophosphate Donor for Researchers, Scientists, and Drug Development Professionals
Introduction: Adenosine (B11128) 5'-O-(3-thiotriphosphate), commonly known as ATP-gamma-S (ATPγS), is a crucial analog of adenosine triphosphate (ATP) utilized extensively in biochemical and pharmacological research. In ATPγS, a sulfur atom replaces a non-bridging oxygen atom on the gamma-phosphate group. This modification confers resistance to hydrolysis by many ATPases and kinases, making it a powerful tool for studying protein phosphorylation, identifying kinase substrates, and elucidating signaling pathways. This technical guide provides a comprehensive overview of ATPγS, including its chemical properties, applications as a thiophosphate donor, detailed experimental protocols, and its role in dissecting cellular signaling.
Chemical and Physical Properties of ATPγS
ATPγS shares a similar overall structure with ATP, allowing it to be recognized by the ATP-binding sites of many enzymes. However, the substitution of a sulfur for an oxygen atom in the gamma-phosphate position alters its chemical properties, most notably its susceptibility to enzymatic cleavage.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆N₅O₁₂P₃S | [1][2] |
| Molecular Weight | 523.25 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | [3] |
| λmax | 259 nm | [4] |
Structure of ATP-gamma-S (ATPγS):
Caption: Chemical structure of ATP-gamma-S.
ATPγS as a Thiophosphate Donor in Kinase Reactions
Protein kinases catalyze the transfer of the terminal phosphate (B84403) group of ATP to a substrate protein. While many kinases can utilize ATPγS as a phosphodonor, the rate of the thiophosphoryl transfer is generally slower than the phosphoryl transfer from ATP. The resulting thiophosphorylated protein is often more resistant to phosphatases, making it a stable marker for kinase activity.
Quantitative Comparison of Kinase Kinetics with ATPγS vs. ATP
The efficiency with which a kinase utilizes ATPγS varies significantly among different kinases. This is reflected in the kinetic parameters, Michaelis constant (Kₘ) and catalytic rate (kcat).
| Kinase | Substrate | Kₘ (ATP) (µM) | kcat (ATP) (s⁻¹) | Kₘ (ATPγS) (µM) | kcat (ATPγS) (s⁻¹) | Reference(s) |
| p38α (MAPK14) | ATP Hydrolysis | 212 ± 12.6 | 0.562 ± 0.007 | - | - | [5] |
| Myosin I Heavy Chain Kinase (T632A mutant) | Peptide | - | - | - | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving ATPγS.
In Vitro Kinase Assay Using ATPγS and p-Nitrobenzyl Mesylate (PNBM) Alkylation
This protocol describes a non-radioactive method to detect thiophosphorylation by using a specific antibody that recognizes the thiophosphate ester formed after alkylation with p-Nitrobenzyl mesylate (PNBM).[7][8][9][10][11]
Materials:
-
Purified kinase
-
Substrate protein or peptide
-
ATPγS (10 mM stock)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
p-Nitrobenzyl mesylate (PNBM) (50 mM stock in DMSO)[10]
-
EDTA (0.5 M, for quenching)
-
SDS-PAGE loading buffer
-
Anti-thiophosphate ester antibody
-
Western blot reagents and equipment
Procedure:
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, prepare the kinase reaction mixture on ice. A typical 25 µL reaction may contain:
-
5 µL of 5x Kinase Reaction Buffer
-
1-5 µg of substrate protein or peptide
-
100-500 ng of purified kinase
-
2.5 µL of 1 mM ATPγS (final concentration 100 µM)
-
Nuclease-free water to a final volume of 25 µL.
-
-
Note: Avoid DTT concentrations above 0.5 mM as it can react with PNBM.[7]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the kinase.
-
Incubate at 30°C for 30-60 minutes. Optimal time should be determined empirically.
-
-
Reaction Quenching (Optional):
-
Stop the reaction by adding EDTA to a final concentration that is twice the concentration of the divalent cations (e.g., 20 mM EDTA for 10 mM MgCl₂).[7]
-
-
Alkylation:
-
Sample Preparation for Analysis:
-
Add SDS-PAGE loading buffer to the alkylated reaction mixture.
-
Boil the samples for 5 minutes.
-
Proceed with SDS-PAGE and Western blot analysis using an anti-thiophosphate ester antibody to detect the thiophosphorylated substrate.
-
Caption: Workflow for in vitro thiophosphorylation and detection.
Enrichment of Thiophosphorylated Peptides using Titanium Dioxide (TiO₂)
Due to the low stoichiometry of phosphorylation, enrichment of phosphorylated (or thiophosphorylated) peptides is often necessary for mass spectrometry analysis.[12][13][14][15][16]
Materials:
-
Tryptic digest of protein sample
-
TiO₂ beads or spin tips
-
Loading buffer (e.g., 2M lactic acid in 50% acetonitrile (B52724) (ACN))[13]
-
Wash buffer 1 (e.g., 50% ACN, 0.1% trifluoroacetic acid (TFA))
-
Wash buffer 2 (e.g., 0.1% TFA in water)
-
Elution buffer (e.g., 1.5% ammonium (B1175870) hydroxide)[15]
-
Microcentrifuge tubes
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Resuspend the dried tryptic peptide digest in the loading buffer.
-
-
TiO₂ Bead Equilibration:
-
If using beads, wash them with elution buffer followed by loading buffer to equilibrate.
-
-
Binding:
-
Incubate the peptide solution with the equilibrated TiO₂ beads or pass the solution through a TiO₂ spin tip. Allow sufficient time for binding (e.g., 15-30 minutes with agitation).
-
-
Washing:
-
Wash the beads/spin tip sequentially with loading buffer, wash buffer 1, and wash buffer 2 to remove non-specifically bound peptides.
-
-
Elution:
-
Elute the bound thiophosphopeptides with the elution buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Lyophilize the eluted sample to dryness.
-
Reconstitute the sample in a buffer compatible with mass spectrometry analysis (e.g., 0.1% formic acid).
-
Phos-tag™ SDS-PAGE for the Analysis of Thiophosphorylated Proteins
Phos-tag™ is a molecule that specifically binds to phosphate groups, and when incorporated into a polyacrylamide gel, it retards the migration of phosphorylated and thiophosphorylated proteins, allowing for their separation from non-phosphorylated counterparts.[17][18][19][20][21]
Materials:
-
Phos-tag™ Acrylamide
-
ZnCl₂ or MnCl₂ solution
-
Acrylamide/Bis-acrylamide solution
-
Gel casting and electrophoresis equipment
-
Transfer buffer with EDTA
-
Western blot reagents
Procedure:
-
Gel Casting:
-
Prepare the separating gel solution containing the desired concentration of acrylamide, Phos-tag™ acrylamide, and either ZnCl₂ or MnCl₂. The concentration of Phos-tag™ and the metal ion should be optimized for the protein of interest.[17][18]
-
Pour the separating gel and overlay with water or isopropanol.
-
After polymerization, pour the stacking gel.
-
-
Sample Preparation:
-
Prepare protein samples in SDS-PAGE loading buffer. Avoid high concentrations of EDTA in the lysis buffer, as it can chelate the metal ions in the gel.[17]
-
-
Electrophoresis:
-
Run the gel at a constant voltage until the dye front reaches the bottom. The running conditions may need optimization.
-
-
Protein Transfer:
-
Before transferring the proteins to a membrane, soak the gel in transfer buffer containing EDTA (e.g., 1-10 mM) for 10-20 minutes to chelate the metal ions, which improves the transfer efficiency of (thio)phosphorylated proteins.[17][21]
-
Perform the protein transfer using standard Western blotting procedures.
-
-
Detection:
-
Probe the membrane with an antibody against the protein of interest to visualize the different phosphorylated and non-phosphorylated forms.
-
MALDI-TOF Mass Spectrometry for the Analysis of Thiophosphorylated Peptides
MALDI-TOF MS is a powerful technique for the analysis of peptides and can be used to identify and characterize thiophosphorylated peptides.[22][23][24][25][26]
Materials:
-
Enriched thiophosphopeptide sample
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Spotting:
-
Mix the enriched thiophosphopeptide sample with the MALDI matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals of the sample and matrix.[25]
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in the appropriate mode (linear or reflectron, positive or negative ion mode). Thiophosphorylated peptides will have a mass shift of +16 Da compared to their phosphorylated counterparts.
-
-
Tandem Mass Spectrometry (MS/MS):
-
For sequencing and precise localization of the thiophosphorylation site, perform MS/MS analysis on the parent ion of interest.
-
Application of ATPγS in Studying Signaling Pathways
ATPγS is an invaluable tool for dissecting signaling pathways by allowing for the accumulation of thiophosphorylated intermediates that are resistant to phosphatases.
Elucidating the MAPK Signaling Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and stress responses. ATPγS can be used to identify substrates of specific MAPKs.
Caption: Use of ATPγS to identify ERK substrates.
By incubating active ERK with a cell lysate and ATPγS, substrates of ERK will be thiophosphorylated. These stable thiophosphorylated proteins can then be enriched and identified using mass spectrometry, providing a snapshot of the downstream targets of ERK activation.
Investigating the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, growth, and metabolism. ATPγS can be used in in vitro kinase assays to study the activity of Akt and its downstream targets. For instance, researchers can assess how mutations in Akt affect its ability to thiophosphorylate a known substrate in the presence of ATPγS.[27][28][29][30][31]
Caption: Investigating Akt kinase activity with ATPγS.
Stability of Thiophosphorylated Proteins
A key advantage of using ATPγS is the increased stability of the resulting thiophosphate ester compared to the phosphate ester. This resistance to phosphatases allows for the accumulation of thiophosphorylated proteins, facilitating their detection and analysis. While generally stable, the half-life of a thiophosphorylated protein can vary depending on the specific protein, the amino acid residue (serine, threonine, or tyrosine), and the cellular environment. Thiophosphohistidine has also been shown to have increased stability compared to phosphohistidine, which is notoriously labile under acidic conditions.[32][33]
Conclusion
ATPγS is a versatile and indispensable tool in the study of protein phosphorylation and cellular signaling. Its ability to act as a thiophosphate donor, coupled with the relative stability of the resulting thiophosphorylated products, provides researchers with a robust method to investigate kinase activity, identify novel kinase substrates, and dissect complex signaling networks. The experimental protocols and applications outlined in this guide offer a solid foundation for the effective use of ATPγS in both basic research and drug development.
References
- 1. ATP,Gamma S | C10H16N5O12P3S | CID 2028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atpgammas | C10H12N5O12P3S-4 | CID 44123300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. mybiosource.com [mybiosource.com]
- 5. kcat of p38α (MAPK14) protein kinase for ATP - Bacteria Escherichia coli - BNID 110567 [bionumbers.hms.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. abcam.cn [abcam.cn]
- 8. researchgate.net [researchgate.net]
- 9. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p-Nitrobenzyl mesylate (PNBM) | Hello Bio [hellobio.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ohsu.edu [ohsu.edu]
- 14. Phosphopeptide enrichment using offline titanium dioxide columns for phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphopeptide Enrichment Using Offline Titanium Dioxide Columns for Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 18. jove.com [jove.com]
- 19. labmark.cz [labmark.cz]
- 20. scribd.com [scribd.com]
- 21. a.storyblok.com [a.storyblok.com]
- 22. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 26. manoa.hawaii.edu [manoa.hawaii.edu]
- 27. The Mechanism of ATP-Dependent Allosteric Protection of Akt Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biorxiv.org [biorxiv.org]
- 29. Akt blocks the tumor suppressor activity of LKB1 by promoting phosphorylation-dependent nuclear retention through 14-3-3 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Phosphorylated Akt1 in human breast cancer measured by direct sandwich enzyme-linked immunosorbent assay: Correlation with clinicopathological features and tumor VEGF-signaling system component levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Phosphorylation-Dependent Inhibition of Akt1 [mdpi.com]
- 32. Protein histidine phosphorylation: increased stability of thiophosphohistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Protein histidine phosphorylation: increased stability of thiophosphohistidine - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Sodium Thiophosphate in Kinase Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of sodium thiophosphate, specifically adenosine (B11128) 5'-[γ-thio]triphosphate (ATPγS), in kinase assays. This powerful technique enables the specific labeling and identification of direct kinase substrates, offering valuable insights into cellular signaling pathways and providing a robust platform for drug discovery and development.
Core Principles: Leveraging a Thiophosphate Moiety for Kinase Substrate Identification
The central principle of this kinase assay methodology lies in the ability of protein kinases to utilize ATPγS as a phosphodonor substrate. In this reaction, the kinase catalyzes the transfer of the γ-thiophosphate group from ATPγS to a serine, threonine, or tyrosine residue on its substrate protein. This process, known as thiophosphorylation, results in a modified substrate that is resistant to the action of phosphatases, leading to a more stable and detectable post-translational modification.
The thiophosphorylated substrate can then be specifically detected through a two-step process. First, the thiophosphate group is alkylated, commonly with p-nitrobenzyl mesylate (PNBM), to create a stable thiophosphate ester. This newly formed epitope is then recognized by a specific antibody, such as the widely-used rabbit monoclonal antibody clone 51-8, allowing for sensitive and specific detection of the direct kinase substrate.
Advantages and Considerations of the Thiophosphate Approach
Advantages:
-
Specificity: This method allows for the identification of direct substrates of a specific kinase, as the thiophosphorylation event is a direct result of the kinase's enzymatic activity.
-
Stability: The thiophosphate modification is resistant to phosphatases, which are abundant in cell lysates and can interfere with traditional phosphorylation assays.[1] This stability allows for the accumulation of the modified substrate, enhancing detection sensitivity.
-
Versatility: The technique can be applied to a wide range of kinases, including serine/threonine and tyrosine kinases, and is compatible with various downstream applications such as Western blotting, immunoprecipitation, and mass spectrometry.[2]
-
Non-Radioactive: Unlike traditional kinase assays that rely on the use of radioactive ATP (γ-³²P-ATP), this method offers a safer, non-radioactive alternative.
Considerations:
-
The "Thio-Effect": Many kinases exhibit a lower catalytic efficiency (kcat/Km) when utilizing ATPγS compared to ATP.[1] This "thio-effect" can result in slower reaction rates and may require optimization of assay conditions, such as enzyme concentration or incubation time.
-
Non-Specific Alkylation: The alkylating agent, PNBM, can potentially react with other nucleophilic residues in a protein, such as cysteine. However, the use of specific antibodies that recognize the thiophosphate ester with high fidelity minimizes the impact of non-specific alkylation.
Quantitative Data: A Comparative Look at Kinase Kinetics with ATP and ATPγS
As a specific example, the following table presents the steady-state kinetic parameters for the eukaryotic translation initiation factor eIF4A, an RNA helicase with RNA-dependent ATPase activity, with both ATP and ATPγS. While not a protein kinase, this data illustrates a case where ATPγS is a surprisingly efficient substrate.
| Enzyme | Substrate | K_M_ (μM) | k_cat_ (min⁻¹) | Reference |
| eIF4A | ATP•Mg | 58 ± 11 | 0.97 ± 0.06 | |
| eIF4A | ATPγS•Mg | 66 ± 9 | 1.0 ± 0.1 |
Table 1: Steady-state kinetic parameters for eIF4A with ATP and ATPγS.
For most protein kinases, however, the k_cat_ for ATPγS is generally lower than for ATP. Researchers should empirically determine the optimal conditions for their specific kinase of interest to ensure efficient thiophosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of ATPγS in kinase assays.
In Vitro Kinase Assay with ATPγS
This protocol describes the basic steps for thiophosphorylating a substrate protein in vitro.
Materials:
-
Purified active kinase of interest
-
Purified substrate protein
-
Kinase reaction buffer (specific to the kinase of interest)
-
Adenosine 5'-[γ-thio]triphosphate (ATPγS) solution (e.g., 10 mM stock)
-
Dithiothreitol (DTT)
-
Magnesium chloride (MgCl₂)
-
EDTA solution (for stopping the reaction)
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix. A typical 30 µL reaction may contain:
-
1-5 µg of substrate protein
-
10-100 ng of active kinase
-
1X Kinase Reaction Buffer
-
1 mM DTT
-
10 mM MgCl₂
-
-
Initiate the Reaction: Add ATPγS to a final concentration of 100 µM to start the kinase reaction.
-
Incubate: Incubate the reaction at 30°C for 30-60 minutes. The optimal incubation time should be determined empirically based on the kinase's activity.
-
Set Up Controls: To ensure the specificity of the reaction, prepare the following control reactions:
-
No Kinase Control: Omit the kinase from the reaction mix.
-
No ATPγS Control: Replace ATPγS with an equivalent concentration of ATP.
-
No Substrate Control: Omit the substrate to check for kinase auto-thiophosphorylation.
-
-
Stop the Reaction: Terminate the reaction by adding EDTA to a final concentration of 20 mM.
Alkylation of Thiophosphorylated Proteins with PNBM
This protocol details the alkylation step required to generate the stable thiophosphate ester epitope for antibody detection.
Materials:
-
Thiophosphorylated protein sample from the in vitro kinase assay
-
p-Nitrobenzyl mesylate (PNBM) solution (e.g., 50 mM stock in DMSO)
Procedure:
-
Add PNBM: To the 30 µL kinase reaction, add 1.5 µL of 50 mM PNBM stock solution to achieve a final concentration of 2.5 mM.
-
Incubate: Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Prepare for Downstream Analysis: The alkylated sample is now ready for analysis by Western blotting or for use in immunoprecipitation.
Western Blotting for Detection of Thiophosphorylated Proteins
This protocol outlines the steps for detecting the alkylated thiophosphorylated substrate using an anti-thiophosphate ester antibody.
Materials:
-
Alkylated protein samples
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-thiophosphate ester antibody (e.g., clone 51-8), diluted 1:5000 in blocking buffer.
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
SDS-PAGE: Separate the alkylated protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-thiophosphate ester primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Detection: Develop the blot using an ECL substrate and visualize the signal using a chemiluminescence imaging system.
Visualizations: Signaling Pathways and Experimental Workflows
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. The thiophosphate kinase assay can be effectively used to identify direct substrates of kinases within this pathway, such as MEK1/2 and ERK1/2.
Caption: A simplified diagram of the MAPK/ERK signaling cascade.
Experimental Workflow for Kinase Substrate Identification
The following diagram illustrates the logical flow of an experiment designed to identify a direct substrate of a kinase using the ATPγS-based assay.
Caption: Experimental workflow for identifying direct kinase substrates.
References
The Pivotal Role of Sodium Thiophosphate in Unraveling Enzyme Kinetics: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the intricate dance of enzyme kinetics is paramount. Sodium thiophosphate, particularly in the form of its adenosine (B11128) triphosphate analog, Adenosine 5'-O-(3-thiotriphosphate) (ATPγS), has emerged as an indispensable tool in this endeavor. This technical guide delves into the core applications of this compound in studying enzyme kinetics, providing in-depth experimental protocols, quantitative data, and visual representations of key processes.
At its heart, the utility of ATPγS lies in its ability to act as a substrate for kinases, enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate. When ATPγS is used, a thiophosphate group is transferred instead, resulting in a thiophosphorylated product.[1][2][3][4][5] This subtle substitution of a sulfur atom for an oxygen atom in the terminal phosphate group has profound and advantageous consequences for studying enzyme kinetics.
A primary advantage of thiophosphorylation is the resulting product's resistance to the action of phosphatases, enzymes that remove phosphate groups.[2] This metabolic stability allows for the accumulation of the thiophosphorylated substrate, making it easier to detect and quantify, thereby facilitating the analysis of kinase activity, especially for kinases with low activity levels.[2] Furthermore, this resistance to dephosphorylation makes thiophosphorylated molecules excellent tools for studying phosphatases themselves, acting as stable substrate analogs and competitive inhibitors.
Probing Kinase Activity with ATPγS
ATPγS is widely employed as a co-substrate in in vitro kinase assays to measure the activity of a specific kinase on its substrate. The rate of thiophosphorylation provides a direct measure of the kinase's catalytic efficiency.
Quantitative Analysis of Kinase Kinetics
Table 1: Illustrative Kinetic Parameters for Kinases with ATP and ATPγS
| Kinase | Substrate | Cosubstrate | K_m (µM) | V_max (relative) | Reference |
| Protein Kinase A (PKA) | Kemptide | ATP | 10-20 | 1 | Fictional Example |
| Protein Kinase A (PKA) | Kemptide | ATPγS | 50-100 | 0.7 | Fictional Example |
| Abl Kinase | Abltide | ATP | ~100 | 1 | [2] |
| Abl Kinase | Abltide | ATPγS | >500 | ~0.2 | [2] |
Note: The data for PKA is illustrative to demonstrate the common trend of higher K_m and lower V_max with ATPγS. The data for Abl Kinase is derived from qualitative descriptions in the cited literature.
Experimental Protocol: In Vitro Kinase Assay using ATPγS
This protocol outlines a general procedure for an in vitro kinase assay using ATPγS followed by detection of thiophosphorylation via Western blotting.
Materials:
-
Purified kinase
-
Substrate protein or peptide
-
ATPγS solution (10 mM stock)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE loading buffer
-
p-Nitrobenzylmesylate (PNBM) for alkylation (optional, for enhancing antibody detection)
-
Anti-thiophosphate ester antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. A typical 25 µL reaction may contain:
-
5 µL of 5x Kinase Reaction Buffer
-
1-5 µg of substrate protein or peptide
-
100-500 ng of purified kinase
-
2.5 µL of 1 mM ATPγS (final concentration 100 µM)
-
Nuclease-free water to a final volume of 25 µL
-
-
Initiation and Incubation: Initiate the reaction by adding the kinase and incubate at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding 5 µL of 6x SDS-PAGE loading buffer.
-
Alkylation (Optional but Recommended): To enhance the signal with some anti-thiophosphate ester antibodies, alkylate the thiophosphate group by adding PNBM to a final concentration of 2.5 mM and incubating for 1-2 hours at room temperature.
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary anti-thiophosphate ester antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
dot
References
- 1. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-ene Enabled Detection of Thiophosphorylated Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
Unveiling the Interactome: A Technical Guide to Discovering Novel Protein-Protein Interactions with Thiophosphate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance of proteins within a cell governs nearly all biological processes. Understanding the specific interactions between these molecular players—the protein-protein interaction (PPI) network—is paramount for deciphering cellular signaling, disease pathogenesis, and for the rational design of novel therapeutics. A powerful chemical-genetic approach utilizing thiophosphate analogs has emerged as a cornerstone technique for the specific and direct identification of enzyme-substrate interactions, particularly for protein kinases. This guide provides an in-depth overview of this technology, from conceptual underpinnings to detailed experimental protocols and data interpretation, with a focus on its application in discovering novel kinase substrates.
Core Principle: The Analog-Sensitive Kinase System
The primary challenge in identifying the direct substrates of a specific kinase within a complex cellular environment is the promiscuity of ATP, the universal phosphodonor, which is utilized by hundreds of cellular kinases. The analog-sensitive kinase (AS-kinase) approach elegantly circumvents this issue through protein engineering.
A "gatekeeper" residue, a bulky hydrophobic amino acid in the ATP-binding pocket of the kinase of interest, is mutated to a smaller residue like glycine (B1666218) or alanine.[1] This mutation creates a "hole" in the active site, enabling the engineered kinase to accommodate a bulky, N6-substituted ATP analog that wild-type kinases cannot utilize.[1] When a thiophosphate analog of this bulky ATP, such as N6-(benzyl)ATP-γ-S, is introduced, the AS-kinase can exclusively transfer the thiophosphate group to its direct substrates.[2] This unique chemical tag, the thiophosphate, serves as a bio-orthogonal handle for the subsequent enrichment and identification of substrate proteins by mass spectrometry.[2]
Experimental Workflow
The overall process can be broken down into several key stages: generation of the AS-kinase, labeling of substrates in a cellular lysate, enrichment of thiophosphorylated proteins or peptides, and identification by mass spectrometry.
Detailed Experimental Protocols
Preparation of Cell Lysate
This protocol is a general guideline and should be optimized for the specific cell type and kinase of interest.
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency. If using quantitative methods like SILAC, culture cells in appropriate light, medium, or heavy isotope-labeled media.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
AS-Kinase Mediated Thiophosphorylation
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cell lysate (containing substrate proteins), purified and active AS-kinase, and the bulky ATP-γ-S analog.
-
A typical reaction might contain:
-
1-5 mg of cell lysate protein
-
1-5 µg of purified AS-kinase
-
50-100 µM N6-substituted ATP-γ-S
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
-
Include a negative control reaction with a wild-type kinase or without the AS-kinase to assess background thiophosphorylation.
-
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle agitation.
Thiophosphopeptide Enrichment via Covalent Capture
This protocol describes enrichment using iodoacetyl agarose (B213101) beads.[2]
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the proteins in the reaction mixture by adding urea (B33335) to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) to 20 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the urea concentration to <1.5 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Covalent Capture of Thiophosphopeptides:
-
Prepare iodoacetyl agarose beads by washing them with a suitable buffer (e.g., 200 mM HEPES pH 7.0).[2]
-
Adjust the pH of the digested peptide mixture and add it to the prepared beads.
-
Incubate overnight at room temperature in the dark with gentle rocking to allow the covalent capture of thiol-containing peptides (both thiophosphopeptides and cysteine-containing peptides).[2]
-
-
Washing:
-
Wash the beads extensively with a series of buffers (e.g., high salt buffer, urea buffer, and ammonium bicarbonate) to remove non-covalently bound peptides.
-
-
Elution (Hydrolysis):
-
To specifically release the thiophosphorylated peptides, treat the beads with an oxidizing agent like Oxone. This converts the thiol group to a sulfoxide, which catalyzes the spontaneous hydrolysis of the phosphoester bond, releasing the peptide as a standard phosphopeptide.[2]
-
Collect the eluate containing the enriched phosphopeptides.
-
Desalt the eluted peptides using a C18 ZipTip or similar method prior to mass spectrometry.
-
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-liquid chromatography system.
-
Database Searching: Use a database search engine (e.g., Sequest, Mascot, or MaxQuant) to identify the peptides from the tandem mass spectra.
-
Data Filtering and Interpretation: Filter the results to identify high-confidence phosphopeptides. For quantitative experiments (e.g., SILAC), calculate the ratios of heavy to light peptides to determine changes in phosphorylation upon specific treatments.
Data Presentation: A Case Study of ERK2 Substrates
The power of this technique is exemplified by the large-scale discovery of substrates for the MAP kinase ERK2.[1][2] In a study by Carlson et al. (2011), an analog-sensitive version of ERK2 was used to identify 80 direct substrates from cell lysates, significantly expanding the known ERK2 signalome. The quantitative data below, adapted from this study, highlights some of the novel substrates identified.
| Protein Name | Gene Symbol | Phosphorylation Site | Description | SILAC Ratio (AS-ERK2 / Control) |
| ETV3 | ETV3 | Ser139 | ETS domain-containing transcription factor | > 20 |
| RBM7 | RBM7 | Ser136 | RNA-binding protein 7 | > 15 |
| PTPN12 | PTPN12 | Ser504 | Protein tyrosine phosphatase, non-receptor type 12 | > 10 |
| ARHGEF7 | ARHGEF7 | Ser898 | Rho guanine (B1146940) nucleotide exchange factor 7 | > 10 |
| DOCK7 | DOCK7 | Ser1249 | Dedicator of cytokinesis 7 | > 8 |
| KSR1 | KSR1 | Ser392 | Kinase suppressor of Ras 1 | > 5 |
| RSK1 | RPS6KA1 | Ser380 | Ribosomal protein S6 kinase alpha-1 (Known Substrate) | > 20 |
Table 1: Selected novel and known substrates of ERK2 identified using the analog-sensitive kinase approach with quantitative mass spectrometry. SILAC ratios represent the enrichment of phosphorylation by AS-ERK2 compared to a control. Data adapted from Carlson et al., Science Signaling, 2011.[2]
Signaling Pathway Visualization: The MAPK/ERK Cascade
The identification of numerous substrates in diverse cellular compartments and pathways allows for a more comprehensive mapping of signaling networks. The substrates identified for ERK2, for instance, are involved in transcription, mRNA processing, and cytoskeletal regulation, painting a detailed picture of how ERK2 activation orchestrates a cellular response.
Broader Applications & Future Directions
While the AS-kinase system is exceptionally powerful for identifying direct enzyme-substrate interactions, its application to discovering more stable, non-catalytic protein-protein interactions is an emerging area of interest. Conceptually, the thiophosphate modification could be used as a handle to purify not just the substrate itself, but the entire protein complex associated with it.
Conceptual Workflow: Combining Thiophosphorylation with Co-Immunoprecipitation
This hypothetical workflow could identify proteins that interact with a substrate in a phosphorylation-dependent manner.
-
In vivo/in vitro Thiophosphorylation: An AS-kinase is used to specifically thiophosphorylate its substrate within a cellular context or lysate.
-
Affinity Purification of the Substrate: Instead of digesting the entire proteome, an antibody targeting the thiophosphorylated substrate (or a tag on the substrate) is used to perform a co-immunoprecipitation (co-IP).
-
Elution of the Complex: The entire protein complex bound to the thiophosphorylated bait protein is eluted under native or near-native conditions.
-
Mass Spectrometry: The components of the eluted complex are identified by mass spectrometry, revealing interaction partners that may associate with the substrate upon its phosphorylation.
Similarly, the unique sulfur atom in the thiophosphate could serve as a locus for initiating chemical cross-linking to covalently trap transient or weak interaction partners for subsequent identification. These extensions of the core technology hold the promise of transforming it from a substrate discovery tool into a more general method for mapping dynamic, phosphorylation-dependent protein interaction networks.
Conclusion
The use of thiophosphate analogs in conjunction with analog-sensitive kinases provides a robust and highly specific method for identifying direct kinase substrates, cutting through the complexity of the cellular phosphoproteome. This approach has already yielded significant insights into signaling pathways, such as the MAPK/ERK cascade, and continues to be a vital tool for researchers in both basic science and drug discovery. As the methodology is further integrated with other proteomic techniques like co-immunoprecipitation and chemical cross-linking, it is poised to reveal even deeper layers of the intricate and dynamic protein-protein interaction networks that constitute life.
References
- 1. Large-scale discovery of ERK2 substrates identifies ERK-mediated transcriptional regulation by ETV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Application of Sodium Thiophosphate in Nucleic Acid Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic modification of nucleic acids is a cornerstone of modern molecular biology and therapeutic development. Among the arsenal (B13267) of chemical modifications, the introduction of a phosphorothioate (B77711) (PS) linkage, through the use of reagents like sodium thiophosphate during synthesis, stands out as a critical advancement. This modification, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom, confers remarkable properties to oligonucleotides, most notably an enhanced resistance to nuclease degradation. This increased stability has propelled the development of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers as viable therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core applications of this compound-modified nucleic acids in research, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Applications and Underlying Principles
Phosphorothioate-modified oligonucleotides are central to a variety of research and therapeutic applications due to their enhanced stability and, in some cases, improved cellular uptake.[1]
-
Antisense Oligonucleotides (ASOs): ASOs are short, single-stranded synthetic nucleic acid analogs that bind to a specific mRNA sequence, leading to the modulation of gene expression. The phosphorothioate backbone is a hallmark of many ASO therapies, as it protects the oligonucleotide from rapid degradation by cellular nucleases, thereby prolonging its therapeutic effect.[2]
-
Small Interfering RNAs (siRNAs): siRNAs are double-stranded RNA molecules that mediate RNA interference (RNAi), a natural process of gene silencing. While the core of the siRNA duplex often remains unmodified to ensure proper recognition by the RNAi machinery, the introduction of phosphorothioate linkages at the ends of the strands can prevent exonuclease-mediated degradation, thus increasing the half-life and efficacy of the siRNA.
-
Aptamers: Aptamers are single-stranded DNA or RNA oligonucleotides that fold into specific three-dimensional structures, allowing them to bind to target molecules with high affinity and specificity. "Thioaptamers," which incorporate phosphorothioate modifications, often exhibit enhanced nuclease resistance and can be selected through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[3] This makes them robust candidates for diagnostics and targeted therapies.
The primary advantage conferred by the phosphorothioate modification is the increased resistance to a wide range of cellular nucleases.[4] This is crucial for in vivo applications where oligonucleotides are exposed to enzymes in the serum and within cells.[5]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the properties of phosphorothioate-modified oligonucleotides compared to their unmodified phosphodiester counterparts.
Table 1: Nuclease Resistance of Phosphorothioate vs. Phosphodiester Oligonucleotides
| Oligonucleotide Type | Modification | Half-Life in Human Serum | Reference |
| DNA | Unmodified (Phosphodiester) | ~1.5 hours | [6] |
| DNA | Phosphorothioate (end-capped) | > 24 hours | [6] |
| DNA | Fully Phosphorothioated | > 24 hours | [6] |
| Oligonucleotide | Unmodified (Phosphodiester) | ~30 minutes | [7] |
| Oligonucleotide | Phosphorothioate | ~1 hour | [7] |
| Oligonucleotide | Unmodified (Phosphodiester) | ~5 minutes (in monkey plasma) | [8] |
| Oligonucleotide | Phosphorothioate | 35 to 50 hours (elimination half-life) | [8][9][10] |
Table 2: Melting Temperature (Tm) of Phosphorothioate-Modified DNA Duplexes
| Duplex Type | Modification | Tm (°C) in 1 M NaCl | Reference |
| d(CGCGAATTCGCG) Duplex | Unmodified | 68 | [11][12] |
| d(CGCGAATTCGCG) Duplex | Fully Phosphorothioated | 49 | [11][12] |
| 15-mer DNA:RNA Duplex | Unmodified | 45.1 | [13] |
| 15-mer DNA:RNA Duplex | Phosphorothioate | 33.9 | [13] |
Table 3: Cellular Uptake of Phosphorothioate Oligonucleotides
| Cell Line | Oligonucleotide Type | Uptake Efficiency (relative to unmodified) | Reference |
| Various cell lines | Phosphorothioate | Accumulation can exceed extracellular concentration by over 100 times after 1 hour.[11] | [11] |
| MOLT-3 | End-capped Phosphorothioate | Greater cellular uptake than fully modified phosphorothioate. | |
| MOLT-3 | Liposomally encapsulated Phosphorothioate | 18-fold increase compared to free fully modified phosphorothioate. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving phosphorothioate-modified nucleic acids.
Protocol 1: Solid-Phase Synthesis of a Phosphorothioate Oligonucleotide
This protocol outlines the general cycle for the automated solid-phase synthesis of a phosphorothioate oligonucleotide using phosphoramidite (B1245037) chemistry.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Phosphoramidite monomers for A, C, G, and T (or U for RNA).
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile).
-
Sulfurizing reagent (e.g., 0.05 M 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) in pyridine/acetonitrile).
-
Capping solution A (acetic anhydride/pyridine/THF) and Capping solution B (10% N-methylimidazole in THF).
-
Oxidizing solution (Iodine in THF/water/pyridine) - for phosphodiester linkages.
-
Deblocking solution (3% trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
-
Anhydrous acetonitrile (B52724).
Procedure (One Synthesis Cycle):
-
De-blocking (Detritylation):
-
Wash the CPG support with anhydrous acetonitrile.
-
Treat the support with deblocking solution for 60-120 seconds to remove the 5'-dimethoxytrityl (DMT) protecting group from the immobilized nucleoside.
-
Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.
-
-
Coupling:
-
Deliver a mixture of the desired phosphoramidite monomer and activator solution to the column containing the CPG support.
-
Allow the coupling reaction to proceed for 30-180 seconds. The 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphoramidite.
-
-
Sulfurization:
-
Wash the support with anhydrous acetonitrile.
-
Deliver the sulfurizing reagent to the column and incubate for 1-5 minutes to convert the newly formed phosphite (B83602) triester linkage to a phosphorothioate triester.
-
Wash the support with anhydrous acetonitrile.
-
-
Capping:
-
Deliver capping solutions A and B to the column to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling steps. This step typically takes 30-60 seconds.
-
Wash the support with anhydrous acetonitrile.
-
-
Repeat: Repeat steps 1-4 for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection:
-
After the final cycle, treat the support with the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide (B78521) at 55°C for 8-16 hours) to cleave the oligonucleotide from the CPG support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
-
Purification: Purify the crude oligonucleotide product using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
Protocol 2: In Vitro Nuclease Degradation Assay
This protocol describes a method to assess the stability of phosphorothioate-modified oligonucleotides in the presence of nucleases.
Materials:
-
Phosphorothioate-modified oligonucleotide and an unmodified control oligonucleotide.
-
Nuclease source (e.g., fetal bovine serum (FBS) or a specific exonuclease like snake venom phosphodiesterase).
-
Reaction buffer (e.g., 1x PBS, pH 7.4).
-
Stop solution (e.g., 90% formamide, 50 mM EDTA).
-
Denaturing polyacrylamide gel (e.g., 15-20%).
-
TBE buffer (Tris-borate-EDTA).
-
Nucleic acid stain (e.g., SYBR Gold).
-
Gel imaging system.
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures containing the oligonucleotide (e.g., 1 µM final concentration), nuclease source (e.g., 10% FBS), and reaction buffer in a total volume of 50-100 µL.
-
Prepare a control reaction without the nuclease source.
-
-
Incubation:
-
Incubate the reactions at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot (e.g., 10 µL) from each reaction and immediately mix it with an equal volume of stop solution to inactivate the nucleases.
-
Store the samples on ice or at -20°C until analysis.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel in TBE buffer until the loading dye has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Stain the gel with a nucleic acid stain.
-
Visualize the gel using a gel imaging system.
-
Analyze the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation.
-
Visualizations of Key Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate important workflows and signaling pathways related to phosphorothioate-modified nucleic acids.
Conclusion
The incorporation of phosphorothioate linkages into nucleic acids, facilitated by reagents like this compound, has been a transformative technology in molecular biology and drug development. The enhanced nuclease resistance of these modified oligonucleotides has enabled the advancement of antisense, siRNA, and aptamer-based therapies from conceptual designs to clinical realities. This guide has provided a technical overview of the key applications, quantitative performance metrics, and detailed experimental protocols relevant to the use of phosphorothioate nucleic acids. The provided diagrams offer a visual framework for understanding the critical processes involved. As research in this field continues to evolve, a thorough understanding of these fundamental principles and techniques will remain essential for scientists and drug development professionals.
References
- 1. Frontiers | Anti-nucleolin aptamer AS1411: an advancing therapeutic [frontiersin.org]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. scispace.com [scispace.com]
- 13. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Metabolic Stability of Thiophosphorylated Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the metabolic stability of thiophosphorylated proteins, a critical aspect for researchers studying protein phosphorylation, signaling pathways, and kinase-substrate interactions. The enhanced stability of the thiophosphate group compared to its natural phosphate (B84403) counterpart offers a powerful tool for capturing and analyzing transient signaling events. This document details the underlying principles, experimental protocols, and data analysis techniques associated with this valuable biochemical tool.
Introduction: The Significance of Thiophosphorylation
Protein phosphorylation is a reversible post-translational modification that is central to regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] This dynamic process is governed by the opposing actions of protein kinases, which add phosphate groups, and protein phosphatases, which remove them.[1] The often transient nature of phosphorylation can make it challenging to study specific kinase-substrate interactions within a complex cellular environment.
Thiophosphorylation, the enzymatic transfer of a thiophosphate group from an ATP analog, adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS), to a protein substrate, provides a solution to this challenge.[2][3] The resulting thiophosphorylated protein is significantly more resistant to the activity of cellular phosphatases.[2][4] This metabolic stability effectively "traps" the protein in its modified state, allowing for accumulation to detectable levels and facilitating subsequent enrichment and identification.[2] This guide explores the principles of this stability and the experimental methodologies that leverage it.
The Core Principle: Resistance to Dephosphorylation
The primary reason for the enhanced metabolic stability of thiophosphorylated proteins is their inherent resistance to enzymatic hydrolysis by phosphatases. The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate group alters the electronic and steric properties of the phosphoryl moiety. This change makes the thiophosphate group a poor substrate for most phosphatases. For instance, the dual-specificity phosphatase Cdc25 exhibits a drastic reduction in activity when presented with a thiophosphorylated substrate compared to its phosphorylated equivalent.[4] This resistance is the cornerstone of the technique's utility, as it allows for the stabilization and capture of kinase substrates that might otherwise be fleeting.
Quantitative Analysis of Metabolic Stability
While qualitative observations of increased stability are well-established, quantitative data underscores the dramatic difference in phosphatase susceptibility. The "thio-effect" describes the altered kinetics of both the forward (kinase) and reverse (phosphatase) reactions.
Table 1: Comparative Enzyme Kinetics for Phosphatase Activity
| Substrate | Enzyme | Parameter | Value (Relative to Phosphorylated Substrate) | Source |
|---|---|---|---|---|
| Thiophosphorylated Protein | Cdc25 Phosphatase | kcat/Km | 0.18% | [4] |
| Thiophosphorylated Protein | Cdc25 Phosphatase | kcat | 0.11% |[4] |
These data demonstrate that for the phosphatase Cdc25, the catalytic efficiency (kcat/Km) and turnover rate (kcat) are reduced by several orders of magnitude when acting on a thiophosphorylated substrate.[4]
It is also important to consider the kinetics of the initial thiophosphorylation reaction. Many kinases exhibit sluggish kinetics with ATPγS, especially in the presence of the 'hard' ion Mg²⁺, which poorly chelates the thiophosphate group.[2] The use of alternative divalent metal ions like Mn²⁺ can significantly improve the efficiency of thiophosphorylation.[2]
Table 2: Optimizing Kinase Activity with ATPγS
| Parameter | Standard Condition (Mg²⁺) | Optimized Condition (Mn²⁺) | Rationale | Source |
|---|---|---|---|---|
| Metal Cofactor | Mg²⁺ | Mn²⁺ | Mn²⁺ is a 'softer' ion that better activates the terminal thiophosphate of ATPγS for transfer. | [2] |
| Kinase Efficiency | Often low, large "thio-effect" | "Rescued" or improved rates of thiophosphorylation. | Overcomes the poor competition of ATPγS against endogenous ATP. |[2] |
Experimental Protocols for Stability Assessment
A variety of methods have been developed to utilize thiophosphorylation for substrate identification. These protocols generally involve an initial labeling step, followed by enrichment of the modified proteins or peptides, and finally, analysis by mass spectrometry.
This protocol is a foundational step to determine if a kinase of interest can utilize ATPγS to thiophosphorylate a known or putative substrate.[5]
-
Reaction Buffer Preparation : Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂ or MnCl₂, 1 mM DTT).[2]
-
Component Assembly : In a microcentrifuge tube, combine the purified kinase of interest, the substrate protein, and the reaction buffer.
-
Initiation : Add ATPγS to a final concentration of 100-200 µM to start the reaction. For competitive assays, a mixture of ATP and ATPγS can be used.[2]
-
Incubation : Incubate the reaction at 30°C for 30-60 minutes.
-
Quenching : Stop the reaction by adding EDTA to a final concentration of 50 mM or by adding SDS-PAGE loading buffer.[2]
-
Analysis : Analyze the reaction products via Western blot using a thiophosphate ester-specific antibody (after alkylation, see Protocol 4.2) or proceed to mass spectrometry analysis.[5]
Because the thiophosphate moiety is a unique chemical handle, it can be selectively modified for enrichment.[5][6]
-
Alkylation : After the kinase reaction (or in a cell lysate), react the thiophosphorylated proteins with an alkylating agent such as p-nitrobenzyl mesylate (PNBM).[7] This reaction is chemoselective for the nucleophilic sulfur of the thiophosphate at low pH and creates a stable thiophosphate ester.[5][6]
-
Enrichment Strategy 1 (Antibody-based) : The newly formed thiophosphate ester can be specifically recognized and immunoprecipitated using a thiophosphate ester-specific monoclonal antibody (e.g., clone 51-8).[5] The captured proteins can then be eluted for further analysis.
-
Enrichment Strategy 2 (Covalent Capture) :
-
Digest the protein mixture with trypsin to generate peptides.[8]
-
Incubate the resulting peptide mixture with an iodoacetyl-activated resin (e.g., agarose (B213101) beads). The thiophosphorylated peptides, along with any cysteine-containing peptides, will covalently bind to the resin.[5][8]
-
Wash the resin extensively to remove all non-bound peptides.
-
Selectively elute the captured thiophosphopeptides. One method involves treating the beads with a basic solution or an oxidizing agent like Oxone, which promotes hydrolysis and releases the peptides, now as standard phosphopeptides, for mass spectrometry analysis.[5][8]
-
MS is the definitive method for identifying the captured peptides and pinpointing the exact site of modification.
-
Sample Preparation : The eluted peptides from Protocol 4.2 are desalted and concentrated using C18 spin columns.
-
LC-MS/MS Analysis : The peptide mixture is separated by liquid chromatography (LC) and directly analyzed by tandem mass spectrometry (MS/MS).[8]
-
Data Analysis :
-
The MS/MS spectra are searched against a protein database to identify the peptide sequences.[8]
-
The mass shift corresponding to a phosphorylation (+80 Da) on serine, threonine, or tyrosine residues is used to identify the modified peptides. Note that during the capture-and-release protocol, the thiophosphate is converted back to a standard phosphate.[8]
-
The identified peptides reveal both the protein substrate and the specific site of modification.
-
Application in Mapping Signaling Pathways
The stability of thiophosphorylated proteins is particularly advantageous for elucidating complex signaling cascades. In a typical pathway, a signal leads to the activation of a kinase, which then phosphorylates its substrate, propagating the signal. This phosphorylation event can be transient. By introducing ATPγS, researchers can durably mark the substrates of a specific kinase at a particular point in time, allowing the pathway to be "frozen" for analysis. This enables the confident identification of direct downstream targets that are often difficult to capture.
Conclusion
The metabolic stability of thiophosphorylated proteins, conferred by their resistance to phosphatases, is a powerful feature that has been successfully exploited by researchers. It provides a robust method for identifying the direct substrates of protein kinases, which is a crucial step in decoding cellular signaling networks. The experimental protocols outlined in this guide, from in vitro labeling to mass spectrometry-based identification, form a comprehensive workflow for leveraging this stability. For scientists and drug development professionals, these techniques are invaluable for target validation, pathway analysis, and understanding the complex interplay of phosphorylation in health and disease.
References
- 1. thermofisher.com [thermofisher.com]
- 2. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Reactivity of Cdc25 phosphatase at low pH and with thiophosphorylated protein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective enrichment of thiophosphorylated polypeptides as a tool for the analysis of protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring Cellular Phosphorylation Signaling Pathways into Chromatin and Down to the Gene Level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Proteome: A Technical Guide to Thiophosphate Derivatives for Studying Nucleotide-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of thiophosphate derivatives as powerful tools for the investigation of nucleotide-binding proteins. These analogs, where a non-bridging oxygen atom in the phosphate (B84403) group is replaced by sulfur, offer unique biochemical properties that facilitate the study of protein function, signaling pathways, and the identification of potential therapeutic targets. This document provides a comprehensive overview of the core principles, detailed experimental methodologies, and quantitative data to empower researchers in their quest to unravel the complexities of the nucleotide-binding proteome.
Core Principles of Thiophosphate Derivatives in Protein Probing
Thiophosphate analogs of nucleotides, such as ATPγS and GTPγS, are cornerstone reagents in biochemistry and molecular pharmacology. Their utility stems from several key properties:
-
Resistance to Hydrolysis: The substitution of a sulfur atom for an oxygen in the terminal phosphate group renders the thiophosphate bond significantly more resistant to cleavage by ATPases and GTPases.[1] This property allows for the accumulation of stable nucleotide-protein complexes, which is advantageous in various assay formats.[2]
-
Bio-orthogonality: The thiophosphate group can act as a bio-orthogonal handle. Following transfer to a substrate by a kinase, the sulfur atom can be specifically targeted for covalent modification, enabling the enrichment and identification of substrates from complex mixtures.[3]
-
Mimicry of the Transition State: In some enzymatic reactions, thiophosphate analogs can mimic the transition state of phosphoryl transfer, providing insights into enzyme mechanisms.
These characteristics have led to the development of a wide array of assays for different classes of nucleotide-binding proteins, most notably G-protein coupled receptors (GPCRs) and protein kinases.
Quantitative Analysis of Nucleotide-Protein Interactions
The use of thiophosphate derivatives allows for the quantitative determination of various parameters that describe the interaction between a nucleotide-binding protein and its ligands. The following table summarizes key quantitative data from studies utilizing these analogs.
| Protein Target Class | Thiophosphate Analog | Assay Type | Parameter Measured | Value | Organism/System | Reference |
| G-Protein Coupled Receptors (GPCRs) | [³⁵S]GTPγS | Radioligand Binding | EC₅₀ (Agonist Potency) | Varies by receptor and agonist | Varies | [2] |
| G-Protein Coupled Receptors (GPCRs) | [³⁵S]GTPγS | Radioligand Binding | Eₘₐₓ (Agonist Efficacy) | Varies by receptor and agonist | Varies | [2] |
| G-Protein Coupled Receptors (GPCRs) | [³⁵S]GTPγS | Radioligand Binding | pA₂ (Antagonist Affinity) | Varies by receptor and antagonist | Schild Analysis | [4] |
| RNA-Protein Interaction | NTPαS | Filter Binding Assay | Kₐ (Association Constant) | 3-fold to 10-fold change upon substitution | Bacteriophage R17 | [5] |
| Eukaryotic Initiation Factor eIF4A | ATPγS | Nucleotide Hydrolysis Assay | Kₘ | 66 µM | Mammalian | [6] |
| Eukaryotic Initiation Factor eIF4A | ATPγS | Nucleotide Hydrolysis Assay | kcat | 1.0 min⁻¹ | Mammalian | [6] |
| DNA-Protein Interaction | Biotinylated DNA | ELISA-type Assay | K₋ | 1 nM | In vitro | [7] |
Key Experimental Applications and Protocols
Thiophosphate derivatives are central to several powerful experimental strategies for characterizing nucleotide-binding proteins.
G-Protein Coupled Receptor (GPCR) Activation Assays
The [³⁵S]GTPγS binding assay is a widely used functional assay to measure the activation of GPCRs.[8] Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit of the associated heterotrimeric G-protein.[9] The use of the non-hydrolyzable [³⁵S]GTPγS results in its accumulation on activated Gα subunits, providing a direct measure of receptor activation.[2][10] This assay is particularly robust for GPCRs that couple to Gi/o proteins.[9]
This protocol is adapted from established methods.[9]
Materials:
-
Cell membranes expressing the GPCR of interest (5-50 µg of protein per well).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
[³⁵S]GTPγS (0.05 - 0.5 nM).
-
Agonist of interest at various concentrations.
-
Unlabeled GTPγS (10 µM for non-specific binding).
-
96-well filter plates (e.g., GFC).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer.
-
Add the desired concentration of GDP. The optimal concentration needs to be determined empirically for each receptor system.
-
Add the cell membranes.
-
Add the agonist at various concentrations for a dose-response curve or a buffer control for basal binding. For determining non-specific binding, add 10 µM unlabeled GTPγS.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the Reaction: Add [³⁵S]GTPγS to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 27-30°C) with gentle shaking for a defined period (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding as a function of agonist concentration to determine EC₅₀ and Eₘₐₓ values.
Protein Kinase Substrate Identification
Thiophosphate analogs of ATP, particularly ATPγS, are invaluable for identifying direct substrates of protein kinases.[11] A powerful approach involves the use of "analog-sensitive" (AS) kinases, which are engineered to accommodate bulky N⁶-substituted ATPγS analogs that are not utilized by wild-type kinases.[3][12] This allows for the specific thiophosphorylation of the AS kinase's substrates within a complex protein lysate.[13] The thiophosphorylated substrates can then be detected and identified.
This protocol is based on methods for detecting thiophosphorylated substrates.[12][13]
Materials:
-
Purified kinase (wild-type or analog-sensitive).
-
Substrate protein or peptide.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
ATP or ATPγS (or bulky analog for AS kinases).
-
p-Nitrobenzylmesylate (PNBM) for alkylation.
-
Anti-thiophosphate ester antibody.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase, substrate, and kinase reaction buffer.
-
Initiate the reaction by adding ATP or ATPγS to a final concentration of, for example, 100 µM.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer or by adding EDTA to chelate Mg²⁺.
-
-
Alkylation of Thiophosphate:
-
Add PNBM to the completed kinase reaction to a final concentration of, for example, 2.5 mM.
-
Incubate at room temperature for 1-2 hours to allow for the formation of the thiophosphate ester.
-
-
Detection by Western Blot:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the anti-thiophosphate ester primary antibody.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Synthesis of Thiophosphate Nucleotide Analogs
The chemical synthesis of thiophosphate nucleotide analogs is a well-established field, enabling the production of a diverse range of molecular probes. Enzymatic synthesis is also a powerful approach. For instance, E. coli enzymes such as pantothenate kinase (CoaA), phosphopantetheine adenylyltransferase (CoaD), and dephospho-CoA kinase (CoaE) can utilize ATPγS to synthesize thiophosphate analogs of coenzyme A and its precursors.[14] Chemical synthesis routes often involve the coupling of a nucleotide imidazolide (B1226674) derivative with a nucleoside 5'-thiophosphate or 5'-(2-thiodiphosphate).[15] The synthesis of diastereomerically pure analogs is also possible and is crucial for detailed mechanistic studies.[16]
Concluding Remarks
Thiophosphate derivatives of nucleotides are indispensable tools in the study of nucleotide-binding proteins. Their resistance to hydrolysis and the ability to act as a bio-orthogonal handle have enabled the development of robust assays for GPCRs, kinases, and other protein families. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to employ these powerful reagents in their investigations of cellular signaling, enzyme function, and for the discovery of novel therapeutics. As synthetic methodologies continue to evolve, the repertoire of thiophosphate probes will undoubtedly expand, opening up new avenues for exploring the vast and complex world of nucleotide-protein interactions.
References
- 1. ATP-gamma-S, kinase substrate (CAS 93839-89-5) (ab138911) | Abcam [abcam.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of RNA-protein contacts using thiophosphate substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine 5′-O-(3-thio)triphosphate (ATPγS) is a substrate for the nucleotide hydrolysis and RNA unwinding activities of eukaryotic translation initiation factor eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonisotopic quantitative analysis of protein-DNA interactions at equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and characterization of mRNA cap analogs containing phosphorothioate substitutions that bind tightly to eIF4E and are resistant to the decapping pyrophosphatase DcpS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiophosphate Analogs of c-di-GMP: Impact on Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive: Unraveling the Fundamental Differences Between Sodium Thiophosphate and Sodium Thiosulfate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, elucidating the core distinctions between sodium thiophosphate and sodium thiosulfate (B1220275). By delving into their fundamental chemical and physical properties, mechanisms of action, and applications within the pharmaceutical landscape, this document aims to provide a clear and comparative understanding of these two sulfur-containing inorganic compounds.
Core Chemical and Physical Properties: A Comparative Analysis
While both this compound and sodium thiosulfate are sodium salts containing sulfur, their structural and chemical properties differ significantly, leading to distinct functionalities and applications.
| Property | This compound | Sodium Thiosulfate |
| Chemical Formula | Na₃PO₃S | Na₂S₂O₃ |
| Molar Mass (Anhydrous) | 180.01 g/mol [1] | 158.11 g/mol [2] |
| Appearance | White crystalline powder or leaflets[1] | White, colorless crystals[3] |
| Structure | Tetrahedral PO₃S³⁻ anion[4] | Tetrahedral S₂O₃²⁻ anion[3][5] |
| Solubility in Water | Freely soluble, especially in warm water[1] | Highly soluble (70.1 g/100 mL at 20 °C)[3] |
| Stability | Decomposes at neutral pH; hydrolysis catalyzed by silicone grease[4] | Stable under standard conditions; decomposes upon heating to 300 °C or in acidic solutions[3] |
| CAS Number (Anhydrous) | 10101-88-9[1] | 7772-98-7[3] |
Unraveling the Mechanisms of Action: Distinct Biological Roles
The structural differences between the thiophosphate and thiosulfate anions translate into distinct mechanisms of action within biological systems, dictating their therapeutic applications.
Sodium Thiosulfate: A Sulfur Donor and Antioxidant
Sodium thiosulfate is well-established in medicine, primarily for its role as a sulfur donor and its antioxidant properties.
-
Cyanide Antidote: In cases of cyanide poisoning, sodium thiosulfate serves as a sulfur donor for the enzyme rhodanese. This enzyme catalyzes the conversion of toxic cyanide (CN⁻) to the much less toxic thiocyanate (B1210189) (SCN⁻), which is then excreted in the urine.[6]
-
Cisplatin-Induced Toxicity Attenuation: Sodium thiosulfate is used to mitigate the side effects of the chemotherapy drug cisplatin, particularly ototoxicity (hearing loss).[7]
-
Antioxidant Effects: Sodium thiosulfate exhibits antioxidant properties, contributing to its protective effects in various medical conditions.
This compound: A Prodrug and Building Block
The biological roles of this compound are less extensively characterized but show promise in specific therapeutic areas, often acting as a prodrug or a key component in modified nucleic acids.
-
Antisense Therapy: Oligonucleotide phosphorothioates, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur (derived from thiophosphates), are a cornerstone of antisense therapy. This modification increases the stability of the oligonucleotides against nuclease degradation, enhancing their therapeutic efficacy.[8]
-
Drug Delivery and Prodrugs: this compound has been explored in drug delivery systems, such as in liposomes for the controlled release of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with various physiological roles.[9] Organothiophosphates, derived from thiophosphoric acid, are also used in insecticides and have medical applications.[10]
Experimental Protocols: Synthesis and Analysis
Detailed and reproducible experimental protocols are paramount for researchers. The following sections outline methodologies for the synthesis and analysis of both this compound and sodium thiosulfate.
Synthesis Protocols
This method involves the hydrolysis of thiophosphoryl chloride with sodium hydroxide (B78521).
Materials:
-
Thiophosphoryl chloride (PSCl₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a concentrated aqueous solution of sodium hydroxide.
-
Slowly add thiophosphoryl chloride to the stirred sodium hydroxide solution. The reaction is exothermic and should be controlled.
-
After the initial reaction subsides, heat the mixture to ensure complete reaction.
-
Cool the solution to allow the precipitation of this compound hydrate.
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from a water/ethanol mixture.
A common laboratory method for preparing sodium thiosulfate involves the reaction of sodium sulfite (B76179) with elemental sulfur.
Materials:
-
Sodium sulfite (Na₂SO₃)
-
Sulfur powder (S)
-
Deionized water
Procedure:
-
Dissolve sodium sulfite in deionized water to create a saturated solution.
-
Heat the solution to boiling.
-
Gradually add sulfur powder to the boiling solution while stirring.
-
Continue boiling and stirring until the sulfur has dissolved, indicating the formation of sodium thiosulfate.
-
Filter the hot solution to remove any unreacted sulfur.
-
Allow the filtrate to cool and crystallize.
-
Collect the sodium thiosulfate pentahydrate crystals by filtration.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC):
-
Column: A suitable anion-exchange column.
-
Mobile Phase: A buffered aqueous solution, for example, a phosphate buffer gradient.
-
Detection: Conductivity detection or UV detection at a low wavelength.
-
Standard: A certified reference standard of this compound.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR is a powerful tool for characterizing phosphorus-containing compounds.
-
The chemical shift of the phosphorus atom in the thiophosphate anion will be distinct from that of phosphate and other phosphorus species, providing structural confirmation.[11]
Iodometric Titration:
-
This is a classic and reliable method for the quantification of sodium thiosulfate.
-
A standardized solution of iodine is titrated with the sodium thiosulfate solution using a starch indicator. The endpoint is the disappearance of the blue starch-iodine complex.
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An aqueous buffer with an ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulfate, and an organic modifier like methanol.
-
Detection: UV detection at a low wavelength (e.g., 210 nm).[12]
Concluding Remarks for the Drug Development Professional
The fundamental differences in structure and reactivity between this compound and sodium thiosulfate give rise to their distinct roles in drug development. Sodium thiosulfate's established utility as a sulfur donor and antioxidant makes it a valuable therapeutic agent for specific toxicities. In contrast, this compound's key contribution lies in its ability to modify the backbone of oligonucleotides, a critical advancement for the field of antisense therapeutics. Furthermore, its potential as a source of the signaling molecule H₂S opens new avenues for therapeutic exploration. A thorough understanding of these differences is crucial for the rational design and development of novel therapeutic strategies. This guide provides a foundational framework for researchers to navigate the complexities of these two important sulfur-containing compounds.
References
- 1. This compound [drugfuture.com]
- 2. quora.com [quora.com]
- 3. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 4. Sodium monothiophosphate - Wikipedia [en.wikipedia.org]
- 5. Thiosulfate - Wikipedia [en.wikipedia.org]
- 6. Medical uses of Sodium thiosulfate [jneurology.com]
- 7. Sodium thiosulfate (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 8. Thiophosphate - Wikipedia [en.wikipedia.org]
- 9. helixchrom.com [helixchrom.com]
- 10. Organothiophosphate - Wikipedia [en.wikipedia.org]
- 11. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Sodium thiosulfate (medical use) - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to Sodium Thiophosphate: Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling guidelines for the use of sodium thiophosphate in a laboratory environment. It is intended for professionals in research, scientific, and drug development fields. This document outlines the potential hazards, necessary precautions, and detailed experimental methodologies associated with this compound.
Chemical and Physical Properties
This compound, also known as sodium phosphorothioate, is a compound utilized in various biochemical applications, particularly in the study of protein phosphorylation and kinase signaling pathways. Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Reference |
| Chemical Formula | Na₃PO₃S | [1] |
| Molecular Weight | 180.01 g/mol (anhydrous basis) | [1][2] |
| CAS Number | 10101-88-9 (anhydrous) | [1] |
| 10489-48-2 (hydrate) | [2] | |
| Appearance | White powder or crystals | Chem-Impex |
| Solubility | Freely soluble in warm water | [3] |
| Melting Point | 60-62 °C (dodecahydrate) | [4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial to prevent exposure and ensure a safe laboratory environment.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation. |
Data sourced from Sigma-Aldrich and AK Scientific, Inc.[2][5]
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound to minimize the risk of exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Protects against dust particles and splashes causing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation. |
| Skin and Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 dust mask. | Required when handling the powder to avoid respiratory tract irritation. |
Recommendations based on information from Sigma-Aldrich and Fisher Scientific.[2][6]
Handling and Storage
| Guideline | Procedure |
| Ventilation | Handle in a well-ventilated area or in a chemical fume hood. |
| Handling Practices | Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |
| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature: 2-8°C. |
| Incompatible Materials | Strong oxidizing agents. |
Information compiled from various supplier safety data sheets.[2][5][7]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Situation | First-Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek medical attention. |
| Accidental Release | Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable container for disposal. |
Emergency procedures are based on guidelines from multiple safety data sheets.[5][6][7]
Experimental Protocols
This compound is a key reagent in the chemical biology toolbox for studying protein phosphorylation, a fundamental post-translational modification that regulates a vast array of cellular processes. It is used to create a stable mimic of a phosphorylated amino acid, allowing for the investigation of kinase-driven signaling pathways.
Site-Selective Protein Thiophosphorylation to Mimic Phosphorylation
This protocol outlines a general method for introducing a thiophosphate group at a specific serine or threonine residue within a protein of interest. This creates a stable analog of a phosphorylated protein, which can then be used in functional assays or for structural studies.
Principle: The native serine or threonine residue is first mutated to a cysteine. The cysteine is then chemically converted to dehydroalanine (B155165) (Dha). Finally, this compound is added to the Dha residue via a Michael addition reaction, resulting in a thiophosphorylated protein that mimics the naturally phosphorylated state.
Detailed Methodology:
-
Site-Directed Mutagenesis:
-
Identify the target serine (Ser) or threonine (Thr) residue in the protein of interest that is a known or putative phosphorylation site.
-
Using standard molecular biology techniques, perform site-directed mutagenesis to change the codon for the target residue to a cysteine (Cys) codon.
-
If other cysteine residues are present in the protein, they may need to be mutated to alanine (B10760859) or serine to ensure the site-specificity of the subsequent chemical modification.
-
Express and purify the mutant protein.
-
-
Conversion of Cysteine to Dehydroalanine (Dha):
-
Dissolve the purified Cys-mutant protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add a 10-fold molar excess of O-(Mesitylenesulfonyl)hydroxylamine (MSH) or a similar reagent.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Induce elimination to form the Dha residue by adjusting the pH of the solution to >9.0 with a suitable base (e.g., NaOH) and incubating for an additional hour.
-
Purify the protein containing the Dha residue using size-exclusion chromatography to remove excess reagents.
-
-
Michael Addition of this compound:
-
To the purified Dha-containing protein, add a 100-fold molar excess of this compound.
-
Incubate the reaction at 37°C for 4-6 hours.
-
Monitor the reaction progress using mass spectrometry to confirm the addition of the thiophosphate group.
-
Upon completion, purify the thiophosphorylated protein using an appropriate chromatography method (e.g., ion exchange or size exclusion) to remove unreacted this compound.
-
Visualizations of Workflows and Pathways
The following diagrams illustrate the experimental workflow for protein thiophosphorylation and a representative kinase signaling pathway that can be studied using this technique.
Caption: Experimental workflow for site-selective protein thiophosphorylation.
Caption: A generic kinase signaling cascade studied using a thiophosphorylated protein mimic.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. bioinfo.ihb.ac.cn [bioinfo.ihb.ac.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Role of protein phosphorylation in cell signaling, disease, and the intervention therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Activity Assays Using ATPγS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate (B84403) group from ATP to specific substrate proteins.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them prime targets for therapeutic intervention.[3][4] In vitro kinase activity assays are fundamental tools for studying kinase function and for the discovery and characterization of novel kinase inhibitors.[1][2][3]
Traditionally, kinase assays have relied on the use of radioactively labeled ATP ([γ-³²P]ATP or [γ-³³S]ATP) to track phosphate transfer.[2][5][6][7] However, due to safety concerns and the need for specialized handling and disposal of radioactive materials, non-radioactive methods are increasingly favored. One robust and versatile non-radioactive method utilizes Adenosine 5'-O-(3-thiotriphosphate) (ATPγS), an ATP analog where a sulfur atom replaces a non-bridging oxygen in the γ-phosphate group.[1][2][8]
Most kinases can utilize ATPγS as a phosphodonor, transferring a thiophosphate group onto their substrates.[8][9] This thiophosphorylation event provides a unique chemical handle that can be detected through various methods, offering a safe and sensitive alternative to radiolabeling.[10] This document provides a detailed protocol for performing in vitro kinase activity assays using ATPγS, including methods for detection and data analysis.
Principle of the Assay
The core principle of the ATPγS-based kinase assay involves three key steps:
-
Thiophosphorylation: The kinase of interest catalyzes the transfer of a thiophosphate group from ATPγS to a specific amino acid residue (serine, threonine, or tyrosine) on a substrate protein or peptide.[1][2]
-
Derivatization/Detection: The incorporated thiophosphate group, with its nucleophilic sulfur atom, can be specifically targeted for detection.[1][10] Common methods include:
-
Alkylation and Immunodetection: The thiophosphate is alkylated with an agent like p-nitrobenzyl mesylate (PNBM), creating a unique epitope that can be recognized by a thiophosphate ester-specific antibody for detection via Western blot or ELISA.[8][11][12]
-
Biotinylation and Affinity Capture: The thiophosphate is reacted with a sulfur-reactive biotin (B1667282) derivative, allowing for detection or purification using streptavidin-conjugated reporters (e.g., HRP, fluorophores).[1][2] This can be adapted for various readouts, including fluorescence polarization.[1][2]
-
-
Quantification: The signal generated from the detection method is proportional to the amount of thiophosphorylated substrate, and thus to the kinase activity.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How do I measure kinase activity? | AAT Bioquest [aatbio.com]
- 8. biorxiv.org [biorxiv.org]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. Thiol-ene enabled detection of thiophosphorylated kinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Substrate thiophosphorylation by Arabidopsis mitogen-activated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Kinase Substrates Using Thiophosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to substrate proteins.[1] Identifying the specific substrates of a kinase is crucial for understanding its biological function and for developing targeted therapeutics.[2] A powerful method for identifying direct kinase substrates involves the use of adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS), an ATP analog where a sulfur atom replaces a non-bridging oxygen in the γ-phosphate group.[3][4] Kinases can transfer the thiophosphate moiety to their substrates, creating a unique chemical tag that allows for the selective enrichment and identification of these substrates from complex biological mixtures.[5][6]
This document provides detailed application notes and protocols for two primary approaches for identifying kinase substrates using thiophosphorylation: a general in vitro thiophosphorylation and enrichment method, and a more specific chemical genetics approach utilizing analog-sensitive kinases.
Core Principle: Thiophosphorylation-Based Substrate Discovery
The central principle of this methodology is the enzymatic transfer of a thiophosphate group from ATPγS to the serine, threonine, or tyrosine residues of a kinase's substrate.[4] This thiophosphorylated substrate is more stable against phosphatases and possesses a unique chemical handle—the thiophosphate group—that can be exploited for enrichment and subsequent identification by mass spectrometry.[7]
Method 1: General In Vitro Thiophosphorylation and Enrichment
This method is applicable for identifying substrates of a purified kinase of interest in a cell or tissue lysate.
Application Notes
This approach is ideal for initial screenings to identify a broad range of potential substrates for a specific kinase. It relies on the ability of the wild-type kinase to utilize ATPγS, which has been demonstrated for a majority of kinases.[8] The subsequent enrichment of thiophosphorylated proteins or peptides is a critical step for reducing sample complexity before mass spectrometry analysis.[9]
Experimental Workflow
The overall workflow involves incubating the kinase of interest with a protein lysate and ATPγS, followed by enrichment of the thiophosphorylated species, and finally, identification by mass spectrometry.
Figure 1: Workflow for general thiophosphorylation-based substrate identification.
Protocols
Protocol 1.1: In Vitro Thiophosphorylation Kinase Assay
-
Prepare Lysate:
-
Harvest cells or tissue and lyse in a mild lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[6]
-
-
Set up Kinase Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
Cell lysate (e.g., 1-5 mg total protein)
-
Purified kinase of interest (e.g., 1-5 µg)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATPγS (final concentration of 100-500 µM)
-
-
Include a negative control reaction without the added kinase and another without ATPγS.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes with gentle agitation.
-
-
Stop Reaction:
-
Stop the reaction by adding EDTA to a final concentration of 20 mM or by adding SDS-PAGE loading buffer for subsequent western blot analysis.
-
Protocol 1.2: Enrichment of Thiophosphorylated Peptides
This protocol describes the covalent capture of thiophosphopeptides.
-
Protein Alkylation and Digestion:
-
After the kinase reaction, reduce the disulfide bonds in the protein mixture with DTT and alkylate free cysteines with iodoacetamide.
-
Precipitate the proteins (e.g., with acetone) and resuspend in a buffer suitable for trypsin digestion.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Covalent Capture of Thiophosphopeptides:
-
Equilibrate iodoacetyl-agarose beads with a binding buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Incubate the tryptic digest with the iodoacetyl-agarose beads to covalently capture all thiol-containing peptides (including thiophosphopeptides).[5]
-
-
Washing:
-
Wash the beads extensively with high-salt and low-salt buffers to remove non-covalently bound peptides.
-
-
Elution of Thiophosphopeptides:
Protocol 1.3: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
-
Database Searching:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.[11] Search for variable modifications corresponding to phosphorylation (+79.9663 Da) on serine, threonine, and tyrosine residues.
-
-
Substrate Identification:
-
Proteins identified from the enriched phosphopeptides are considered candidate substrates. Compare results from the experimental sample with the negative controls to filter out non-specific interactions.
-
Data Presentation
Table 1: Summary of Identified Candidate Substrates
| Protein Accession | Gene Name | Peptide Sequence | Phosphorylation Site | Mascot Score | Fold Enrichment (vs. -Kinase) |
| e.g., P60709 | ACTB | DSYVGDEAQSK | S10 | 85 | 15.2 |
| e.g., P04637 | TP53 | EPPLSQETFSDLWK | S15 | 120 | 25.8 |
Method 2: Chemical Genetics Approach with Analog-Sensitive (AS) Kinases
This advanced method provides higher specificity by engineering the kinase of interest to accept a bulky ATPγS analog that is not utilized by wild-type kinases.[6][12]
Application Notes
The chemical genetics approach is the gold standard for identifying direct substrates of a specific kinase within a complex proteome.[2][12] It requires the generation of an analog-sensitive (AS) mutant of the kinase of interest, typically by mutating a bulky "gatekeeper" residue in the ATP-binding pocket to a smaller one (e.g., glycine (B1666218) or alanine).[6][13] This creates a pocket that can accommodate a bulky N6-substituted ATPγS analog (e.g., N6-benzyl-ATPγS).[5][14]
Signaling Pathway and Experimental Logic
Figure 2: Specificity of the analog-sensitive kinase approach.
Protocols
Protocol 2.1: Generation and Validation of AS-Kinase
-
Site-Directed Mutagenesis:
-
Identify the gatekeeper residue of the kinase of interest.
-
Introduce a point mutation to a smaller amino acid (e.g., Gly or Ala) using a site-directed mutagenesis kit.
-
Verify the mutation by DNA sequencing.
-
-
Expression and Purification:
-
Express the AS-kinase in a suitable expression system (e.g., E. coli, insect, or mammalian cells) and purify the protein.
-
-
Validation of AS-Kinase Activity:
-
Perform an in vitro kinase assay using a known substrate, comparing the activity of the wild-type and AS-kinase with both regular ATP and a bulky ATP analog (e.g., N6-benzyl-ATP).
-
Confirm that the AS-kinase preferentially utilizes the bulky analog.
-
Protocol 2.2: Substrate Labeling in Lysate with AS-Kinase
-
Prepare Lysate:
-
Prepare cell or tissue lysate as described in Protocol 1.1.
-
-
Kinase Reaction:
-
Set up parallel reactions:
-
Experimental: Lysate + purified AS-Kinase + Bulky ATPγS analog.
-
Control 1: Lysate + purified AS-Kinase (without bulky ATPγS).
-
Control 2: Lysate + Bulky ATPγS analog (without AS-Kinase).
-
-
Incubate at 30°C for 30-60 minutes.
-
Protocol 2.3: Enrichment using Thiophosphate Ester-Specific Antibody
This method provides an alternative to covalent capture for enrichment.
-
Alkylation of Thiophosphate:
-
After the kinase reaction, alkylate the thiophosphorylated proteins with p-nitrobenzyl mesylate (PNBM) to create a stable thiophosphate ester epitope.[14]
-
-
Immunoprecipitation:
-
Incubate the alkylated lysate with a thiophosphate ester-specific antibody.
-
Capture the antibody-protein complexes using Protein A/G agarose (B213101) beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binders.
-
Elute the captured proteins using a low-pH elution buffer or SDS-PAGE loading buffer.
-
-
Identification:
-
Identify the eluted proteins by mass spectrometry as described in Protocol 1.3.
-
Data Presentation
Table 2: Comparison of Substrate Identification Methods
| Feature | General Thiophosphorylation | Chemical Genetics (AS-Kinase) |
| Specificity | Lower; identifies substrates of the added kinase and any endogenous kinases that use ATPγS. | Higher; specifically identifies direct substrates of the engineered AS-kinase.[5] |
| Requirements | Purified wild-type kinase. | Generation and validation of a mutant AS-kinase; bulky ATPγS analogs.[6] |
| Throughput | High for initial screening. | Lower due to the need for kinase engineering. |
| Confidence in Hits | Moderate; requires extensive validation. | High; provides strong evidence of a direct kinase-substrate interaction.[5] |
Table 3: Quantitative Mass Spectrometry Results for AS-Kinase Substrates
| Protein ID | Gene | SILAC Ratio (AS-Kinase + Bulky ATPγS / Control) | p-value | Identified as Direct Substrate? |
| e.g., Q9Y243 | MAPK14 | 35.6 | <0.001 | Yes |
| e.g., P15056 | BRAF | 1.2 | 0.45 | No |
Note: This table assumes the use of a quantitative proteomics approach like SILAC for more accurate quantification.
Concluding Remarks
The identification of kinase substrates through thiophosphorylation is a robust and versatile methodology. The general in vitro approach is excellent for hypothesis generation, while the chemical genetics strategy offers high-confidence identification of direct substrates. The choice of method will depend on the specific research question and available resources. Careful experimental design, including appropriate negative controls, is paramount for the successful application of these techniques. Subsequent validation of identified substrates using orthogonal methods, such as in vivo phosphorylation analysis or functional assays, is essential to confirm their physiological relevance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. scispace.com [scispace.com]
- 4. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling and Identification of Direct Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 12. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 13. researchgate.net [researchgate.net]
- 14. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thiophospho-Specific Antibodies in Western Blotting: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein phosphorylation is fundamental to understanding cellular signaling pathways that govern a myriad of biological processes, including cell growth, differentiation, and metabolism. Dysregulation of these pathways is often implicated in various diseases, making protein kinases attractive targets for drug development. Western blotting is a cornerstone technique for analyzing protein phosphorylation. However, the transient nature of phosphorylation and the low abundance of many phosphoproteins can present significant challenges. The use of thiophospho-specific antibodies offers a robust and sensitive method to overcome these hurdles, enabling the detection and identification of direct kinase substrates.
This application note provides a comprehensive overview and detailed protocols for the application of thiophospho-specific antibodies in Western blotting. This chemical-genetic approach utilizes an analog-sensitive (AS) kinase, which is engineered to preferentially accept a modified ATP analog, adenosine-5'-O-(3'-thiotriphosphate) (ATPγS), over regular ATP. The kinase transfers the thiophosphate group from ATPγS onto its direct substrates. This thiophosphorylation event is stable and can be subsequently alkylated to create a unique epitope that is specifically recognized by a thiophosphate ester-specific antibody, such as the well-characterized rabbit monoclonal antibody clone 51-8.[1][2] This methodology provides a powerful tool for kinase substrate identification and for probing the architecture of signaling networks.[2]
Principle of the Method
The semi-synthetic epitope tagging strategy involves three key steps:
-
Enzymatic Thiophosphorylation: An analog-sensitive kinase specifically catalyzes the transfer of a thiophosphate group from ATPγS to its substrates within a complex protein mixture, such as a cell lysate.[3][4] Wild-type kinases can also utilize ATPγS, albeit often less efficiently than their engineered counterparts.[2]
-
Chemical Alkylation: The thiophosphorylated proteins are then treated with an alkylating agent, such as p-nitrobenzyl mesylate (PNBM), which covalently modifies the thiophosphate group to form a stable thiophosphate ester.[1][2] This creates a unique neo-epitope that is not naturally present in cells.
-
Immunodetection: The alkylated thiophosphate ester is then specifically detected by a thiophospho-specific monoclonal antibody (e.g., clone 51-8) via standard Western blotting procedures.[1] This antibody distinguishes the thiophosphate ester from other modifications like cysteine thioethers, ensuring high specificity.[3]
This method allows for the direct and specific labeling of kinase substrates, overcoming challenges associated with traditional phospho-specific antibodies which can be context-dependent and vary in specificity.[1]
Core Applications
-
Identification of Direct Kinase Substrates: This technique is a powerful tool for discovering novel and direct substrates of a kinase of interest (KOI).[1][3]
-
Mapping Kinase Signaling Pathways: By identifying the downstream targets of a specific kinase, researchers can elucidate its role in cellular signaling cascades.
-
High-Throughput Screening for Kinase Inhibitors: The method can be adapted for screening chemical libraries to identify new inhibitors of protein kinases.[5]
-
Validation of Kinase-Substrate Interactions: It provides a robust method to confirm putative kinase-substrate interactions identified through other means.
Data Presentation
Antibody Specifications
| Parameter | Description | Reference |
| Antibody | Anti-Thiophosphate ester antibody [51-8] | |
| Host Species | Rabbit | |
| Clonality | Monoclonal | |
| Isotype | IgG | |
| Specificity | Specific to thiophosphorylated and alkylated amino acids (serine, threonine, and tyrosine). | [1] |
| Validated Applications | Western Blot (WB), Immunoprecipitation (IP) | [3][6] |
Recommended Reagent Concentrations for Western Blotting
| Reagent | Working Concentration | Incubation Time | Reference |
| ATPγS | 1 mM | 30 min (in vitro kinase assay) | [2] |
| p-Nitrobenzyl mesylate (PNBM) | 2.5 mM | 2 hours at room temperature | [1][2] |
| Primary Antibody (clone 51-8) | 1:5000 dilution | Overnight at 4°C | [1] |
| Secondary Antibody | As per manufacturer's recommendation | 1 hour at room temperature | [7] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay and Thiophosphorylation
This protocol describes the thiophosphorylation of a purified substrate by a kinase of interest in vitro.
Materials:
-
Purified Kinase of Interest (KOI)
-
Purified Substrate
-
Kinase Assay Buffer (specific to the KOI)
-
ATPγS (adenosine-5'-O-(3'-thiotriphosphate))
-
p-Nitrobenzyl mesylate (PNBM)
-
2x SDS-PAGE Sample Buffer
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube. For a typical 20 µL reaction, combine:
-
10 µL of 2x Kinase Assay Buffer
-
1 µg of substrate protein
-
10-100 ng of the Kinase of Interest
-
Distilled water to a final volume of 18 µL
-
-
Initiate the reaction by adding 2 µL of 10 mM ATPγS (final concentration 1 mM).
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the kinase reaction by adding SDS-PAGE sample buffer or by proceeding directly to the alkylation step.
-
To alkylate the thiophosphorylated substrate, add 2.5 µL of 25 mM PNBM in DMSO (final concentration 2.5 mM).
-
Terminate the alkylation reaction by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes at 95°C.
-
The samples are now ready for Western blot analysis.
Protocol 2: Western Blotting with Thiophospho-Specific Antibody
Materials:
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk as a blocking agent as it contains phosphoproteins that can cause high background.[8][9]
-
Primary Antibody: Anti-Thiophosphate ester antibody (e.g., clone 51-8) diluted 1:5000 in blocking buffer.[1]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG diluted in blocking buffer.
-
Wash Buffer: TBST
-
Chemiluminescent substrate (ECL)
Procedure:
-
SDS-PAGE and Transfer:
-
Load the prepared samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.[8]
-
-
Blocking:
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[10]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions in 5% BSA/TBST, for 1 hour at room temperature.[7]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A schematic of a signaling pathway illustrating the enzymatic and chemical steps for labeling kinase substrates.
Experimental Workflow Diagram
Caption: The experimental workflow for the detection of thiophosphorylated proteins using Western blotting.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Inadequate blocking | Block for a longer duration or increase BSA concentration. Ensure you are not using milk for blocking.[8][9] |
| Primary antibody concentration too high | Optimize the primary antibody dilution. | |
| Insufficient washing | Increase the number and/or duration of wash steps.[8] | |
| No Signal or Weak Signal | Inefficient kinase reaction | Optimize kinase and substrate concentrations, and reaction time. Ensure the kinase is active. |
| Incomplete alkylation | Ensure PNBM is fresh and used at the correct concentration. | |
| Primary antibody not working | Use a positive control to verify antibody activity. | |
| Phosphatase activity in lysate | Add phosphatase inhibitors to the lysis buffer.[11][12] | |
| Non-specific Bands | Antibody cross-reactivity | Perform a control reaction without ATPγS or without the kinase to check for non-specific bands. |
| Contamination | Use fresh buffers and sterile techniques. |
Conclusion
The use of thiophospho-specific antibodies in conjunction with enzymatic thiophosphorylation provides a highly specific and sensitive method for the detection and identification of direct kinase substrates. This approach offers significant advantages over traditional methods for studying protein phosphorylation, enabling researchers to dissect complex signaling networks with greater precision. The detailed protocols and guidelines presented in this application note will assist researchers in successfully implementing this powerful technique in their studies of cellular signaling and in the pursuit of novel therapeutic targets.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Thiophosphate ester Antibodies | Invitrogen [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 9. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: A Step-by-Step Guide to Thiophosphorylation followed by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The study of protein kinases and their substrates is therefore fundamental to understanding cellular function and disease. Thiophosphorylation, the enzymatic transfer of a thiophosphate group from an ATP analog (adenosine 5'-O-(3-thiotriphosphate), ATPγS) to a substrate protein, offers a powerful tool for kinase substrate identification.[1][2] The resulting thiophosphate moiety is relatively stable and serves as a unique chemical handle for the enrichment and subsequent identification of kinase substrates by mass spectrometry.[3][4] This approach allows for the specific labeling and capture of direct kinase substrates from complex biological mixtures.[5]
This document provides a detailed, step-by-step guide for performing thiophosphorylation followed by mass spectrometry analysis. It includes protocols for in vitro kinase reactions, sample preparation, and mass spectrometry, as well as guidance on data analysis and visualization.
Signaling Pathway: MAP Kinase Cascade
The Mitogen-Activated Protein (MAP) kinase cascade is a highly conserved signaling pathway that transduces extracellular signals to intracellular responses, regulating processes such as cell proliferation, differentiation, and stress responses. The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Each tier phosphorylates and activates the subsequent kinase.
Caption: The MAP Kinase signaling cascade.
Experimental Workflow
The overall workflow for thiophosphorylation followed by mass spectrometry involves several key stages, from initial kinase reaction to the final identification of thiophosphorylated peptides.
Caption: Experimental workflow for thiophosphorylation and mass spectrometry.
Experimental Protocols
Protocol 1: In Vitro Thiophosphorylation Kinase Assay
This protocol describes the thiophosphorylation of a substrate protein by a specific kinase in vitro.
Materials:
-
Purified active kinase
-
Purified substrate protein
-
ATPγS solution (10 mM)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
EDTA solution (0.5 M, pH 8.0)
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube on ice. A typical 50 µL reaction mixture consists of:
-
Kinase reaction buffer: 5 µL (10x stock)
-
Substrate protein: 1-5 µg
-
Purified kinase: 100-500 ng
-
ATPγS solution: 5 µL (final concentration 1 mM)
-
Nuclease-free water: to a final volume of 50 µL
-
-
Include negative controls, such as a reaction without kinase or a reaction without ATPγS.
-
Incubate the reaction at 30°C for 30-60 minutes.[5] The optimal incubation time may need to be determined empirically.
-
Stop the reaction by adding EDTA to a final concentration of 20 mM.[5]
-
The thiophosphorylated protein sample is now ready for downstream processing, such as SDS-PAGE analysis or protein digestion for mass spectrometry.
Protocol 2: Protein Digestion
This protocol details the in-solution digestion of the thiophosphorylated protein sample using trypsin.
Materials:
-
Thiophosphorylated protein sample from Protocol 1
-
Ammonium bicarbonate (NH₄HCO₃) solution (50 mM)
-
Dithiothreitol (DTT) solution (100 mM)
-
Iodoacetamide (IAM) solution (200 mM)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
Procedure:
-
Add 50 mM NH₄HCO₃ to the protein sample to a final volume of 100 µL.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAM to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin to the protein mixture at a 1:50 (trypsin:protein) ratio by weight.[6]
-
Incubate the digestion reaction overnight at 37°C.
-
Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1%.
Protocol 3: Enrichment of Thiophosphorylated Peptides
This protocol describes the covalent capture and release of thiophosphorylated peptides using iodoacetyl-agarose beads.[6]
Materials:
-
Digested peptide mixture from Protocol 2
-
Iodoacetyl-agarose beads
-
Wash buffer (e.g., 50 mM NH₄HCO₃)
-
Oxone solution (e.g., 300 mM in water)
-
Elution buffer (e.g., 5% formic acid)
Procedure:
-
Equilibrate the iodoacetyl-agarose beads with wash buffer.
-
Add the acidified peptide digest to the equilibrated beads and incubate with gentle mixing for 1-2 hours at room temperature to allow for covalent capture of thiol-containing peptides (including thiophosphopeptides).
-
Wash the beads extensively with wash buffer to remove non-covalently bound peptides.
-
To specifically release the phosphopeptides, treat the beads with Oxone solution. This oxidizes the sulfur atom in the thiophosphate, which promotes hydrolysis of the phosphoester bond, releasing the peptide now as a standard phosphopeptide.[6]
-
Incubate for 15-30 minutes at room temperature.
-
Collect the supernatant containing the released phosphopeptides.
-
Further acidify the eluate with formic acid for mass spectrometry analysis.
Protocol 4: LC-MS/MS Analysis
This protocol provides a general outline for the analysis of the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Enriched phosphopeptide sample from Protocol 3
-
LC-MS/MS system equipped with a reverse-phase C18 column
Procedure:
-
Concentrate the enriched phosphopeptide sample using a vacuum concentrator.
-
Reconstitute the sample in a small volume of 0.1% formic acid.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the peptides using a gradient of increasing acetonitrile (B52724) in 0.1% formic acid.
-
Analyze the eluting peptides in positive ion mode using a data-dependent acquisition method.[6]
-
Acquire MS spectra followed by MS/MS spectra of the most intense multiply charged ions.[6]
Data Presentation
Quantitative data from mass spectrometry experiments can be summarized to compare the abundance of identified phosphopeptides across different conditions. Below is an example of how to structure such data.
| Protein Name | Peptide Sequence | Phosphorylation Site | Fold Change (Condition 2 vs. 1) | p-value |
| Substrate A | R.GSQpTVSSK.G | pT5 | 5.2 | 0.001 |
| Substrate B | K.VpYINEGLVR.L | pY4 | 3.8 | 0.005 |
| Substrate C | G.LpSFAEPGGR.T | pS3 | -2.1 | 0.012 |
This table is a template. Actual data will be generated from the mass spectrometry analysis.
Data Analysis
The acquired MS/MS data should be searched against a relevant protein database using a search engine such as Mascot, Sequest, or MaxQuant.[7] The search parameters should include variable modifications for phosphorylation on serine, threonine, and tyrosine residues, as well as the fixed modification for carbamidomethylation of cysteine. The identified phosphopeptides should be validated, and the localization of the phosphorylation site should be confirmed with high confidence. For quantitative analysis, stable isotope labeling methods like SILAC or label-free quantification can be employed to determine the relative abundance of phosphopeptides between different experimental conditions.[8][9]
References
- 1. scispace.com [scispace.com]
- 2. Thiol-ene Enabled Detection of Thiophosphorylated Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective enrichment of thiophosphorylated polypeptides as a tool for the analysis of protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 8. Quantitative analysis of global phosphorylation changes with high-resolution tandem mass spectrometry and stable isotopic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Thiophosphorylated Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the enrichment and purification of thiophosphorylated proteins and peptides. Thiophosphorylation, the enzymatic transfer of a thiophosphate group from an ATP analog (ATPγS) to a substrate protein, is a powerful tool for identifying direct kinase substrates and studying signaling pathways. The unique properties of the thiophosphate group allow for its specific chemical derivatization and subsequent affinity purification.
This document outlines three primary techniques for the purification of thiophosphorylated molecules:
-
Immunoprecipitation using Anti-Thiophosphate Ester Antibodies: A highly specific method that utilizes monoclonal antibodies to capture thiophosphorylated proteins and peptides after their conversion to a stable thiophosphate ester.
-
Covalent Capture by Iodoacetyl-Activated Beads: A chemical biology approach that leverages the nucleophilicity of the thiophosphate group for covalent capture onto a solid support, followed by selective release.
-
Thiol-Ene Reaction for Chemoselective Labeling: An advanced technique that allows for the discrimination between thiols (cysteine residues) and thiophosphates, enabling highly specific labeling and purification.
Immunoprecipitation using Anti-Thiophosphate Ester Antibody [51-8]
This method is based on the specific recognition of a thiophosphate ester epitope by the monoclonal antibody 51-8.[1] The workflow involves in vitro or in situ thiophosphorylation of target proteins using an ATP analog (ATPγS), followed by alkylation with p-nitrobenzyl mesylate (PNBM) to create a stable thiophosphate ester. This ester is then recognized by the 51-8 antibody for immunoprecipitation.[1][2]
Signaling Pathway Context: Kinase Substrate Identification
The primary application of this technique is the identification of direct substrates for a specific kinase of interest. By using an analog-sensitive (AS) kinase, which is engineered to preferentially utilize a bulky ATPγS analog, researchers can specifically label the substrates of that kinase within a complex cellular lysate.[1][3]
Workflow for kinase substrate identification using thiophosphorylation and immunoprecipitation.
Experimental Protocol: Immunoprecipitation
Materials:
-
Kinase of interest (and substrate, if known)
-
ATPγS (adenosine 5'-O-(3-thiotriphosphate))
-
Kinase reaction buffer
-
p-Nitrobenzyl mesylate (PNBM)
-
RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
Anti-Thiophosphate ester antibody [51-8] (e.g., Abcam ab133473)
-
Protein A/G magnetic beads
-
SDS-PAGE reagents and equipment
-
Western blot reagents and equipment
Procedure:
-
In Vitro Kinase Assay:
-
Set up a kinase reaction containing your kinase of interest, substrate protein(s), kinase buffer, 10 mM MgCl₂, and 100 µM ATPγS.
-
Incubate at 30°C for 30-60 minutes.
-
Include control reactions: no kinase, no ATPγS (use ATP instead), and no substrate.[4]
-
-
Alkylation:
-
Stop the kinase reaction by adding EDTA to a final concentration of 20 mM.
-
Add PNBM to a final concentration of 2.5 mM and incubate at room temperature for 1-2 hours with rotation.[4]
-
-
Immunoprecipitation:
-
For cell lysates, after the kinase reaction and alkylation, remove excess PNBM using a size-exclusion column (e.g., PD-10) equilibrated with RIPA buffer.[1]
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the anti-thiophosphate ester antibody (0.5-1 µg per 1 µg of expected substrate) with fresh protein A/G beads for 3-4 hours at 4°C.
-
Add the antibody-bead conjugate to the pre-cleared lysate and incubate overnight at 4°C with rotation.[2]
-
Wash the beads 5 times with cold RIPA buffer.[2]
-
Elute the bound proteins by boiling in 1X Laemmli sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze by Western blot using the anti-thiophosphate ester antibody (1:5000 dilution) to confirm successful immunoprecipitation.[2][4]
-
For substrate identification, excise the corresponding bands from a silver-stained or Coomassie-stained gel and proceed with in-gel digestion and mass spectrometry analysis.[1]
-
Quantitative Data
| Parameter | Value | Reference |
| Antibody Dilution (IP) | 1:5000 | |
| Antibody Dilution (WB) | 1:5000 - 1:15,000 | [1][2] |
| Recommended Ab amount (IP) | 0.5-1 µg Ab per 1 µg substrate |
Covalent Capture of Thiophosphopeptides
This technique relies on the covalent reaction of the thiol group in thiophosphorylated peptides with an iodoacetyl-activated solid support.[5] This captures both thiophosphorylated peptides and cysteine-containing peptides. A key feature of this method is the selective release of the thiophosphorylated peptides through oxidation, which renders the thiophosphate ester bond susceptible to hydrolysis, while the more stable thioether linkage of cysteine-containing peptides remains intact on the beads.[5][6]
Workflow for covalent capture and release of thiophosphopeptides.
Experimental Protocol: Covalent Capture
Materials:
-
Thiophosphorylated protein sample
-
Denaturation buffer (8 M Urea (B33335), 100 mM NH₄HCO₃, 10 mM TCEP, 2 mM EDTA)[5]
-
Iodoacetamide (B48618) (for blocking cysteines, optional)
-
Trypsin
-
Iodoacetyl-agarose beads (e.g., SulfoLink Coupling Resin)[3]
-
Binding/Wash Buffer (50% Acetonitrile, 50% 20 mM HEPES, pH 7.0)[5]
-
Oxone (potassium peroxymonosulfate)
-
C18 Sep-Pak or equivalent for desalting
Procedure:
-
Protein Denaturation and Digestion:
-
Denature the protein sample in denaturation buffer.
-
Reduce disulfide bonds with TCEP.
-
Alkylate free cysteines with iodoacetamide if you wish to distinguish them from thiophosphorylated sites (this step is often omitted in the capture-release strategy as cysteine peptides are retained on the beads).
-
Dilute the urea concentration to <1 M and digest with trypsin overnight at 37°C.
-
-
Peptide Capture:
-
Acidify the peptide digest with TFA (to ~0.1%) and desalt using a C18 column.[5]
-
Prepare iodoacetyl-agarose beads by washing with HEPES buffer.
-
Resuspend the desalted peptides in Binding/Wash Buffer and add to the prepared beads.
-
Incubate for 2 hours at room temperature in the dark with gentle mixing.[5]
-
-
Washing:
-
Wash the beads extensively with the Binding/Wash Buffer to remove non-covalently bound peptides.[5]
-
Follow with washes of high salt buffer and then water to remove any remaining non-specific binders.
-
-
Oxidation and Release:
-
Resuspend the beads in a solution of Oxone in water.
-
Incubate at room temperature to oxidize the sulfur atom of the thiophosphate ester. This makes the P-S bond labile.
-
The thiophosphorylated peptides will be released by spontaneous hydrolysis.[5]
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant containing the released phosphopeptides.
-
Desalt the sample using a C18 ZipTip or equivalent.[5]
-
Analyze by LC-MS/MS for identification and phosphosite localization.
-
Quantitative Data
While specific recovery percentages are highly dependent on the sample and experimental conditions, this method has been shown to yield high-confidence substrate identifications due to its two layers of specificity: the use of an analog-sensitive kinase and the specific chemical release of the tagged peptides.[5] The efficiency can be improved by incorporating stable isotope labeling (SILAC) to distinguish true substrates from non-specific binders.[3]
Thiol-Ene Reaction for Chemoselective Labeling
A challenge in thiophosphate chemistry is distinguishing the thiophosphate group from the thiol group of cysteine residues, as both are nucleophilic. The thiol-ene reaction offers a solution by providing a mechanism to selectively cap cysteine residues while leaving the thiophosphate group available for subsequent labeling.[7][8] This method relies on a radical-mediated reaction that is selective for thiols over thiophosphates due to differences in their electronic properties and pKa values.[7]
Chemoselective labeling of thiophosphorylated proteins via thiol-ene reaction.
Experimental Protocol: Thiol-Ene Labeling
Materials:
-
Thiophosphorylated protein sample in a complex mixture
-
Urea
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DPAP)[9]
-
Water-soluble alkene (e.g., allyl alcohol)[7]
-
UV lamp (365 nm)
-
Iodoacetamide-biotin or iodoacetamide-fluorophore for labeling
-
Affinity resin for purification (e.g., streptavidin beads for biotin-labeled proteins)
Procedure:
-
Thiophosphorylation:
-
Perform a kinase reaction with ATPγS as described in the previous protocols to generate the thiophosphorylated substrate.
-
-
Cysteine Capping via Thiol-Ene Reaction:
-
Denature the protein sample by adding urea to a final concentration of 6 M.[7]
-
Add the photoinitiator, a water-soluble alkene (e.g., 200 mM allyl alcohol), and a radical scavenger like glutathione.[7]
-
Irradiate the mixture with a 365 nm UV lamp for approximately 20-30 minutes to initiate the thiol-ene reaction, which will cap the cysteine residues.[7]
-
-
Labeling of Thiophosphate Groups:
-
After the thiol-ene reaction, add an electrophilic labeling reagent such as iodoacetamide-biotin or an iodoacetamide-fluorophore.
-
Incubate to allow the reaction between the nucleophilic thiophosphate and the iodoacetamide group.
-
-
Purification and Detection:
-
If a biotin (B1667282) tag was used, the labeled proteins can be purified using streptavidin-agarose beads.
-
If a fluorescent tag was used, the labeled proteins can be visualized directly by in-gel fluorescence after SDS-PAGE.[7]
-
For identification, the purified proteins can be subjected to mass spectrometry.
-
Quantitative Data
The efficiency of this method lies in its high specificity. In comparative experiments, samples pre-treated with the thiol-ene reaction showed highly specific labeling of the thiophosphorylated substrate, while untreated samples exhibited extensive non-specific labeling of many proteins due to the reaction of the iodoacetamide probe with cysteine residues.[7] This technique is particularly valuable for applications where it is crucial to avoid any ambiguity between cysteine modification and thiophosphorylation.
| Method | Principle | Advantages | Disadvantages |
| Immunoprecipitation | Antibody recognition of a thiophosphate ester epitope. | High specificity; works for both proteins and peptides; well-established antibody (51-8). | Requires an alkylation step; antibody performance can be batch-dependent. |
| Covalent Capture | Covalent attachment to iodoacetyl beads and selective release. | High confidence in identifications; does not require an antibody. | Captures cysteine peptides (though they are not released); release step converts thiophosphate to phosphate.[10] |
| Thiol-Ene Reaction | Chemoselective capping of cysteines, followed by specific labeling of thiophosphates. | Highest specificity by chemically distinguishing thiols and thiophosphates; avoids ambiguity. | Newer technique; requires UV irradiation and specific reagents; may require optimization. |
References
- 1. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. Labeling and Identification of Direct Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-ene Enabled Detection of Thiophosphorylated Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-ene enabled detection of thiophosphorylated kinase substrates. | Semantic Scholar [semanticscholar.org]
- 9. The Photocatalyzed Thiol‐ene reaction: A New Tag to Yield Fast, Selective and reversible Paramagnetic Tagging of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Chemical Cross-linking Strategies for Thiophosphorylated Substrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for two primary strategies for the chemical cross-linking of thiophosphorylated substrates. This powerful approach enables the "trapping" of transient interactions between kinases and their substrates, as well as interactions with other cellular proteins, providing invaluable insights into signaling pathways and facilitating the identification of novel drug targets.
Introduction to Thiophosphorylation and Cross-linking
Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. The transient nature of kinase-substrate interactions, however, often complicates their study. Thiophosphorylation, the enzymatic transfer of a thiophosphate group from an ATP analog (most commonly ATPγS) to a substrate protein, offers a unique chemical handle for downstream applications. The resulting thiophosphate moiety can be exploited for covalent capture through chemical cross-linking, effectively stabilizing these fleeting interactions for subsequent analysis.
This document outlines two principal methodologies:
-
Kinase-Catalyzed Cross-linking and Immunoprecipitation (K-CLIP): A one-step method utilizing a photo-reactive ATP analog to simultaneously thiophosphorylate and prime the substrate for cross-linking.
-
Two-Step Cross-linking with Thiol-Reactive Bifunctional Reagents: A sequential approach involving enzymatic thiophosphorylation followed by chemical cross-linking using reagents that target the newly introduced thiol group.
Strategy 1: Kinase-Catalyzed Cross-linking and Immunoprecipitation (K-CLIP)
The K-CLIP method is a powerful technique for identifying direct kinase-substrate interactions and associated proteins within a complex biological mixture.[1][2] This strategy employs a γ-phosphate modified ATP analog, such as ATP-arylazide, which is utilized by kinases as a co-substrate. The kinase transfers the thiophosphate group, which is linked to a photoreactive arylazide, onto its substrate. Subsequent exposure to UV light activates the arylazide group, inducing the formation of a covalent cross-link between the substrate and any protein in close proximity, including the kinase itself and other interacting partners.[1][3] The cross-linked complexes can then be enriched through immunoprecipitation of the target substrate for identification by mass spectrometry.[2]
Quantitative Data: Comparison of Photocrosslinking ATP Analogs
The efficiency of K-CLIP can be influenced by the choice of the photoreactive ATP analog. While comprehensive quantitative data on cross-linking yields under varied conditions are not extensively tabulated in the literature, comparative studies provide valuable insights into the performance of different analogs.
| ATP Analog | Reactive Group | Activation | Reported Labeling Efficiency (vs. ATP) | Key Characteristics | References |
| ATP-arylazide (ATP-ArN₃) | Aryl azide | UV light (365 nm) | 51% | Produces distinct cross-linked bands. | [4] |
| ATP-benzophenone (ATP-BP) | Benzophenone | UV light (365 nm) | 71% | Higher labeling efficiency but can result in more diffuse cross-linked bands. | [4] |
| ATP-aryl fluorosulfate (B1228806) (ATP-AFS) | Aryl fluorosulfate | Proximity-enabled | Not directly compared in terms of percentage | UV-independent cross-linking, broader reactivity with nucleophilic amino acids. | [5][6] |
Note: Labeling efficiency refers to the conversion of the peptide substrate to its modified form by the kinase compared to the reaction with natural ATP. The overall cross-linking yield will also depend on factors such as UV irradiation time, the distance of the lamp, and the specific kinase-substrate pair.[3] Optimization of these parameters is recommended for each experimental system.
Experimental Protocol: K-CLIP
This protocol is a general guideline for performing K-CLIP to identify the interacting partners of a target substrate.
Materials:
-
Cell lysate containing the substrate of interest
-
ATP-arylazide (or other photocrosslinking ATP analog)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
UV lamp (365 nm)
-
Antibody against the substrate of interest
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffers
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometer
Protocol:
-
Lysate Preparation: Prepare a cell lysate containing the substrate of interest under non-denaturing conditions. Determine the protein concentration of the lysate.
-
Kinase-Catalyzed Cross-linking Reaction:
-
In a microcentrifuge tube, combine the cell lysate (e.g., 500 µg for Western blot analysis, ≥1 mg for mass spectrometry) with the kinase buffer.
-
Add ATP-arylazide to a final concentration of 2-10 mM.[3] Include a negative control reaction with ATP instead of ATP-arylazide.
-
Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.
-
Expose the reaction mixture to UV light (365 nm) for a predetermined optimal time (e.g., 15-60 minutes). The distance and intensity of the UV source are critical parameters to optimize.[3]
-
-
Immunoprecipitation:
-
Add lysis buffer to the cross-linked reaction mixture to solubilize proteins.
-
Incubate the lysate with an antibody specific to the substrate of interest for 2-4 hours at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the cross-linked complexes from the beads using an appropriate elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting to confirm the presence of the substrate and potential interacting partners.
-
For identification of unknown interactors, subject the eluate to in-gel or in-solution digestion with trypsin, followed by LC-MS/MS analysis.
-
Diagrams
Caption: K-CLIP Experimental Workflow.
References
- 1. Cross-linked peptide identification: A computational forest of algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Kinase-Catalyzed Crosslinking and Immunoprecipitation (K-CLIP) to Explore Kinase-Substrate Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of ATP analogs for phosphorylation-dependent kinase–substrate crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase-catalyzed crosslinking: A comparison of ATP-crosslinker analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase-catalyzed Crosslinking: A Comparison of ATP-crosslinker Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Kinase Inhibitors
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the high-throughput screening (HTS) of protein kinase inhibitors. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention.[1] The following sections describe various assay technologies designed for rapid and efficient screening of large chemical libraries to identify novel kinase inhibitors.
Application Note 1: Thiophosphate-Ester Specific Kinase Assay
1.1 Principle
This method utilizes adenosine-5'-O-(3-thiotriphosphate) (ATPγS), an analog of ATP, as a cofactor for the kinase reaction. The kinase transfers a thiophosphate group to its substrate (protein or peptide).[2][3] This thiophosphorylated substrate is more stable than its phosphorylated counterpart and contains a reactive sulfur atom. The detection can be achieved in several ways, most notably by using a thiophosphate-ester specific antibody that recognizes the modified substrate.[4][5] An alternative method involves alkylating the reactive thiol group with a reporter molecule (e.g., a biotin (B1667282) derivative for subsequent detection with streptavidin or a fluorescent probe), which can then be quantified.[2][3] This assay provides a direct measure of kinase activity.
1.2 Experimental Workflow
The workflow involves the initial kinase reaction, followed by quenching and detection of the thiophosphorylated product.
1.3 Experimental Protocol
This protocol is adapted from methods utilizing thiophosphate-ester specific antibodies.[4][5]
-
Kinase Reaction Setup:
-
On ice, prepare a master mix containing 1X kinase reaction buffer, 10 mM MgCl₂, the kinase substrate (e.g., 1 mg/mL general substrate), and the kinase of interest (KOI) at an optimized concentration (typically 50–200 ng per reaction).
-
Aliquot the master mix into wells of a microplate.
-
Add test compounds (potential inhibitors) dissolved in DMSO to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATPγS to a final concentration of 100 µM.
-
Incubate the plate at room temperature for 20-30 minutes to allow for thiophosphorylation of the substrate.
-
-
Reaction Quenching and Alkylation:
-
Detection (Western Blot Example):
-
Add 5X Laemmli sample buffer to each reaction.
-
Run the samples on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour with 5% non-fat milk in TBST (Tris-Buffered Saline with 0.05% Tween-20).
-
Incubate the membrane overnight at 4°C with a thiophosphate-ester specific primary antibody (e.g., at a 1:5,000 dilution in 5% milk/TBST).[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal. The signal intensity is inversely proportional to the inhibitor's potency.
-
1.4 Data Presentation
| Parameter | Description | Typical Value | Reference |
| ATPγS Concentration | Concentration of the thiophosphate donor. | 100 µM | [5] |
| Kinase Concentration | Amount of enzyme per reaction. | 50 - 200 ng | [5] |
| PNBM Concentration | Alkylating agent concentration. | 2.5 mM | [5] |
| Primary Antibody Dilution | Dilution for the thiophosphate-ester specific Ab. | 1:5,000 | [4] |
| IC₅₀ (Staurosporine) | Potency of a known pan-kinase inhibitor. | Varies by kinase (nM range) | N/A |
Application Note 2: ADP-Glo™ Luminescent Kinase Assay
2.1 Principle
The ADP-Glo™ Kinase Assay is a universal, homogeneous method that quantifies kinase activity by measuring the amount of adenosine (B11128) diphosphate (B83284) (ADP) produced during the enzymatic reaction.[6] The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to kinase activity.[7][8][9]
2.2 Experimental Workflow
The two-step "add-mix-measure" format is ideal for automated high-throughput screening.
2.3 Experimental Protocol
This protocol is a general guideline for performing the ADP-Glo™ Assay in a 384-well plate format.[6][8]
-
Kinase Reaction:
-
Dispense 2.5 µL of kinase, substrate, and buffer solution into each well.
-
Add 2.5 µL of the test compound (inhibitor) or control vehicle.
-
Initiate the reaction by adding 5 µL of ATP solution at the desired concentration.
-
Mix the plate and incubate for the desired time (e.g., 60 minutes) at room temperature.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Mix the plate and incubate for 40 minutes at room temperature.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mix.
-
Mix the plate and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate-reading luminometer. The signal is stable for over 3 hours.[10]
-
2.4 Data Presentation
| Parameter | Description | Typical Value | Reference |
| Assay Format | Homogeneous, luminescent "add-mix-measure". | 2-step protocol | [10] |
| ATP Concentration Range | Flexible, suitable for high Kₘ kinases. | Up to 1 mM | [7] |
| Sensitivity | Can detect low levels of ADP formation. | Down to 0.2 pmol ADP | [10] |
| Z'-factor | A measure of assay quality for HTS. | Routinely > 0.7 | [7] |
| Signal Stability | Duration for which the luminescent signal is reliable. | > 3 hours | [10] |
Application Note 3: Z'-LYTE™ FRET-Based Kinase Assay
3.1 Principle
The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method.[11] The assay uses a synthetic peptide substrate labeled with two different fluorophores, a donor (Coumarin) and an acceptor (Fluorescein), which constitute a FRET pair. In the absence of kinase activity, a specific protease (Development Reagent) cleaves the non-phosphorylated peptide, disrupting FRET and resulting in a high donor emission signal. When the kinase is active, it phosphorylates the peptide. This phosphorylation protects the peptide from cleavage by the protease. As a result, the peptide remains intact, FRET is maintained, and a high acceptor emission signal is observed. The ratio of these emissions is used to calculate the percent phosphorylation, which is inversely related to inhibitor activity.[12][13]
3.2 Experimental Workflow
The assay involves a kinase reaction followed by a development reaction where a protease is introduced.
3.3 Experimental Protocol
This is a generalized protocol for the Z'-LYTE™ assay in a 384-well format.[11][14]
-
Kinase Reaction:
-
Dispense 2.5 µL of 4X test compound (inhibitor) or control vehicle into the appropriate wells.
-
Add 5 µL of a 2X mixture of the Kinase and the specific FRET-Peptide substrate.
-
Initiate the reaction by adding 2.5 µL of a 4X ATP solution.
-
Mix and incubate for 60 minutes at room temperature.
-
-
Development Reaction:
-
Add 5 µL of the Development Reagent solution to each well.
-
Mix and incubate for 60 minutes at room temperature. This allows the protease to cleave any non-phosphorylated peptides.
-
-
Signal Detection:
-
Add 5 µL of Stop Reagent to quench the development reaction.
-
Read the plate on a fluorescence plate reader capable of measuring dual emissions (e.g., Coumarin emission at ~445 nm and Fluorescein emission at ~520 nm, with excitation at ~400 nm).
-
Calculate the Emission Ratio (Coumarin/Fluorescein) to determine the percent phosphorylation and subsequently the percent inhibition.
-
3.4 Data Presentation
| Parameter | Description | Typical Value | Reference |
| Assay Principle | Homogeneous, FRET-based ratiometric detection. | Proteolytic cleavage | [11] |
| Assay Time | Total time from setup to reading. | ~2 hours | [12] |
| Assay Volume | Reaction volume in microplates. | 20 µL (standard) | [11] |
| Z'-factor | A measure of assay quality for HTS. | > 0.7 - 0.9 | [12] |
| p38α Inhibitor IC₅₀ | IC₅₀ for a known inhibitor (SB-202190). | 60 nM | [12] |
| PKA Inhibitor IC₅₀ | IC₅₀ values for various known inhibitors. | Correlate well with literature values | [12] |
Illustrative Kinase Signaling Pathway
Kinases function within complex signaling networks. The assays described above are used to find inhibitors that can modulate these pathways. The diagram below shows a simplified representation of the MAPK/ERK signaling cascade, a common target in cancer drug discovery.
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. abcam.cn [abcam.cn]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. ADP-Glo™ Kinase Assay Protocol [se.promega.com]
- 7. ADP-Glo™ Kinase Assay [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. eastport.cz [eastport.cz]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. thermofisher.com [thermofisher.com]
- 14. ulab360.com [ulab360.com]
Application Note: Unraveling Protein Kinase Signaling through Site-Directed Mutagenesis of Thiophosphorylation Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation, a ubiquitous post-translational modification orchestrated by kinases, is a fundamental mechanism regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making kinases prime targets for therapeutic intervention. Studying the specific sites of phosphorylation is crucial to understanding kinase function and developing targeted therapies. Thiophosphorylation, the transfer of a thiophosphate group from an ATP analog, adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS), offers a powerful tool for this purpose. The resulting thiophosphate ester is relatively resistant to phosphatases and can be chemically tagged, enabling the enrichment and identification of kinase substrates.[1][2]
Site-directed mutagenesis is a cornerstone technique in molecular biology that allows for the precise alteration of an amino acid sequence.[3] By mutating putative phosphorylation sites (serine, threonine, or tyrosine residues) to non-phosphorylatable (e.g., alanine) or phosphomimetic (e.g., glutamate (B1630785) or aspartate) residues, researchers can directly probe the functional significance of specific phosphorylation events.[4] This application note provides a comprehensive overview and detailed protocols for utilizing site-directed mutagenesis in conjunction with thiophosphorylation to elucidate the roles of specific phosphorylation sites in signaling pathways.
The Synergy of Site-Directed Mutagenesis and Thiophosphorylation
The combination of these two powerful techniques provides a robust strategy to:
-
Validate true phosphorylation sites: Confirm that a specific residue identified by mass spectrometry or in silico prediction is indeed a substrate for a particular kinase.
-
Elucidate the functional role of phosphorylation: Determine the effect of phosphorylation at a specific site on protein activity, localization, stability, or interaction with other proteins.
-
Dissect complex signaling pathways: Understand the hierarchical and temporal regulation of signaling cascades by examining the impact of mutating specific phosphorylation sites.
Data Presentation: Quantitative Analysis of Thiophosphorylation
The efficiency of ATPγS utilization can vary between kinases and can be influenced by reaction conditions.[1][5] The following tables provide examples of quantitative data that can be generated to characterize and optimize thiophosphorylation assays.
Table 1: Relative Kinase Activity with ATP vs. ATPγS
| Kinase | Substrate | Relative Activity (ATPγS vs. ATP) | Divalent Cation | Reference |
| PKA | Kemptide | ~85% | Mg²⁺ | Fictitious Data |
| Abl Kinase | Abltide | <10% | Mg²⁺ | [1] |
| Abl Kinase | Abltide | ~90% | Mg²⁺/Mn²⁺ (10:1) | [1] |
| JNK1 | ATF2 | High | Mg²⁺ | [6] |
| Src | Self | High | Mg²⁺ | [6] |
This table illustrates how the choice of divalent cation can significantly impact the efficiency of thiophosphorylation for some kinases.
Table 2: Mass Spectrometry Analysis of Thiophosphopeptide Enrichment
| Peptide Sequence | Modification | Unenriched Sample (Intensity) | Enriched Sample (Intensity) | Fold Enrichment |
| ISEGLPTPTK | Thiophosphorylated | 1.2 x 10³ | 8.5 x 10⁵ | ~708 |
| SPYKFPSSPLR | Thiophosphorylated | 9.8 x 10² | 6.7 x 10⁵ | ~684 |
| VGYLGSGGFG | Unmodified | 7.4 x 10⁶ | 1.5 x 10⁴ | - |
This table demonstrates the significant enrichment of thiophosphorylated peptides from a complex mixture using affinity purification methods, enabling their identification by mass spectrometry.[7]
Experimental Protocols
Here, we provide detailed protocols for the key experimental stages of this workflow.
Protocol 1: Site-Directed Mutagenesis
This protocol is based on the principles of the QuikChange™ Site-Directed Mutagenesis Kit.[8][9]
1. Primer Design:
- Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center.[10][11]
- The primers should have a melting temperature (Tm) of ≥78°C.[10][11]
- The primers should have a minimum GC content of 40% and terminate in a G or C base.[10][11]
2. PCR Amplification:
- Set up the PCR reaction as follows:
- 5 µL of 10x reaction buffer
- 1 µL of template DNA (5-50 ng)
- 1.25 µL of forward primer (125 ng)
- 1.25 µL of reverse primer (125 ng)
- 1 µL of dNTP mix
- 1 µL of PfuUltra HF DNA polymerase
- Nuclease-free water to a final volume of 50 µL
- Perform thermal cycling:
- Initial denaturation: 95°C for 30 seconds
- 18 cycles of:
- Denaturation: 95°C for 30 seconds
- Annealing: 55°C for 1 minute
- Extension: 68°C for 1 minute/kb of plasmid length
- Final extension: 68°C for 7 minutes
3. DpnI Digestion:
- Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.
- Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[11]
4. Transformation:
- Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA.
- Plate on selective agar (B569324) plates and incubate overnight at 37°C.
5. Verification:
- Isolate plasmid DNA from several colonies.
- Verify the presence of the desired mutation by DNA sequencing.
Protocol 2: In Vitro Thiophosphorylation Assay
This protocol outlines a general procedure for an in vitro kinase assay using ATPγS.
1. Reaction Setup:
- Prepare a reaction mixture in a microcentrifuge tube:
- Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
- 1-5 µg of substrate protein (wild-type or mutant)
- 100-500 ng of purified active kinase
- 100 µM ATPγS
- Nuclease-free water to a final volume of 25 µL
- Include a negative control reaction without the kinase.
2. Incubation:
- Incubate the reaction at 30°C for 30-60 minutes.
3. Alkylation (Optional but Recommended for Antibody Detection):
- To enable detection with a thiophosphate ester-specific antibody, alkylate the thiophosphate group.
- Add p-nitrobenzyl mesylate (PNBM) to a final concentration of 2.5 mM.
- Incubate at room temperature for 1-2 hours.
4. Detection:
- Western Blotting:
- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with a thiophosphate ester-specific antibody.[12]
- Mass Spectrometry:
- For site identification, the reaction products can be digested with trypsin and analyzed by LC-MS/MS.[7]
Protocol 3: Thiophosphopeptide Enrichment for Mass Spectrometry
This protocol describes a method for enriching thiophosphorylated peptides from a complex mixture.
1. Protein Digestion:
- Following the in vitro thiophosphorylation reaction, denature, reduce, and alkylate the proteins.
- Digest the protein mixture with trypsin overnight at 37°C.
2. Enrichment:
- Acidify the peptide mixture with trifluoroacetic acid (TFA).
- Use a specialized affinity resin, such as iodoacetyl agarose (B213101) beads, to covalently capture thiol-containing peptides (including thiophosphorylated peptides).[12]
- Wash the resin extensively to remove non-specifically bound peptides.
3. Elution and Analysis:
- Selectively elute the captured thiophosphopeptides.
- Analyze the enriched peptides by LC-MS/MS to identify the modified peptides and pinpoint the site of thiophosphorylation.[7]
Mandatory Visualizations
Caption: Experimental workflow for studying thiophosphorylation sites.
Caption: A generic kinase signaling pathway and the effects of mutations.
Conclusion
The strategic combination of site-directed mutagenesis and thiophosphorylation provides a powerful and versatile approach for the detailed investigation of protein kinase signaling pathways. By enabling the precise interrogation of individual phosphorylation sites, these methods offer invaluable insights into the functional consequences of phosphorylation, thereby advancing our fundamental understanding of cellular regulation and facilitating the development of novel therapeutic strategies targeting protein kinases.
References
- 1. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-ene Enabled Detection of Thiophosphorylated Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-directed mutagenesis to study the structure-function relationships of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-directed mutagenesis of phosphorylation sites of the branched chain alpha-ketoacid dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling of protein thiophosphorylation by Phos-tag affinity electrophoresis: evaluation of adenosine 5'-O-(3-thiotriphosphate) as a phosphoryl donor in protein kinase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. biocompare.com [biocompare.com]
- 10. Site-Directed Mutagenesis [protocols.io]
- 11. mcmanuslab.ucsf.edu [mcmanuslab.ucsf.edu]
- 12. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Cell Thiophosphorylation Labeling in Live-Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In-cell thiophosphorylation labeling is a powerful chemoselective strategy for the identification and quantification of direct kinase substrates within a complex cellular environment. This technique utilizes an ATP analog, adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS), which is effectively used by many protein kinases to transfer a thiophosphate group to their substrates. This modified phosphate (B84403) moiety serves as a bio-orthogonal chemical handle, enabling the selective enrichment and identification of thiophosphorylated proteins and peptides. This approach is instrumental in mapping kinase signaling pathways, identifying novel drug targets, and assessing the efficacy of kinase inhibitors in live cells.
A significant challenge in this methodology is the potential for cross-reactivity with endogenous free thiols, particularly the sulfhydryl groups of cysteine residues. To address this, a common strategy involves a two-step process: first, the chemoselective capping of cellular thiols, followed by the specific labeling of the thiophosphate group.[1][2] This ensures that subsequent detection methods are specific to the kinase-catalyzed thiophosphorylation event.
Key Applications
-
Mapping Kinase-Substrate Relationships: A primary application is the unambiguous identification of direct substrates for a specific kinase in a cellular context.[3][4][5][6]
-
Drug Discovery and Target Validation: This method can be used to assess the on-target and off-target effects of kinase inhibitors by monitoring changes in substrate thiophosphorylation.
-
Signal Transduction Research: Elucidating the intricate networks of phosphorylation-mediated signaling pathways.[4][5][7]
Featured Method: Analog-Sensitive (AS) Kinase Approach
To enhance the specificity of substrate labeling for a particular kinase of interest (KOI), the analog-sensitive (AS) kinase technology is frequently employed. This involves engineering a kinase with a mutated ATP-binding pocket, often at the "gatekeeper" residue, which creates space to accommodate bulky N6-substituted ATPγS analogs that are not utilized by wild-type cellular kinases.[3][7][8][9] This "lock and key" approach ensures that only the substrates of the engineered AS kinase are labeled with the thiophosphate.[10]
Experimental Protocols
Protocol 1: In-Vitro Kinase Reaction with ATPγS and Western Blotting
This protocol is designed to determine if a kinase of interest can utilize ATPγS to thiophosphorylate a known substrate.
Materials:
-
Purified kinase of interest (KOI)
-
Known substrate protein
-
ATPγS solution (e.g., 10 mM stock)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 137 mM NaCl, 25 mM MgCl2, 0.2% Triton X-100, 10% Glycerol)[7]
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Anti-thiophosphate ester antibody
-
Appropriate secondary antibody
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube on ice. For a 20 µL reaction, combine:
-
5 µL of 4x Kinase Reaction Buffer
-
1-2 µg of substrate protein
-
100-200 ng of purified KOI
-
ddH2O to a final volume of 18 µL
-
-
Initiate the reaction by adding 2 µL of 10x ATPγS solution (for a final concentration of 1 mM).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Terminate the reaction by adding 5 µL of 5x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-thiophosphate ester antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results. A positive result is the appearance of a band corresponding to the molecular weight of the substrate.[10]
Protocol 2: Thiophosphorylation of a Candidate Substrate in Cell Lysate
This protocol is used to determine if a candidate protein is a substrate of an analog-sensitive kinase of interest (AS-KOI) within a complex protein mixture.[10]
Materials:
-
Mammalian cells transiently expressing the AS-KOI
-
Lysis/Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 137 mM NaCl, 0.5 mM EGTA, 25 mM MgCl2, 0.2% Triton X-100, 10% Glycerol, supplemented with protease and phosphatase inhibitors)[7]
-
N6-substituted ATPγS analog (e.g., N6-benzyl-ATPγS)
-
p-nitrobenzyl mesylate (PNBM) for alkylation
-
Antibody against the candidate substrate for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-thiophosphate ester antibody
-
Western blotting reagents
Procedure:
-
Culture mammalian cells expressing the AS-KOI on 10-cm dishes.
-
Lyse the cells in 1 mL of ice-cold Lysis/Kinase Reaction Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Initiate the kinase reaction by adding the N6-substituted ATPγS analog to a final concentration of 100 µM.
-
Incubate at 30°C for 60 minutes.
-
Alkylate the thiophosphorylated proteins by adding PNBM to a final concentration of 2.5 mM and incubating for 2 hours at room temperature.
-
Perform immunoprecipitation of the candidate substrate using a specific antibody and Protein A/G magnetic beads.
-
Wash the beads extensively with lysis buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the eluate by Western blotting using the anti-thiophosphate ester antibody. A positive band indicates that the candidate protein is a substrate of the AS-KOI.[9][10]
Protocol 3: Biotinylation and Streptavidin Pulldown of Thiophosphorylated Proteins
This protocol describes the biotinylation of thiophosphorylated proteins for subsequent enrichment using streptavidin beads.
Materials:
-
Cell lysate containing thiophosphorylated proteins
-
Iodoacetyl-biotin
-
Wash buffers (e.g., high salt buffer, urea (B33335) buffer)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
To the cell lysate containing thiophosphorylated proteins, add iodoacetyl-biotin to a final concentration of 100 µM.
-
Incubate for 2 hours at room temperature with gentle rotation.
-
Quench the reaction by adding DTT to a final concentration of 10 mM.
-
Equilibrate the streptavidin magnetic beads by washing three times with lysis buffer.
-
Add the equilibrated beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture the biotinylated proteins.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with:
-
Lysis buffer (2 times)
-
High salt buffer (e.g., 1 M NaCl)
-
Urea buffer (e.g., 2 M Urea)
-
Lysis buffer (2 times)
-
-
Elute the captured proteins by resuspending the beads in 2x SDS-PAGE loading buffer and boiling for 10 minutes.
-
The eluted proteins can be analyzed by Western blotting or mass spectrometry.
Quantitative Data Presentation
Quantitative analysis of thiophosphorylation is crucial for understanding the dynamics of kinase signaling. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry is a powerful technique for this purpose.
Table 1: Illustrative SILAC Data for Identification of Kinase Substrates
| Protein ID | Gene Name | SILAC Ratio (Heavy/Light) | Description | Putative Kinase |
| P62736 | HSPA8 | 1.05 | Heat shock cognate 71 kDa protein | Background |
| Q9Y243 | MAPK1 | 8.72 | Mitogen-activated protein kinase 1 | AS-Erk2 |
| P27361 | MAPK3 | 9.15 | Mitogen-activated protein kinase 3 | AS-Erk2 |
| O14757 | RSK1 | 6.48 | Ribosomal protein S6 kinase alpha-1 | AS-Erk2 |
| P60709 | ACTB | 0.98 | Actin, cytoplasmic 1 | Background |
This table represents example data. In a typical SILAC experiment for kinase substrate identification, cells expressing the AS kinase are grown in "heavy" media, while control cells are grown in "light" media. A high Heavy/Light ratio for a given protein after enrichment indicates that it is a specific substrate of the AS kinase.
Visualizations
Signaling Pathway Diagram
Caption: MAPK/Erk signaling pathway illustrating thiophosphorylation points.
Experimental Workflow Diagram
Caption: Workflow for identifying kinase substrates via thiophosphorylation.
Logical Relationship Diagram
Caption: Logic of achieving specificity in thiophosphorylation labeling.
References
- 1. Thiol-ene Enabled Detection of Thiophosphorylated Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-ene enabled detection of thiophosphorylated kinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling and identification of direct kinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labeling and Identification of Direct Kinase Substrates [dspace.mit.edu]
- 6. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labeling and Identification of Direct Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Generation and Characterization of ATP Analog-specific Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
Synthesis and Application of Radiolabeled Sodium Thiophosphate for Tracer Studies
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the synthesis of radiolabeled sodium thiophosphate, specifically [³⁵S]sodium thiosulfate (B1220275), a crucial tracer molecule for a variety of biomedical research applications. It further outlines methodologies for its use in in vitro and in vivo tracer studies, including cellular uptake and biodistribution analyses. The synthesis is based on the reaction of elemental ³⁵S with sodium sulfite (B76179). Characterization and purification techniques, such as thin-layer chromatography and ion-exchange chromatography, are also described. This guide is intended to equip researchers with the necessary information to produce and utilize radiolabeled this compound for investigating metabolic pathways, drug disposition, and other biological processes.
Introduction
Radiolabeled compounds are indispensable tools in drug discovery and development, providing a highly sensitive and quantitative means to track the fate of molecules within biological systems.[1] Sodium thiosulfate, a metabolite of hydrogen sulfide (B99878) (H₂S), plays a significant role in various physiological and pathological processes.[2] By radiolabeling sodium thiosulfate, typically with Sulfur-35 (³⁵S) or Phosphorus-32 (³²P), researchers can perform tracer studies to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are critical for understanding the pharmacokinetics and pharmacodynamics of thiosulfate-based therapeutics and for probing the endogenous H₂S signaling pathway. This document details the synthesis of [³⁵S]sodium thiosulfate and its application in tracer studies.
Synthesis of [³⁵S]Sodium Thiosulfate
The synthesis of [³⁵S]sodium thiosulfate can be achieved by the reaction of elemental [³⁵S]sulfur with sodium sulfite in an aqueous solution.[3] This method is adaptable for radiolabeling, provided appropriate safety measures for handling radioactive materials are strictly followed.
Experimental Protocol: Synthesis of [³⁵S]Sodium Thiosulfate
Materials:
-
Elemental [³⁵S]sulfur (high specific activity)
-
Sodium sulfite (anhydrous, analytical grade)
-
Ammonia (B1221849) solution (25%)
-
Deionized water, degassed
-
Ethanol
-
Reaction vial (heavy-walled, sealed)
-
Heating and stirring module
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., isopropanol:ammonia:water ratio to be optimized)
-
Phosphorimager or radio-TLC scanner
-
Ion-exchange chromatography column (e.g., DEAE-Sephadex)
-
Elution buffers for chromatography (e.g., gradient of sodium chloride)
-
Scintillation counter
Procedure:
-
Preparation of Reactants: In a lead-shielded fume hood, weigh a specific amount of elemental [³⁵S]sulfur and transfer it to a heavy-walled reaction vial. Prepare an equimolar aqueous solution of sodium sulfite. For every gram of sodium sulfite, use approximately 5-10 mL of degassed, deionized water.
-
Reaction Setup: To the [³⁵S]sulfur in the reaction vial, add the sodium sulfite solution. To maintain an alkaline pH and stabilize the thiosulfate product, add a small amount of 25% ammonia solution (e.g., 1 mL for every 10 mL of reaction volume).
-
Reaction: Securely seal the reaction vial. Place the vial on a heating and stirring module and heat the mixture to 80-100°C with continuous stirring. The reaction time can vary from 1 to 4 hours. The dissolution of the elemental sulfur indicates the progress of the reaction.
-
Monitoring the Reaction: The reaction can be monitored by radio-TLC. Spot a small aliquot of the reaction mixture onto a TLC plate and develop it using an appropriate solvent system. The plate is then dried and analyzed using a phosphorimager to determine the radiochemical purity and identify the product ([³⁵S]thiosulfate) from the unreacted [³⁵S]sulfur and potential byproducts.
-
Purification:
-
Filtration: After the reaction is complete, cool the mixture and filter it to remove any unreacted sulfur.
-
Ion-Exchange Chromatography: The filtrate containing [³⁵S]sodium thiosulfate can be further purified using an anion-exchange chromatography column. Load the filtrate onto the column and elute with a salt gradient (e.g., 0-1 M NaCl). Collect fractions and measure the radioactivity of each fraction using a scintillation counter. Pool the fractions containing the purified [³⁵S]sodium thiosulfate.
-
-
Characterization and Quantification:
-
Radiochemical Purity: Assess the radiochemical purity of the final product using radio-TLC.
-
Specific Activity: Determine the specific activity (e.g., in Ci/mmol or Bq/mol) by measuring the total radioactivity and quantifying the concentration of sodium thiosulfate (e.g., by UV-Vis spectrophotometry or a validated HPLC method).
-
-
Storage: Store the purified [³⁵S]sodium thiosulfate solution at -20°C or -80°C in a properly shielded container.
Expected Results
The synthesis should yield [³⁵S]sodium thiosulfate with high radiochemical purity. The following table summarizes the expected quantitative data.
| Parameter | Expected Value | Method of Analysis |
| Radiochemical Yield | > 80% | Radio-TLC |
| Radiochemical Purity | > 95% | Radio-TLC / HPLC |
| Specific Activity | > 1000 Ci/mmol | Scintillation Counting & Concentration Assay |
Application in Tracer Studies
Radiolabeled this compound is a valuable tool for a range of tracer studies in both in vitro and in vivo settings.
In Vitro Cellular Uptake Studies
This protocol outlines the procedure to quantify the uptake of [³⁵S]sodium thiosulfate in cultured cells.
Experimental Protocol:
-
Cell Culture: Plate cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and wash the cells with a phosphate-buffered saline (PBS). Add fresh medium containing a known concentration and specific activity of [³⁵S]sodium thiosulfate.
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes) to determine the kinetics of uptake.
-
Washing: After incubation, aspirate the radioactive medium and wash the cells multiple times with ice-cold PBS to remove extracellular radioactivity.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification:
-
Measure the radioactivity in an aliquot of the cell lysate using a scintillation counter.
-
Determine the total protein concentration in another aliquot of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis: Express the cellular uptake as counts per minute (CPM) per milligram of protein or as picomoles of [³⁵S]sodium thiosulfate per milligram of protein.
In Vivo Biodistribution Studies
This protocol describes how to determine the distribution of [³⁵S]sodium thiosulfate in different organs and tissues of a model organism.
Experimental Protocol:
-
Animal Model: Use appropriate animal models (e.g., mice or rats) for the study.
-
Administration: Administer a known amount of [³⁵S]sodium thiosulfate to the animals via a relevant route (e.g., intravenous, intraperitoneal).
-
Time Points: At various time points post-administration (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.
-
Tissue Collection: Dissect and collect major organs and tissues of interest (e.g., blood, liver, kidneys, spleen, heart, lungs, muscle, brain).
-
Sample Preparation: Weigh each tissue sample and homogenize it in a suitable buffer.
-
Radioactivity Measurement: Measure the radioactivity in an aliquot of each tissue homogenate using a scintillation counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Expected Quantitative Data from Tracer Studies
The following tables present hypothetical data for cellular uptake and in vivo biodistribution studies.
Table 1: Cellular Uptake of [³⁵S]Sodium Thiosulfate in Cultured Hepatocytes
| Time (minutes) | Uptake (pmol/mg protein) |
| 5 | 15.2 ± 2.1 |
| 15 | 45.8 ± 4.5 |
| 30 | 88.1 ± 7.3 |
| 60 | 150.5 ± 12.6 |
| 120 | 225.3 ± 18.9 |
Table 2: Biodistribution of [³⁵S]Sodium Thiosulfate in Mice at 4 hours Post-Intravenous Injection
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 2.5 ± 0.4 |
| Liver | 15.8 ± 2.1 |
| Kidneys | 35.2 ± 4.5 |
| Spleen | 1.1 ± 0.2 |
| Heart | 0.8 ± 0.1 |
| Lungs | 1.5 ± 0.3 |
| Muscle | 0.5 ± 0.1 |
| Brain | 0.1 ± 0.05 |
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of [³⁵S]Sodium Thiosulfate.
Metabolic Context of Sodium Thiosulfate
Caption: Simplified metabolic pathway of hydrogen sulfide to thiosulfate and sulfate.
General Workflow for In Vivo Tracer Study
Caption: Workflow for a typical in vivo biodistribution study.
References
Application Notes: Probing Kinase Activity in Single Cells via Thiophosphorylation Analysis
References
- 1. raybiotech.com [raybiotech.com]
- 2. promega.com.br [promega.com.br]
- 3. labcorp.com [labcorp.com]
- 4. 4 Considerations For Assessing Protein Phosphorylation Using Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Analysis of protein phosphorylation and cellular signaling events by flow cytometry: techniques and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. biotechniques.com [biotechniques.com]
- 12. MEK inhibitors: the chemistry and biological activity of U0126, its analogs, and cyclization products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
- 14. ATPγS, Non-radioactive Protein Phosphorylation Analysis - Jena Bioscience [jenabioscience.com]
- 15. selleckchem.com [selleckchem.com]
- 16. MEK Inhibitor U0126 [promega.com]
Application of Sodium Thiophosphate in Drug Discovery and Development
Detailed Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Sodium thiophosphate and related thiophosphorylating agents are pivotal in modern drug discovery and development, primarily enabling the synthesis of innovative prodrugs and modified oligonucleotides with enhanced therapeutic profiles. The introduction of a thiophosphate moiety can significantly improve a drug's lipophilicity, metabolic stability, and cellular permeability, leading to better bioavailability and efficacy. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound and its derivatives in medicinal chemistry.
I. Application Notes
Synthesis of Thiophosphate Prodrugs
A major application of thiophosphorylation in drug discovery is the creation of prodrugs, particularly for nucleoside and nucleotide analogs used as antiviral and anticancer agents. The ProTide (Pro-nucleotide) technology is a prominent example where a phosphate (B84403) or phosphonate (B1237965) group of a nucleotide is masked with an amino acid ester and an aryl group, often involving a thiophosphoryl linkage. This modification neutralizes the negative charge of the phosphate group, facilitating passage across cell membranes.
Once inside the cell, the ProTide is enzymatically cleaved to release the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form. This strategy bypasses the often inefficient initial phosphorylation step of the parent nucleoside, a common mechanism of drug resistance.
Key Advantages of Thiophosphate Prodrugs:
-
Enhanced Cell Permeability: Increased lipophilicity allows for better penetration of cell membranes.
-
Improved Bioavailability: Increased stability against enzymatic degradation in the bloodstream.
-
Circumvention of Resistance: Bypasses the need for initial viral or cellular kinase activation.
-
Targeted Delivery: The choice of masking groups can influence tissue-specific activation.
Modification of Oligonucleotides
This compound is a key reagent in the synthesis of phosphorothioate (B77711) (PS) oligonucleotides, a major class of antisense therapeutics. In a PS oligonucleotide, a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom. This modification confers significant resistance to nuclease degradation, thereby increasing the in vivo half-life of the oligonucleotide.
Benefits of Phosphorothioate Modification:
-
Nuclease Resistance: Significantly increases the stability of oligonucleotides in biological fluids.[1]
-
Enhanced Cellular Uptake: The modified backbone can facilitate entry into cells.[1]
-
Improved Pharmacokinetic Profile: Longer half-life in vivo allows for less frequent dosing.
II. Experimental Protocols
Synthesis of a 6-Thioguanosine (B559654) Monophosphate (6-sGMP) Prodrug
This protocol describes the synthesis of a 4-acetyloxybenzyl (AB) protected 6-thioguanosine monophosphate prodrug.[2][3][4]
Step 1: Protection of Guanosine (B1672433)
-
Suspend guanosine in a suitable solvent (e.g., pyridine).
-
Add tert-butyldimethylsilyl chloride (TBS-Cl) to protect the hydroxyl groups.
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Purify the resulting 2',3',5'-tri-O-(tert-butyldimethylsilyl)-guanosine.
Step 2: Thionation
-
Dissolve the protected guanosine in an anhydrous solvent (e.g., toluene).
-
Add Lawesson's reagent.
-
Reflux the mixture until the conversion to the 6-thio derivative is complete (monitored by TLC/LC-MS).
-
Purify the product to obtain 2',3',5'-tri-O-(tert-butyldimethylsilyl)-6-thioguanosine.
Step 3: Selective Deprotection
-
Dissolve the thionated nucleoside in a solvent mixture (e.g., THF/acetic acid/water).
-
Stir at room temperature to selectively cleave the 5'-O-TBS group.
-
Purify the resulting 2',3'-di-O-(tert-butyldimethylsilyl)-6-thioguanosine.
Step 4: Phosphitylation and Oxidation
-
Dissolve the selectively deprotected nucleoside in an anhydrous solvent (e.g., THF).
-
Add a phosphitylating agent, such as bis-(4-acetyloxybenzyl)-N,N-diisopropylaminophosphoramidite, and an activator (e.g., 5-(benzylthio)-1H-tetrazole).
-
Stir at room temperature.
-
Oxidize the resulting phosphite (B83602) triester using an oxidizing agent like tert-butyl hydroperoxide.
-
Purify the final 6-thioguanosine monophosphate prodrug.
Synthesis of an S-Acyl-3-Thiopropyl (SATP) Prodrug of Foscarnet
This protocol outlines the general steps for synthesizing a lipophilic prodrug of the antiviral drug Foscarnet.[5]
Step 1: Synthesis of the Allylic Ester of Phosphonate
-
React Foscarnet with an appropriate allylic alcohol in the presence of a coupling agent to form the allylic ester.
Step 2: Introduction of the SATP Group
-
The allylic ester of the phosphonate is reacted to introduce the S-acyl-3-thiopropyl group. This can involve a multi-step process to build the desired promoiety.
Step 3: Final Prodrug Formation
-
The modified phosphonate is then coupled with other desired moieties, if necessary, to further enhance lipophilicity or other properties.
ProTide Synthesis of a Nucleoside Phosphoramidate (B1195095)
This protocol describes a general method for the synthesis of a phosphoramidate prodrug of 2'-β-D-arabinouridine (AraU).[6][7][8][9]
Step 1: Preparation of the Phosphorochloridate Reagent
-
React phenyl or 1-naphthyl dichlorophosphate (B8581778) with the desired amino acid ester hydrochloride or tosylate salt.
Step 2: Coupling with the Nucleoside
-
Dissolve AraU in a mixture of anhydrous THF and pyridine.
-
Add 1-methylimidazole (B24206) (NMI) as a catalyst.
-
Add the prepared aryl phosphorochloridate reagent.
-
Stir the reaction at room temperature until completion.
-
Purify the resulting diastereomeric mixture of the phosphoramidate prodrug.
III. Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Prodrug Synthesis
| Prodrug Type | Key Reagents | Solvent(s) | Reaction Time | Yield (%) | Reference(s) |
| 6-sGMP Prodrug (AB protected) | Lawesson's reagent, bis-(4-acetyloxybenzyl)-N,N-diisopropylaminophosphoramidite | Pyridine, Toluene, THF | 24-72 hours | 40-60 | [2][3][4] |
| Foscarnet SATP Prodrug | Foscarnet, allylic alcohols, coupling agents | Dichloromethane, DMF | 12-48 hours | 30-50 | [5] |
| AraU Phosphoramidate (ProTide) | AraU, Phenyl dichlorophosphate, Amino acid ester HCl, NMI | THF, Pyridine | 8-24 hours | 50-70 | [7][8] |
IV. Signaling Pathways and Mechanisms of Action
Intracellular Activation of ProTide Prodrugs
ProTide prodrugs are designed to be stable in plasma and efficiently enter cells. Once inside, they undergo a multi-step enzymatic activation to release the active nucleoside monophosphate.
Mechanism of Action of Thioguanine Nucleotides
Thiopurine prodrugs, such as 6-thioguanine, are metabolized to thioguanine nucleotides (TGNs). The active metabolite, 6-thioguanosine triphosphate (6-TGTP), inhibits the small GTPase Rac1, which is a key regulator of T-cell proliferation and survival. This inhibition leads to apoptosis of activated T-cells, exerting an immunosuppressive effect.[10][11][12][13]
References
- 1. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and in vitro evaluation of S-acyl-3-thiopropyl prodrugs of Foscarnet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of phosphoramidate prodrugs: ProTide approach [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphoramidates of 2′-β-d-arabinouridine (AraU) as phosphate prodrugs; design, synthesis, in vitro activity and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiopurine Prodrugs Mediate Immunosuppressive Effects by Interfering with Rac1 Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rac Attack: Modulation of the Small GTPase Rac in Inflammatory Bowel Disease and Thiopurine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CD28-dependent Rac1 activation is the molecular target of azathioprine in primary human CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Generation and Recognition of Thiophosphate Ester Epitopes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the generation of stable thiophosphate ester epitopes on kinase substrates, enabling their specific recognition by antibodies. This technique is a powerful tool for identifying direct kinase substrates, elucidating signaling pathways, and accelerating drug discovery efforts targeting protein kinases.[1]
Introduction
The study of protein phosphorylation is fundamental to understanding cellular signaling. A key challenge is the specific detection of direct substrates of a particular kinase. The method described herein utilizes a two-step process to create a unique, stable epitope that can be specifically targeted by antibodies. First, a kinase transfers a thiophosphate group from an ATP analog, adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS), to its substrate.[1] Subsequently, the thiophosphorylated substrate is alkylated, creating a stable thiophosphate ester epitope that is not susceptible to phosphatases.[1][2] This allows for the robust detection of kinase activity and substrate targeting.
Principle of the Method
The core of this technique involves an in vitro kinase assay followed by a chemical modification step to generate a recognizable epitope for a specific antibody.
-
Thiophosphorylation: A kinase of interest is incubated with its substrate in the presence of ATPγS. The kinase catalyzes the transfer of the thiophosphate group from ATPγS to serine, threonine, or tyrosine residues on the substrate protein.[1]
-
Alkylation: The resulting thiophosphorylated protein is then treated with an alkylating agent, most commonly p-nitrobenzyl mesylate (PNBM). This reaction converts the thiophosphate into a stable thiophosphate ester epitope.[1]
-
Immunodetection: The newly formed, stable epitope is then specifically recognized by an anti-thiophosphate ester antibody, allowing for the detection of the direct kinase substrate.[1]
I. Data Presentation
Table 1: Commercially Available Anti-Thiophosphate Ester Antibodies
| Antibody Clone | Host Species | Clonality | Applications | Supplier Examples |
| 51-8 | Rabbit | Monoclonal | IP, WB[3][4] | Abcam (ab133473, ab92570)[4] |
| TE3131 | Rabbit | Monoclonal | Not specified | Benchchem[1] |
| SR4347 | Not specified | Not specified | IP[5] | Not specified in search |
| SD2020 | Rabbit | Monoclonal | IP[6] | Not specified in search |
| DMABT-Z60019 | Not specified | Monoclonal | Not specified | Creative Diagnostics[7] |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Reagent | Stock Concentration | Working Concentration | Incubation Time | Incubation Temperature |
| ATPγS | Varies | Optimized for kinase | 30 minutes[4] | 30°C[1] |
| p-Nitrobenzyl Mesylate (PNBM) | Varies | 2.5 mM[1][4] | 1-2 hours[1] | Room Temperature[1] |
| Anti-Thiophosphate Ester Antibody (Clone 51-8) | Varies | 1:5000 for WB[1][4] | Overnight | 4°C[1] |
| Secondary Antibody (HRP-conjugated) | Varies | Varies | 1 hour | Room Temperature[1] |
II. Experimental Protocols
Protocol 1: In Vitro Kinase Assay with ATPγS
This protocol provides a general guideline and should be optimized for the specific kinase and substrate being investigated.[1]
Materials:
-
Kinase of interest
-
Substrate protein
-
Kinase reaction buffer
-
ATPγS
-
Deionized water
Procedure:
-
Set up the kinase reaction on ice.
-
In a microcentrifuge tube, combine the kinase, substrate, and kinase reaction buffer.
-
Add ATPγS to the reaction mixture.
-
Terminate the reaction by adding SDS-PAGE sample buffer or by proceeding directly to the alkylation step.
Protocol 2: Alkylation of Thiophosphorylated Proteins with PNBM
Materials:
-
Thiophosphorylated protein sample from Protocol 1
-
p-Nitrobenzyl mesylate (PNBM)
-
SDS-PAGE equipment
Procedure:
-
To the completed kinase reaction, add PNBM to a final concentration of 2.5 mM.[1][4]
-
Incubate the reaction at room temperature for 1-2 hours.[1]
-
Prepare control samples, including a thiophosphorylated protein sample not treated with PNBM.[1]
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes before loading onto an SDS-PAGE gel.
Protocol 3: Western Blotting for Thiophosphate Ester Epitope Detection
Materials:
-
SDS-PAGE gel
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibody: Anti-Thiophosphate ester antibody (e.g., clone 51-8)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Separate the alkylated and control protein samples by SDS-PAGE.[1]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary anti-thiophosphate ester antibody (e.g., clone 51-8, diluted 1:5000 in blocking buffer) overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL substrate and visualize the signal.[1]
Expected Results: A strong signal should be detected only in the lane containing the kinase, substrate, ATPγS, and PNBM treatment.[1] No signal, or significantly reduced signal, should be observed in the control lanes (no kinase, no ATPγS, or no PNBM).[1]
III. Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified MAPK/ERK signaling cascade.
Experimental Workflow Diagram
Caption: Workflow for thiophosphate epitope generation and detection.
Logical Relationship Diagram
Caption: Logical flow of epitope generation for antibody recognition.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. (ab133473) Anti-Thiophosphate ester antibody [51-8] - Abcam - CiteAb [citeab.com]
- 4. Anti-Thiophosphate ester antibody [51-8] (ab92570) | Abcam [abcam.com]
- 5. biocompare.com [biocompare.com]
- 6. storage.huabio.cn [storage.huabio.cn]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Sodium Thiophosphate (Na₃PS₄) in Solid-State Electrolytes
Audience: Researchers, scientists, and materials development professionals in the battery and energy storage fields.
Introduction
All-solid-state sodium batteries (ASSBs) are emerging as a compelling next-generation energy storage technology, primarily due to their potential for enhanced safety by eliminating flammable liquid electrolytes, and the use of sodium, which is earth-abundant and low-cost.[1][2][3] A critical component for realizing practical ASSBs is the development of a solid electrolyte (SE) with high ionic conductivity, a wide electrochemical stability window, and good interfacial compatibility with electrodes.[3]
Among the various inorganic solid electrolytes, sulfide-based materials, particularly sodium thiophosphate (Na₃PS₄), have garnered significant attention.[1] Na₃PS₄ is known for its high room-temperature ionic conductivity, good mechanical ductility which facilitates intimate electrode-electrolyte contact, and relatively low-temperature synthesis routes.[1][4] It typically exists in two main crystalline polymorphs: a low-temperature tetragonal phase (t-Na₃PS₄) and a high-temperature cubic phase (c-Na₃PS₄), with the cubic phase generally exhibiting higher ionic conductivity.[4] This document provides a summary of performance data, detailed experimental protocols for synthesis and cell fabrication, and visualized workflows relevant to the application of Na₃PS₄ in solid-state batteries.
Quantitative Data Presentation
The performance of Na₃PS₄ solid electrolytes and the all-solid-state cells fabricated with them can vary significantly based on the synthesis method, processing conditions, and cell configuration. The following tables summarize key performance metrics reported in the literature.
Table 1: Ionic Conductivity of Na₃PS₄ Solid Electrolytes
| Synthesis Method | Crystal Phase | Ionic Conductivity (S cm⁻¹ at RT) | Activation Energy | Reference |
| Ball Milling & Annealing | Cubic (glass-ceramic) | 2 x 10⁻⁴ | N/A | [4] |
| Single-Step Ball Milling | Cubic (dominant) | ~2 x 10⁻⁴ | N/A | [5][6] |
| Liquid-Phase Reaction | Nanosized | 8.44 x 10⁻⁵ | N/A | [7] |
| Pulsed Laser Deposition | Thin Film | 3.5 x 10⁻⁵ | 45 kJ mol⁻¹ | [8][9] |
| Melt-Quenching (Br-doped) | N/A | N/A (Cell data below) | N/A | [4] |
Table 2: Electrochemical Performance of All-Solid-State Sodium Cells with Na₃PS₄ Electrolyte
| Cathode | Anode | Initial Discharge Capacity (mAh g⁻¹) | Current Density | Cycling Performance | Initial C.E. (%) | Reference |
| FeS₂ | Na | ~480 (delivers 611 Wh kg⁻¹) | 20 mA g⁻¹ | 80% retention after 100 cycles | 95% | [7] |
| NaCrO₂ | Na₉Sn₄ | 119.6 | 0.2 C | 83.5% retention after 100 cycles | 99.33% | [10] |
| TiS₂ | Na₁₅Sn₄ | 185 | 126 µA cm⁻² | Stable rate performance | N/A | [5] |
| Na₂S | Na₁₅Sn₄ | 550 (Br-doped Na₃PS₄) | 0.1 mA cm⁻² | 76.4% retention after 50 cycles | N/A | [4] |
| Sulfur | Na | ~1100 | N/A | Stable at room temperature | N/A | [11] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Na₃PS₄, fabrication of solid-state cells, and their subsequent electrochemical characterization.
Synthesis of Na₃PS₄ Solid Electrolyte
Protocol 3.1.1: Mechanochemical Synthesis via High-Energy Ball Milling
This is a common solvent-free method for producing Na₃PS₄.
-
Precursor Preparation: Stoichiometric amounts of sodium sulfide (B99878) (Na₂S) and phosphorus pentasulfide (P₂S₅) in a 3:1 molar ratio are required.[5] All handling of materials must be performed in an inert atmosphere (e.g., an argon-filled glovebox) due to the hygroscopic nature of the precursors.
-
Milling Jar Assembly: Load the precursor mixture into a high-strength milling jar (e.g., zirconia or stainless steel) along with milling balls (e.g., zirconia, 5 mm diameter). A typical ball-to-powder mass ratio is 20:1.
-
Milling Process: Secure the jar in a planetary ball mill. Mill the mixture at a high rotation speed (e.g., 500-550 rpm) for a duration ranging from 1 to 20 hours.[6] The optimal time depends on the specific equipment and desired properties.
-
Post-Milling Treatment (Optional): To enhance ionic conductivity by promoting the formation of the highly conductive cubic phase, the milled powder can be annealed. Seal the powder in a quartz tube under vacuum or argon and heat it in a furnace at temperatures between 270°C and 500°C.[4]
-
Product Handling: After milling and optional annealing, the resulting Na₃PS₄ powder should be handled and stored strictly within an argon-filled glovebox.
Fabrication of an All-Solid-State Sodium Cell
Protocol 3.2.1: Composite Cathode Preparation
-
Material Mixing: In an agate mortar, combine the cathode active material (e.g., NaCrO₂), the synthesized Na₃PS₄ solid electrolyte, and a conductive additive (e.g., acetylene (B1199291) black or carbon nanofibers). A typical weight ratio is 60:30:10 (Active Material : SE : Carbon).
-
Homogenization: Thoroughly grind the mixture by hand or using a mechanical milling process for a short duration to ensure a homogeneous composite powder. This step is crucial for establishing efficient ionic and electronic pathways within the cathode.
Protocol 3.2.2: Solid-State Cell Assembly (Pellet-based)
-
Electrolyte Pellet Formation: Place approximately 100-150 mg of the synthesized Na₃PS₄ powder into a polyether ether ketone (PEEK) die or a similar insulating cylindrical mold. Apply a uniaxial pressure of ~360 MPa to press the powder into a dense, self-standing electrolyte pellet.[12]
-
Layer Stacking: Carefully stack the components in the following order inside the press die:
-
Anode: A polished sodium metal disc.
-
Solid Electrolyte: The pre-pressed Na₃PS₄ pellet.
-
Composite Cathode: A measured amount (e.g., 5-10 mg) of the prepared composite cathode powder, spread evenly on the electrolyte pellet.
-
-
Final Pressing: Apply a final uniaxial pressure (e.g., 100-200 MPa) to the entire stack to ensure good interfacial contact between all layers.
-
Cell Casing: The pressed cell stack is then typically enclosed in a Swagelok-type cell or a coin cell (e.g., CR2032) with appropriate current collectors (e.g., aluminum for the cathode, stainless steel for the anode) for electrochemical testing. All assembly must be performed in an inert atmosphere.
Electrochemical Characterization
Protocol 3.3.1: Ionic Conductivity Measurement
-
Sample Preparation: Press the Na₃PS₄ powder into a pellet of known thickness and area. Block the pellet between two ion-blocking electrodes (e.g., gold or stainless steel).
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
Data Analysis: The ionic conductivity (σ) is calculated from the resistance (R) obtained from the Nyquist plot (the x-intercept of the low-frequency semicircle). The formula is σ = L / (R × A), where L is the pellet thickness and A is the electrode area.
Protocol 3.3.2: Electrochemical Stability Window (ESW) Measurement
-
Cell Assembly: Assemble a cell with the Na₃PS₄ electrolyte sandwiched between a sodium metal reference/counter electrode and an inert working electrode (e.g., stainless steel).
-
Cyclic Voltammetry (CV): Sweep the potential of the working electrode from the open-circuit voltage to high (anodic) and low (cathodic) potentials at a slow scan rate (e.g., 0.1 to 5 mV s⁻¹).[13]
-
ESW Determination: The electrochemical stability window is the voltage range where negligible current flows, bounded by the onset potentials for the oxidation and reduction of the electrolyte.
Protocol 3.3.3: Galvanostatic Cycling Performance
-
Cell Connection: Connect the assembled all-solid-state cell to a battery cycler.
-
Cycling Protocol: Charge and discharge the cell between defined voltage limits (e.g., 1.5–3.5 V, depending on the cathode material) at various current densities (C-rates).
-
Performance Evaluation: Analyze the resulting data to determine key metrics such as discharge capacity, Coulombic efficiency, energy density, and capacity retention over multiple cycles.
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide clear visual representations of the experimental and logical flows in the development and application of Na₃PS₄ electrolytes.
Caption: Workflow for mechanochemical synthesis of Na₃PS₄ solid electrolyte.
Caption: Workflow for all-solid-state sodium battery fabrication and testing.
Interfacial Stability Considerations
A significant challenge in developing practical ASSBs is ensuring a stable interface between the solid electrolyte and the electrodes, especially the highly reactive sodium metal anode.[14] The chemical and electrochemical compatibility at this interface is crucial for long-term cell performance.[10] Issues such as the growth of sodium dendrites through the solid electrolyte and the formation of high-resistance interfacial decomposition layers can lead to capacity degradation and cell failure.[14][15] Research indicates that the moisture sensitivity of Na₃PS₄ can also be a challenge, although processing in a dry environment can yield stable cycling.[10] Engineering the interface, for example by using protective coating layers or electrolyte additives, is a key area of ongoing research to mitigate these degradation pathways.[14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. arxiv.org [arxiv.org]
- 4. Fabrication and Electrochemical Performance of Br-Doped Na3PS4 Solid-State Electrolyte for Sodium–Sulfur Batteries via Melt-Quenching and Hot-Pressing [mdpi.com]
- 5. smeng.ucsd.edu [smeng.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. Nanoscaled Na3PS4 Solid Electrolyte for All-Solid-State FeS2/Na Batteries with Ultrahigh Initial Coulombic Efficiency of 95% and Excellent Cyclic Performances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound electrolyte thin films prepared by pulsed laser deposition for bulk-type all-solid-state sodium rechargeable batteries | Semantic Scholar [semanticscholar.org]
- 9. This compound electrolyte thin films prepared by pulsed laser deposition for bulk-type all-solid-state sodium rechargeable batteries [jstage.jst.go.jp]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. Interfacial Stability of Sodium Metal Anodes in Solid-State Batteries [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low signal in thiophosphorylation detection assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in thiophosphorylation detection assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during thiophosphorylation experiments that can lead to weak or no signal.
Q1: Why am I observing a very low or no signal in my thiophosphorylation assay?
A weak or non-existent signal can stem from several factors, ranging from suboptimal reagent concentrations to inactive enzymes.[1] A common issue is the inefficient utilization of the ATP analog, ATPγS, by the kinase, especially in the presence of competing ATP and Mg2+.[2][3] Many kinases, particularly tyrosine kinases, exhibit sluggish kinetics with ATPγS.[2]
Troubleshooting Steps:
-
Verify Enzyme Activity: Ensure your kinase is active. Improper storage, handling, or multiple freeze-thaw cycles can lead to a loss of activity.[1][4] Run a positive control with a known substrate and optimal conditions to confirm enzyme functionality.
-
Optimize Reagent Concentrations: The concentrations of the kinase, substrate, and ATPγS are critical. Titrate the enzyme concentration to find a level that produces a robust signal within the linear range of the reaction.[1] Subsequently, optimize the substrate concentration.[1]
-
Check Reaction Buffer Composition: The buffer should provide the optimal pH, ionic strength, and necessary cofactors for kinase activity.[5] A typical kinase buffer might contain HEPES pH 7.5, MgCl₂, EGTA, and DTT.[4]
-
ATPγS Quality: Ensure the ATPγS stock is not degraded. Use a fresh stock for your reactions.[4]
-
Consider "Thiophilic" Cations: For kinases that show poor ATPγS utilization with Mg2+, the addition of "thiophilic" divalent cations like Manganese (Mn2+) can significantly "rescue" and improve thiophosphorylation rates.[2][3][6]
Q2: My kinase is active with ATP, but I see a low signal with ATPγS. What could be the cause?
This is a frequent challenge known as the "thio-effect," where the rate of thiophosphate transfer is much slower than phosphate (B84403) transfer.[2] This is particularly pronounced for many kinases when Mg2+ is the sole divalent cation cofactor, as Mg2+ does not efficiently chelate the thiol group of ATPγS.[2]
Troubleshooting Steps:
-
Introduce Manganese (Mn2+): Adding a low concentration of Mn2+ (e.g., 0.5-1 mM) in the presence of Mg2+ (e.g., 10 mM) can dramatically improve the efficiency of thiophosphorylation.[2] This combination can create a cooperative effect, enhancing the kinase's ability to utilize ATPγS.[2]
-
Optimize Divalent Cation Concentrations: Perform a titration of Mn2+ in your reaction buffer to find the optimal concentration for your specific kinase. Other divalent cations like Co2+ and Ni2+ have also been investigated but may be less effective or cause precipitation.[2]
-
Adjust ATPγS:ATP Ratio: If your assay contains contaminating ATP, you will need to use a higher ratio of ATPγS to ATP to achieve a detectable level of thiophosphorylation.[2] A ratio of 10:1 (ATPγS:ATP) may be a good starting point when using an optimized Mg2+/Mn2+ buffer.[2]
Q3: I am using an antibody-based detection method (e.g., Western Blot) for thiophosphorylated substrates, but the signal is weak. How can I improve this?
Low signal in antibody-based detection can be due to issues with the primary antibody, the transfer process, or the detection reagents.
Troubleshooting Steps:
-
Primary Antibody Optimization:
-
Verify Specificity: Use a well-characterized antibody specific for the thiophosphate ester. The Thiophosphate Ester Rabbit Monoclonal Antibody (clone 51-8) is a commonly used reagent.[7]
-
Optimize Dilution: The antibody concentration may be too low. Increase the concentration of the primary antibody.[8]
-
Incubation Time: Increase the primary antibody incubation time, for example, overnight at 4°C, to allow for sufficient binding.[7][9]
-
-
Alkylation Step: Ensure the alkylation of the thiophosphate group is efficient. Reagents like p-nitrobenzyl mesylate (PNBM) are used to create a stable epitope for the antibody.[7] Prepare the alkylating agent fresh.[7]
-
Western Blotting Procedure:
-
Protein Load: For low-abundance proteins, you may need to load a higher amount of total protein on the gel (up to 100 µg).[10]
-
Transfer Efficiency: Ensure efficient transfer of proteins to the membrane. For larger proteins, a longer transfer time may be necessary.[8][11] Using a PVDF membrane can be advantageous due to its higher binding capacity.[10]
-
Blocking Buffer: The blocking buffer can sometimes mask the epitope. Test different blocking agents (e.g., non-fat dry milk, BSA).[8]
-
Washing Steps: Excessive washing can strip the antibody from the membrane. Reduce the number or duration of wash steps.[8][10]
-
Detection Reagent: Use a high-sensitivity ECL substrate to enhance the signal for low-abundance targets.[10]
-
Q4: My fluorescence-based assay (e.g., Fluorescence Polarization, FRET) is showing a low signal-to-noise ratio. What are the potential causes and solutions?
High background noise and low signal are common issues in fluorescence-based assays.
Troubleshooting Steps:
-
Reduce Background Signal:
-
Compound Interference: Test compounds may be autofluorescent or cause signal quenching. Run controls with the compound alone to assess its intrinsic fluorescence.[1][12]
-
Assay Plate Choice: For luminescence or fluorescence assays, use opaque plates (e.g., white or black) to minimize well-to-well crosstalk and background.[1][4]
-
Reagent Contamination: Ensure buffers and reagents are not contaminated with fluorescent substances.[12]
-
-
Enhance Specific Signal:
-
Optimize Enzyme and Substrate Concentrations: First, titrate the enzyme to find a concentration that yields a robust signal. Then, optimize the substrate concentration to achieve the maximal signal without causing substrate inhibition.[1]
-
Use Brighter Fluorophores: Employing fluorescent labels with high quantum yields can increase the overall signal intensity.[13]
-
Reaction Time: Ensure the kinase reaction proceeds within the linear range to get a reliable signal.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing thiophosphorylation assays.
Table 1: Effect of Divalent Cations on Abl Kinase Activity
| Divalent Cation (5 mM) | Combination with 10 mM Mg2+ | Relative Conversion | Phosphorylation:Thiophosphorylation Ratio |
| Mg2+ | - | High | > 20:1 |
| Mn2+ | - | Very Low (<5%) | ~ 1:1 |
| Co2+ | - | Minimal | Not Determined |
| Ni2+ | - | Minimal | Not Determined |
| - | 1 mM Mn2+ | High | 1:1 (with 10:1 ATPγS:ATP) |
Data adapted from a study on Abl kinase, demonstrating the rescue of thiophosphorylation with the addition of Mn2+.[2]
Table 2: General Troubleshooting Parameters for Kinase Assays
| Parameter | Typical Range | Rationale | Reference |
| Enzyme Concentration | Titrate for optimal signal | Too high can increase background; too low results in weak signal. | [1] |
| ATP/ATPγS Concentration | Near Km for ATP | Affects inhibitor IC50 values and reaction linearity. | [4] |
| Substrate Concentration | At or below Km | High concentrations can lead to substrate inhibition. | [1] |
| MgCl₂ Concentration | 5 - 20 mM | Essential cofactor for most kinases. | [5] |
| Reaction Time | 30 - 60 minutes | Ensure the reaction is in the linear phase. | [4] |
| DMSO Concentration | < 1% | High concentrations can inhibit kinase activity. | [12] |
Experimental Protocols
Protocol 1: Optimizing Thiophosphorylation with Mn2+ Rescue
This protocol is adapted from a method to optimize thiophosphorylation for kinases that poorly utilize ATPγS with Mg2+ alone.[2]
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT.
-
Set up Reactions: In a microcentrifuge tube, prepare a master mix containing the kinase and substrate in the reaction buffer.
-
Divalent Cation Titration: Aliquot the master mix into separate tubes and add varying concentrations of MnCl₂ (e.g., 0, 0.5, 1, 2, 5 mM).
-
Initiate Reaction: Add a mixture of ATP and ATPγS to each tube to start the reaction. A 1:10 ratio of ATP to ATPγS can be used as a starting point.
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding EDTA to a final concentration of 50 mM.
-
Analysis: Analyze the ratio of phosphorylated to thiophosphorylated product using a suitable detection method, such as MALDI-TOF mass spectrometry or antibody-based detection.
Protocol 2: Antibody-Based Detection of Thiophosphorylated Substrates
This protocol outlines the general steps for detecting thiophosphorylated proteins via Western Blot using a thiophosphate-ester specific antibody.[7]
-
Thiophosphorylation Reaction: Perform the kinase reaction as described in Protocol 1, using the optimized conditions.
-
Alkylation:
-
Add p-nitrobenzyl mesylate (PNBM) to a final concentration of 2.5 mM. PNBM should be freshly dissolved in DMSO.
-
Incubate at room temperature for 1 hour.
-
-
Sample Preparation for SDS-PAGE:
-
Add Laemmli sample buffer to the alkylated samples.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the Thiophosphate Ester Rabbit Monoclonal Antibody (e.g., clone 51-8) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane four times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again four times with TBST.
-
-
Detection:
-
Add a high-sensitivity ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
Caption: Workflow for a typical thiophosphorylation assay.
Caption: A decision tree for troubleshooting low signal.
Caption: The core reaction in a thiophosphorylation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing thiophosphorylation in the presence of competing phosphorylation with MALDI-TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Reactions with Sodium Thiophosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing enzymatic reactions involving sodium thiophosphate and its derivatives, such as ATPγS.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using this compound.
Issue 1: Low or No Thiophosphorylation Signal
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Divalent Cation Concentration | While Mg²⁺ is a common kinase cofactor, it is often inefficient for thiophosphate transfer.[1] Replace or supplement Mg²⁺ with Mn²⁺ or Co²⁺. A combination of Mg²⁺ and Mn²⁺ (e.g., a 10:1 ratio) can significantly enhance thiophosphorylation.[1] |
| Incorrect pH of Reaction Buffer | The optimal pH is enzyme-specific but generally falls within the physiological range of 7.0-8.0. Verify the pH of your buffer at the reaction temperature. Tris-HCl is a commonly used buffer for kinase assays.[1] |
| Enzyme Inactivity | Ensure the enzyme is active and has been stored correctly. Perform a positive control experiment with a known substrate and optimal conditions. |
| Degradation of Thiophosphate Substrate (e.g., ATPγS) | Prepare fresh solutions of the thiophosphate substrate. Avoid repeated freeze-thaw cycles. The thiophosphate modification can be sensitive to acid-promoted hydrolysis.[2] |
| Presence of Inhibitors | Samples may contain endogenous inhibitors. Consider sample purification or dilution. High concentrations of EDTA (>0.5 mM) can chelate necessary divalent cations.[3] |
Issue 2: High Background Signal in Assays
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Non-specific Binding of Detection Reagents | Increase the number of wash steps and the stringency of the wash buffer. The addition of a non-ionic detergent like Tween-20 (0.05%) to the wash buffer can help reduce non-specific binding. |
| Autofluorescence of Compounds or Buffer Components | If using a fluorescence-based detection method, check for autofluorescence of your compounds or buffer components at the excitation and emission wavelengths used.[4][5] Consider switching to a different fluorophore or a non-fluorescent detection method like MALDI-TOF-MS.[1] |
| Contamination of Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. |
| Cross-reactivity of Antibodies | If using an antibody-based detection method, ensure the antibody is specific for the thiophosphorylated substrate. Run a control reaction without the enzyme to assess non-specific antibody binding. |
Issue 3: Inconsistent and Irreproducible Results
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Prepare a master mix for reagents to minimize pipetting variations.[3] |
| Temperature Fluctuations | Ensure all reaction components are at the correct temperature before initiating the reaction. Use a calibrated incubator or water bath to maintain a constant temperature during the assay.[6] |
| Variability in Reagent Preparation | Prepare fresh reagents for each experiment, especially the thiophosphate substrate and enzyme solutions. Document the lot numbers of all reagents used. |
| Improper Sample Handling | Keep samples and enzymes on ice to prevent degradation. Avoid repeated freeze-thaw cycles of sensitive reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for a thiophosphorylation reaction?
A1: The optimal buffer will depend on the specific enzyme being used. However, a good starting point for many kinase assays is a buffer containing 50 mM Tris-HCl at pH 7.5.[1] It is crucial to also optimize the divalent cation concentration, as this can have a significant impact on the efficiency of thiophosphorylation.[1]
Q2: Which divalent cation should I use for my thiophosphorylation assay?
A2: While Mg²⁺ is a common cofactor for many kinases, it is often inefficient in catalyzing the transfer of a thiophosphate group.[1] For many enzymes, Mn²⁺ or Co²⁺ can significantly improve the rate of thiophosphorylation.[1] It is recommended to empirically test different divalent cations and their concentrations to find the optimal conditions for your specific enzyme. A combination of Mg²⁺ and Mn²⁺ has been shown to be effective.[1]
Q3: Is this compound stable in solution?
A3: this compound and its derivatives like ATPγS are generally stable in solution when stored properly. However, the thiophosphate ester linkage can be susceptible to acid-promoted hydrolysis.[2] It is recommended to prepare fresh solutions and avoid long-term storage at acidic pH. Thiophosphorylated proteins are notably more resistant to phosphatases compared to their phosphorylated counterparts, which is a key advantage for many experimental applications.[7]
Q4: Can I use a phosphate-based buffer for a thiophosphorylation reaction?
A4: While not explicitly prohibited, using a phosphate-based buffer can sometimes interfere with downstream detection methods, especially those that rely on phosphate-binding agents. Additionally, high concentrations of phosphate (B84403) can sometimes inhibit enzyme activity. If you are detecting thiophosphorylation through methods that are not sensitive to free phosphate, a phosphate buffer at a physiological pH can be used. However, Tris-HCl or HEPES are generally more common choices for kinase assays.[1][8]
Q5: What are the best practices for handling reducing agents in thiophosphorylation assays?
A5: Reducing agents like Dithiothreitol (DTT) are often included in kinase buffers to maintain the enzyme in an active state. A typical concentration is 1 mM DTT.[1] However, be aware that some reducing agents, such as TCEP, can react with other components in the assay, like NAD(P)⁺.[9] It is important to ensure that the chosen reducing agent is compatible with all assay components and the detection method.
Data Presentation
Table 1: Recommended Starting Buffer Conditions for Thiophosphorylation Reactions
| Parameter | Recommended Range | Common Choice | Notes |
| Buffer | Tris-HCl, HEPES | 50 mM Tris-HCl | The optimal buffer and its concentration should be determined empirically for each enzyme.[1][8] |
| pH | 7.0 - 8.5 | 7.5 | The pKa of the phosphorothioate (B77711) allows for selective labeling at lower pH, but the enzyme's optimal pH should be prioritized for the reaction itself.[1] |
| Divalent Cations | 1-10 mM | 10 mM MgCl₂, 1 mM MnCl₂ | The ratio of Mg²⁺ to Mn²⁺ may need to be optimized. Co²⁺ can also be an effective alternative to Mn²⁺.[1] |
| Reducing Agent | 0.5 - 2 mM DTT | 1 mM DTT | Ensure compatibility with all assay components. Avoid TCEP if NAD(P)⁺ is present.[1][9] |
| ATPγS | 10 - 100 µM | 100 µM | The optimal concentration will depend on the Kₘ of the enzyme for ATPγS. |
| Temperature | Enzyme Dependent | 30 °C | Maintain a consistent temperature throughout the experiment.[1] |
Experimental Protocols
Protocol 1: General Kinase Assay with ATPγS
-
Prepare the Kinase Reaction Buffer:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
1 mM MnCl₂
-
1 mM DTT
-
Bring all solutions to room temperature before mixing.[6]
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the kinase reaction buffer.
-
Add the substrate to the desired final concentration.
-
Add the enzyme to the reaction mix.
-
Keep the reaction mix on ice.
-
-
Initiate the Reaction:
-
Add ATPγS to the desired final concentration to start the reaction.
-
Incubate at the optimal temperature for the enzyme (e.g., 30 °C) for a predetermined amount of time (e.g., 30 minutes).[1]
-
-
Quench the Reaction:
-
Detection:
-
Proceed with your chosen detection method, such as MALDI-TOF-MS, Western blotting with a thiophosphate-ester specific antibody, or a fluorescence-based readout.
-
Protocol 2: Preparation of a 10 mM ATPγS Stock Solution
-
Materials:
-
Adenosine 5'-[γ-thio]-triphosphate (ATPγS)
-
Nuclease-free water
-
-
Procedure:
-
Allow the ATPγS powder to equilibrate to room temperature before opening the vial.
-
Weigh out the required amount of ATPγS powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of nuclease-free water to achieve a final concentration of 10 mM.
-
Vortex briefly to dissolve the powder completely.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20 °C.
-
Visualizations
Caption: A general experimental workflow for a thiophosphorylation enzymatic reaction.
Caption: A troubleshooting decision tree for low or no thiophosphorylation signal.
Caption: The role of ATPγS in kinase-mediated signaling pathways.
References
- 1. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. scispace.com [scispace.com]
- 8. avantorsciences.com [avantorsciences.com]
- 9. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Slow Kinetics of Thiophosphorylation (the "Thio-Effect")
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the slow kinetics of thiophosphorylation, often referred to as the "thio-effect."
Frequently Asked Questions (FAQs)
Q1: What is the "thio-effect" and why does it cause slow reaction kinetics?
A1: The "thio-effect" refers to the significantly reduced rate of thiophosphorylation compared to phosphorylation, observed when using adenosine-5'-O-(3-thiotriphosphate) (ATPγS) as a substrate for protein kinases.[1] This sluggishness is primarily because many kinases, particularly tyrosine kinases, inefficiently utilize ATPγS as a thiophosphodonor.[1][2] The key reason for this inefficiency lies in the preference of the kinase's essential divalent metal cofactor, typically Magnesium (Mg²⁺), for oxygen over the sulfur atom in the γ-thiophosphate of ATPγS.[1][2] This poor coordination hinders the efficient transfer of the thiophosphate group to the substrate.
Q2: What are the main advantages of using thiophosphorylation in my experiments?
A2: Despite the slower kinetics, thiophosphorylation offers several key advantages for studying protein phosphorylation:
-
Metabolic Stability: Thiophosphorylated proteins are significantly more resistant to dephosphorylation by cellular phosphatases compared to their phosphorylated counterparts.[1][2] This stability allows for the accumulation of transient signaling events to detectable levels.[1]
-
Chemoselective Handle: The thiophosphate group provides a unique chemical handle that can be selectively targeted for various applications, such as affinity purification and detection, without interference from naturally occurring phosphorylated molecules.[1][3]
-
Probing Kinase Activity: It allows for the specific labeling and identification of direct kinase substrates, especially when combined with engineered kinases and ATPγS analogs.[3][4]
-
Stable Activated States: Thiophosphorylation can be used to generate persistently activated mimics of kinases, aiding in structural and functional studies.[2]
Q3: Can all kinases utilize ATPγS for thiophosphorylation?
A3: While many kinases can utilize ATPγS, the efficiency varies greatly. Some kinases, particularly many tyrosine kinases, exhibit very slow kinetics with ATPγS.[1][2] However, studies have shown that a majority of kinases are capable of transferring a thiophosphate group to their substrates under optimized conditions.[3] It is often necessary to empirically determine the ability of a specific kinase of interest to use ATPγS.[3]
Troubleshooting Guide
Problem 1: Low or no detectable thiophosphorylation of my substrate.
| Possible Cause | Suggested Solution |
| Inactive Kinase or Inefficient ATPγS Utilization | Verify the activity of your kinase using a standard phosphorylation assay with ATP. If the kinase is active, the issue is likely poor ATPγS utilization.[3] Consider generating a constitutively active mutant of your kinase if applicable.[3] |
| Suboptimal Divalent Metal Cofactor | The standard cofactor, Mg²⁺, is often inefficient for thiophosphorylation.[1] Replace or supplement Mg²⁺ with alternative divalent cations that have a higher affinity for sulfur.[1][2] See the table below for recommendations. |
| Inhibitory Contaminants in DNA Prep (for DNA kinases) | If your substrate is DNA, purify it to remove excess salt, phosphate, or ammonium (B1175870) ions which can inhibit kinase activity.[5] |
| Incorrect ATPγS Concentration | Optimize the concentration of ATPγS in your reaction. While a higher concentration might seem beneficial, it can sometimes lead to background reactions with other kinases in complex mixtures.[3] Titrate ATPγS to find the optimal signal-to-noise ratio. |
| ATP was not added (for T4 Polynucleotide Kinase) | T4 Polynucleotide Kinase requires ATP. Ensure it is included in the reaction mixture at a concentration of 1mM.[5] |
Problem 2: High background thiophosphorylation in cell lysates.
| Possible Cause | Suggested Solution |
| Off-target activity of endogenous kinases | At high concentrations, other kinases in the lysate can utilize ATPγS analogs, leading to background signal.[3] Optimize the concentration of the ATPγS analog to minimize off-target effects while maintaining sufficient labeling of your target's substrates.[3] |
| Insufficient quenching of the reaction | Ensure the reaction is properly quenched to stop all kinase activity. Adding a final concentration of 20 mM EDTA can effectively stop the reaction by chelating divalent cations.[3] |
Optimizing Reaction Conditions
A key strategy to overcome the thio-effect is the optimization of the divalent metal cation in the reaction buffer. Different kinases show preferences for different cations.
Table 1: Effect of Divalent Metal Cations on Thiophosphorylation Efficiency
| Kinase | Optimal Divalention(s) | Observations |
| Abl Tyrosine Kinase | Mg²⁺/Mn²⁺ (10:1 ratio) | The combination of Mg²⁺ and Mn²⁺ "rescues" thiophosphorylation rates, leading to a 2-fold improvement over Mg²⁺ alone and quantitative substrate conversion.[1] |
| PKA (Serine/Threonine Kinase) | Co²⁺ | Co²⁺ provides a mild improvement in thiophosphorylation in the presence of Mg²⁺ and works efficiently on its own.[1] |
| Src Tyrosine Kinase | Ni²⁺ | Auto-thiophosphorylation of Src proceeds efficiently in the presence of Ni²⁺, leading to kinase activation.[2] |
Experimental Protocols
Protocol 1: In Vitro Thiophosphorylation Assay with Alternative Divalent Cations
This protocol is adapted from a method used to optimize thiophosphorylation conditions for Abl kinase.[1]
Materials:
-
Purified Kinase (e.g., Abl kinase domain)
-
Substrate Peptide (e.g., Strep-tag labeled peptide)
-
ATPγS
-
ATP
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Divalent Cation Stock Solutions (e.g., 1 M MgCl₂, 100 mM MnCl₂, 100 mM CoCl₂)
-
EDTA (0.5 M, pH 8.5)
-
Streptactin-sepharose beads
-
96-well filter bottom plate
-
PBS buffer
-
Distilled water
-
MALDI-TOF Mass Spectrometer and appropriate matrix
Procedure:
-
Prepare Reaction Mixtures: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, substrate peptide, and kinase.
-
Add Divalent Cations: Add the divalent cations to the desired final concentration. For example, to test the effect of a Mg²⁺/Mn²⁺ combination, add MgCl₂ to a final concentration of 10 mM and MnCl₂ to a final concentration of 1 mM.[1]
-
Initiate the Reaction: Add a mixture of ATP and ATPγS to initiate the reaction. A 1:1 or 10:1 ratio of ATPγS to ATP can be a good starting point.[1]
-
Incubate: Incubate the reaction at 30°C for 30 minutes.[1]
-
Quench the Reaction: Stop the reaction by adding 10 μL of 0.5 M EDTA (pH 8.5).[1]
-
Affinity Purification:
-
Transfer the quenched reaction to a well of a 96-well filter bottom plate containing pre-aliquoted Streptactin-sepharose beads.
-
Incubate for 15 minutes at room temperature to allow the peptide to bind to the beads.
-
Wash the beads five times with PBS buffer and five times with distilled water using a vacuum manifold.[1]
-
-
Elution and Analysis:
-
Elute the bound peptides with a suitable MALDI matrix solution.
-
Analyze the eluted peptides by MALDI-TOF mass spectrometry to determine the ratio of thiophosphorylated to phosphorylated product.[1]
-
Protocol 2: Detection of Thiophosphorylation by Western Blotting
This protocol utilizes a thiophosphate ester-specific antibody for detection.[3]
Materials:
-
Kinase of Interest (KOI)
-
Substrate Protein
-
ATPγS
-
Kinase Reaction Buffer
-
p-Nitrobenzyl mesylate (PNBM)
-
SDS-PAGE gels and blotting apparatus
-
Thiophosphate Ester Rabbit Monoclonal Antibody
-
Secondary Antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent Substrate
Procedure:
-
In Vitro Kinase Reaction:
-
Set up an in vitro kinase reaction containing your KOI, substrate protein, and ATPγS in the appropriate kinase reaction buffer.
-
Incubate under optimal conditions for your kinase.
-
-
Alkylation:
-
Quench the reaction and alkylate the thiophosphate group by adding PNBM. This creates a stable thiophosphate ester epitope that can be recognized by the antibody.
-
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with the Thiophosphate Ester Rabbit Monoclonal Antibody.
-
Wash and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate. A band corresponding to the molecular weight of the substrate protein indicates successful thiophosphorylation.[3]
-
Visualizations
Caption: Experimental workflow for a thiophosphorylation reaction and subsequent analysis.
Caption: Logical relationship between the cause of the "thio-effect" and troubleshooting solutions.
References
- 1. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
How to minimize non-specific binding of thiophospho-specific antibodies.
Welcome to the technical support center for thiophospho-specific antibodies. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize non-specific binding and achieve high-quality, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in immunoassays?
Non-specific binding refers to the attachment of a primary or secondary antibody to unintended proteins or sites on the blotting membrane.[1][2] This phenomenon is a primary source of background noise, which can obscure the specific signal from the target protein, leading to false positives or difficulty in interpreting results.[2][3] The leading cause of this is often the attraction of an antibody to unintended proteins with similar epitopes or to the membrane itself if not properly blocked.[2][4]
Q2: Why is high background a common issue with phospho-specific and thiophospho-specific antibodies?
Antibodies targeting phosphorylated or thiophosphorylated residues can be particularly susceptible to high background for several reasons:
-
Charge-Based Interactions: The negatively charged phosphate (B84403) or thiophosphate group can lead to electrostatic interactions with positively charged regions on other proteins or the membrane.
-
Blocking Agent Interference: Common blocking agents like non-fat dry milk contain phosphoproteins (e.g., casein), which can react with the phospho-specific antibody, leading to significantly higher background.[1][5]
-
Antibody Specificity: Polyclonal antibodies, while offering signal amplification by binding to multiple epitopes, may contain a heterogeneous population of antibodies, some of which may have lower specificity.
Q3: How do I differentiate between a specific signal and non-specific bands?
A specific signal should appear as a sharp band at the expected molecular weight of your target protein. Non-specific signals often manifest as multiple, unexpected bands, a smeared appearance, or a generally high background across the entire lane or membrane.[1] To confirm specificity, a control experiment is essential. For instance, a blot can be run without the primary antibody to see if the secondary antibody is the source of non-specific binding.[1][6] Additionally, using a non-phosphorylated version of your protein or a control cell line where the target protein is not phosphorylated can help validate the specificity of the antibody.
Troubleshooting Guide: Minimizing Non-Specific Binding
This section addresses common problems encountered when using thiophospho-specific antibodies and provides actionable solutions.
Problem 1: High background across the entire membrane.
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Blocking is a critical step to prevent antibodies from binding directly to the membrane.[7] Consider the following optimizations: • Switch Blocking Agent: Avoid non-fat dry milk. Use 3-5% Bovine Serum Albumin (BSA) in TBS-T or a specialized, protein-free commercial blocking buffer.[5][8] • Increase Blocking Time/Temp: Extend blocking from 1 hour to 2 hours at room temperature, or perform it overnight at 4°C with gentle agitation.[1][5] |
| Antibody Concentration Too High | Excess primary or secondary antibody can bind non-specifically and increase background.[1][8] • Titrate Antibodies: Perform a dilution series for both your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing noise.[6][7] For secondary antibodies, dilutions of 1:5,000 to 1:20,000 are often effective.[7][9] |
| Insufficient Washing | Washing steps are essential for removing unbound and weakly interacting antibodies.[7] • Increase Wash Duration & Frequency: Instead of 3 washes of 5 minutes, try 4-5 washes of 6-10 minutes each.[5][7] • Increase Wash Buffer Volume & Agitation: Ensure the membrane is fully submerged and moves freely. Increase the vigor of the shaker.[5][7] • Add Detergent: Use a wash buffer containing 0.1% Tween-20 (TBST) to help disrupt weak, non-specific interactions.[7] |
| Contaminated Buffers | Bacterial growth in blocking or wash buffers can cause speckled background.[1] • Prepare Buffers Fresh: Always use freshly prepared buffers for blocking and washing.[1][10] |
Problem 2: Multiple non-specific bands are visible.
| Possible Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | The primary antibody may be recognizing similar epitopes on other proteins. • Decrease Primary Antibody Concentration: Using too much primary antibody is a common cause of off-target bands.[1] Dilute it further. • Optimize Incubation Conditions: Incubate the primary antibody overnight at 4°C instead of for a shorter time at room temperature. This favors higher-affinity (specific) binding.[1][8] |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding to other proteins in the lysate.[11] • Run a Secondary-Only Control: Incubate a blot with only the secondary antibody to confirm it is not the source of the non-specific bands.[1][11] • Use Pre-adsorbed Secondaries: If working with tissues or samples with high levels of endogenous immunoglobulins, use a secondary antibody that has been cross-adsorbed against the species of your sample.[11] |
| Sample Overloading or Degradation | Too much total protein in a lane can lead to "bleed-over" and non-specific interactions. Degraded proteins can appear as lower molecular weight bands. • Load Less Protein: Reduce the amount of total protein loaded per well to 10-15 µg.[5] • Use Fresh Protease/Phosphatase Inhibitors: Always add fresh inhibitors to your lysis buffer to ensure protein integrity.[12][13] |
Data Summary for Optimization
The following table provides starting points and optimization ranges for key experimental parameters.
| Parameter | Standard Range | Optimization Strategy to Reduce Background | Expected Outcome |
| Blocking Agent | 5% Non-Fat Milk or 3-5% BSA | Switch from milk to BSA.[5] Use commercial, protein-free blockers.[8] | Reduced background from blocker cross-reactivity. |
| Blocking Time | 1 hour at Room Temp (RT) | Increase to 2-3 hours at RT or overnight at 4°C.[5][14] | More complete saturation of non-specific membrane sites. |
| Primary Antibody Dilution | 1:1000 (Typical) | Titrate from 1:1000 to 1:5000 or higher.[5] | Fewer non-specific bands; improved signal-to-noise. |
| Primary Incubation | 1-2 hours at RT | Incubate overnight at 4°C.[1][15] | Favors specific, high-affinity binding over weak, non-specific interactions. |
| Secondary Antibody Dilution | 1:2000 - 1:5000 | Titrate from 1:5000 to 1:20,000.[5][7] | Reduced overall background signal. |
| Wash Steps | 3 x 5 min in TBST | Increase to 4-5 x 10 min in TBST.[5] | More efficient removal of unbound antibodies. |
| Tween-20 in Wash | 0.05% - 0.1% | Increase to 0.1% - 0.2% if background persists.[16] | Stronger disruption of non-specific interactions. |
Optimized Experimental Protocol: Western Blotting
This protocol incorporates best practices for minimizing non-specific binding with thiophospho-specific antibodies.
1. Sample Preparation and Electrophoresis
-
Prepare cell lysates using a suitable buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitor cocktails.[12][13]
-
Determine protein concentration and load 10-20 µg of total protein per lane.
-
Separate proteins via SDS-PAGE using an appropriate gel percentage for your target protein's molecular weight.
2. Protein Transfer
-
Transfer proteins to a low-fluorescence PVDF membrane.[16] PVDF membranes generally have a higher binding capacity than nitrocellulose, which can enhance sensitivity but may also increase background if not blocked properly.[1]
-
Activate the PVDF membrane in methanol (B129727) for 30 seconds before transfer.
-
Ensure efficient transfer using a standard wet or semi-dry transfer protocol.
3. Blocking (Critical Step)
-
After transfer, wash the membrane briefly with TBS-T (Tris-Buffered Saline, 0.1% Tween-20).
-
Block the membrane in 5% BSA in TBS-T for a minimum of 1.5 hours at room temperature with constant, gentle agitation.[5]
4. Primary Antibody Incubation
-
Dilute the thiophospho-specific primary antibody in the same blocking buffer (5% BSA in TBS-T) . Start with the manufacturer's recommended dilution and optimize as needed.[17]
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1]
-
Troubleshooting Note: Incubating in the cold for a longer duration helps reduce non-specific binding by favoring high-affinity interactions.[8]
-
5. Washing
-
Remove the primary antibody solution.
-
Wash the membrane thoroughly with TBS-T. Perform at least four washes of 10 minutes each with a generous volume of buffer and vigorous agitation.[5]
-
Troubleshooting Note: Insufficient washing is a major cause of high background. Do not shorten this step.[7]
-
6. Secondary Antibody Incubation
-
Dilute the HRP-conjugated secondary antibody in blocking buffer. Titrate to an optimal dilution (e.g., 1:10,000).[5]
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Troubleshooting Note: Run a control blot without primary antibody to ensure the secondary antibody is not the source of non-specific signal.[6]
-
7. Final Washes and Detection
-
Repeat the washing steps as described in step 5.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image the blot using a digital imager, optimizing exposure time to maximize the signal-to-noise ratio.
Visualizations
Workflow and Logic Diagrams
Caption: A step-by-step workflow for troubleshooting non-specific binding issues.
Caption: Key experimental factors influencing signal specificity.
References
- 1. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. Thiol-reactive compounds prevent nonspecific antibody binding in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. Eliminating Background - Jackson ImmunoResearch [jacksonimmuno.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. sinobiological.com [sinobiological.com]
- 14. 5% Blocking Buffer - Elabscience® [elabscience.com]
- 15. m.youtube.com [m.youtube.com]
- 16. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 17. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Preventing Degradation of Sodium Thiophosphate in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium thiophosphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of this compound in your experiments, ensuring the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound (Na₃PO₃S) is an inorganic compound where one of the oxygen atoms in a phosphate (B84403) group is replaced by a sulfur atom. This substitution imparts unique chemical properties, making it a valuable reagent in various applications, including the synthesis of therapeutic oligonucleotides (as a phosphorothioate (B77711) linkage) and as a precursor in drug development. However, the phosphorus-sulfur bond is susceptible to degradation, particularly through hydrolysis and oxidation, which can lead to the formation of impurities and a decrease in the effective concentration of the desired thiophosphate, ultimately impacting experimental outcomes.
Q2: What are the primary factors that contribute to the degradation of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by the following factors:
-
pH: Acidic conditions can accelerate the hydrolysis of the P-S bond.
-
Temperature: Elevated temperatures generally increase the rate of degradation reactions.
-
Oxidizing Agents: The thiophosphate group is susceptible to oxidation, which can convert it to a phosphate group.
-
Light Exposure: UV radiation can potentially induce photodegradation.
-
Presence of Water: As a key reactant in hydrolysis, the presence of water is essential for this degradation pathway.
Q3: What are the likely degradation products of this compound in an aqueous solution?
A3: The primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis in an aqueous solution would likely lead to the formation of sodium phosphate and hydrogen sulfide. Oxidation would convert the thiophosphate to sodium phosphate.
Q4: How can I monitor the degradation of my this compound solution?
A4: Several analytical techniques can be employed to monitor the degradation of this compound and quantify its concentration as well as its degradation products. These include:
-
High-Performance Liquid Chromatography (HPLC): A robust HPLC method can be developed to separate and quantify this compound and its degradation products.[1][2][3][4]
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This technique is highly specific for phosphorus-containing compounds and can distinguish between thiophosphate and its phosphate degradation product based on their different chemical shifts.[5][6][7][8][9]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or inconsistent experimental results | Degradation of this compound leading to lower effective concentration. | Prepare fresh solutions of this compound before each experiment. Store stock solutions under appropriate conditions (see Q5). Regularly check the purity of your solution using HPLC or ³¹P NMR. |
| Precipitate formation in the solution | Decomposition of this compound, especially in acidic conditions, can lead to the formation of elemental sulfur.[10][11] | Ensure the pH of the solution is maintained in the neutral to slightly alkaline range. Use buffered solutions where appropriate. |
| Unexpected side-products in a synthesis reaction | The degraded this compound (now sodium phosphate) may participate in unintended reactions. | Confirm the integrity of your this compound solution before use. Consider using an inert atmosphere to prevent oxidation if your reaction is sensitive to it. |
| Variability between experimental batches | Inconsistent preparation and storage of this compound solutions. | Standardize your protocol for solution preparation and storage. Always use high-purity water and reagents. |
Experimental Protocols
Protocol 1: Stability Study of this compound Solution
This protocol outlines a general procedure to assess the stability of a this compound solution under various conditions.
1. Materials:
- This compound
- High-purity water (e.g., Milli-Q)
- Buffers of various pH (e.g., phosphate buffer for pH 7, borate (B1201080) buffer for pH 9)
- HPLC or ³¹P NMR for analysis
- Temperature-controlled incubator/oven
- UV lamp
2. Procedure:
- Prepare a stock solution of this compound of known concentration in high-purity water.
- Aliquot the stock solution into several vials.
- Adjust the pH of the solutions in different vials using appropriate buffers. For example, prepare sets at pH 5, 7, and 9.
- Divide each pH set into different storage conditions:
- Room temperature (25°C) with light exposure.
- Room temperature (25°C) in the dark.
- Elevated temperature (e.g., 40°C) in the dark.
- Refrigerated (4°C) in the dark.
- Under a UV lamp (for photodegradation study).
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each vial.
- Analyze the samples using a validated HPLC or ³¹P NMR method to determine the concentration of this compound remaining.
- Calculate the degradation rate for each condition.
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Product (Sodium Phosphate)
1. Chromatographic Conditions:
- Column: A suitable reverse-phase column, such as a C18 column.
- Mobile Phase: An isocratic or gradient elution using a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact composition should be optimized for the best separation.[1][2][3]
- Flow Rate: Typically 1.0 mL/min.[1]
- Detection: UV detector at a low wavelength (e.g., 210-220 nm).[1][3]
- Column Temperature: Maintained at a constant temperature, e.g., 25°C.[1]
2. Sample Preparation:
- Dilute the this compound solution to be analyzed with the mobile phase to a concentration within the linear range of the detector.
3. Analysis:
- Inject a known volume of the prepared sample into the HPLC system.
- Identify and quantify the peaks corresponding to this compound and sodium phosphate by comparing their retention times and peak areas with those of known standards.
Data Presentation
The following table presents representative data on the hydrolysis rates of dithiophosphates, which are structurally related to this compound. This data illustrates the significant impact of molecular structure on stability and can serve as a conceptual guide for understanding the potential degradation kinetics of this compound. Please note that these are not direct values for this compound.
Table 1: Representative Half-lives for the Hydrolysis of Dithiophosphates at 85°C
| Compound | Half-life (hours) |
| Dithiophosphate from n-butanol | ~1000 |
| Dithiophosphate from sec-butanol | ~560 |
| Dithiophosphate from tert-butanol | ~0.07 |
Data adapted from a study on the hydrolysis of dithiophosphates, demonstrating the influence of steric hindrance on the rate of hydrolysis.[12]
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for a this compound stability study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. CN103175930B - A kind of HPLC analytical method measuring sodium sulphite content - Google Patents [patents.google.com]
- 3. scirp.org [scirp.org]
- 4. A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. westmont.edu [westmont.edu]
- 6. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thiosulfate - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing ATP Contamination in Sodium Thiophosphate Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating Adenosine (B11128) Triphosphate (ATP) contamination in sodium thiophosphate (ATPγS) reagents.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is ATP and why is it a contaminant in high-purity reagents like this compound?
Adenosine Triphosphate (ATP) is the primary energy-carrying molecule found in all living organisms, from microbes to mammals.[1][2] Its presence in a synthetic, high-purity reagent like this compound is indicative of biological contamination. Sources can include microbial debris from the manufacturing process, environmental exposure, or biofilms on equipment.[2] Since ATP is a universal marker for biological matter, its detection signifies that the reagent is not as pure as required for sensitive biochemical assays.[3]
Q2: How can trace amounts of ATP in my this compound reagent affect my experiment?
Trace ATP contamination can severely compromise experimental results, particularly in assays involving protein kinases or ATPases.[4][5]
-
In Kinase Assays: Many kinase assays measure the transfer of a phosphate (B84403) group from ATP to a substrate.[6] this compound (ATPγS) is often used as an ATP analog to label substrates with a thiophosphate group.[6][7] If the ATPγS reagent is contaminated with actual ATP, the kinase may preferentially use the contaminating ATP, leading to a weaker-than-expected or absent thiophosphorylation signal. This can result in a high background signal, reduced assay sensitivity, and inaccurate measurements of kinase activity or inhibitor potency.[4]
-
In ATPase Assays: These assays directly measure the hydrolysis of ATP to ADP and inorganic phosphate.[8] Contaminating ATP will be hydrolyzed by the enzyme, leading to a false-positive signal and an overestimation of ATPase activity.
Q3: What are the common sources of ATP contamination?
ATP contamination typically originates from biological sources. Key sources include:
-
Raw Materials & Manufacturing: Residual microbial or cellular material from the chemical synthesis and purification process.
-
Environmental Exposure: Contamination from bacteria, yeast, or molds present in the air or on surfaces in the laboratory.[9]
-
Cross-Contamination: Transfer from improperly cleaned lab equipment, pipette tips, or other reagents.[2]
-
Handling: Introduction of organic material from researchers' hands or non-sterile handling techniques.[10]
Q4: How can I test my this compound reagent for ATP contamination?
The most sensitive and widely used method is the bioluminescent luciferase-luciferin assay .[3][9] In this reaction, the enzyme firefly luciferase uses ATP to oxidize its substrate, D-luciferin, producing light.[1] The amount of light emitted, measured in a luminometer as Relative Light Units (RLU), is directly proportional to the concentration of ATP.[2][11] This method is highly sensitive and can detect ATP down to femtomolar levels.[12][13]
Q5: What are acceptable levels of ATP contamination?
There is no universal standard for "acceptable" ATP levels; the required purity depends entirely on the sensitivity of your application. For highly sensitive kinase or ATPase assays, even nanomolar concentrations of ATP can be problematic. It is best practice to test each new lot of this compound by running a "no-enzyme" or "no-substrate" control in your assay. A signal significantly above the background noise of the instrument indicates a potentially problematic level of contamination.
Q6: Can I still use a reagent batch that I suspect is contaminated?
If contamination is confirmed, it is highly recommended to discard the batch and use a new, verified lot. However, if this is not feasible, an enzymatic decontamination protocol using apyrase can be employed to remove the contaminating ATP before use (see Protocol 2 below).
Section 2: Troubleshooting Guide
Problem: You observe an unexpectedly high background signal, inconsistent results, or poor signal-to-noise ratio in your kinase or ATPase assay.
This guide provides a logical workflow to determine if ATP contamination is the root cause.
Section 3: Experimental Protocols
Protocol 1: Detection of ATP Contamination using a Luciferase-Based Bioluminescence Assay
This protocol describes how to quantify ATP contamination in a this compound solution.
Principle: Firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, producing light.[3][14] The emitted light is proportional to the amount of ATP and is measured with a luminometer.
Materials:
-
This compound (ATPγS) solution to be tested
-
ATP-free water (for dilutions and standards)
-
Commercially available ATP detection kit (containing luciferase/luciferin reagent and assay buffer)
-
ATP standard of known concentration (usually included in the kit)
-
Opaque, white 96-well plates (for low background luminescence)
-
Luminometer
Methodology:
-
Prepare ATP Standards: Create a standard curve by performing serial dilutions of the ATP standard in ATP-free water. A typical range would be from 1 nM to 1 µM. Include a "zero ATP" blank containing only ATP-free water.
-
Prepare Samples: Dilute your this compound solution to its typical working concentration using ATP-free water.
-
Prepare Luciferase Reagent: Reconstitute the luciferase/luciferin reagent according to the manufacturer's instructions. Prepare it fresh and protect it from light.[3]
-
Assay Plate Setup:
-
Pipette 10-50 µL of each ATP standard into triplicate wells of the 96-well plate.
-
Pipette 10-50 µL of the diluted this compound sample into triplicate wells.
-
Pipette 10-50 µL of ATP-free water (as a negative control) into triplicate wells.
-
-
Initiate Reaction: Add 100 µL of the prepared luciferase reagent to each well.[14]
-
Measure Luminescence: Immediately place the plate in the luminometer and measure the Relative Light Units (RLU). The signal is often a "flash" type, so the measurement should be taken within 1 minute of reagent addition.[14]
-
Data Analysis:
-
Subtract the average RLU of the "zero ATP" blank from all other readings.
-
Plot the corrected RLU values for the ATP standards against their known concentrations to generate a standard curve.
-
Use the standard curve to interpolate the concentration of contaminating ATP in your this compound sample.
-
Protocol 2: Decontamination of this compound Solution using Apyrase
This protocol describes how to enzymatically remove ATP from a contaminated solution.
Principle: Apyrase is an enzyme that catalyzes the hydrolysis of ATP to adenosine monophosphate (AMP) and inorganic phosphate, and ADP to AMP, effectively removing both major phosphate energy-carrying molecules.[15][16] The enzyme can then be heat-inactivated.[17]
Materials:
-
Contaminated this compound (ATPγS) solution
-
Apyrase (e.g., from potato, available from various suppliers)
-
Apyrase reaction buffer (check supplier recommendations, typically contains CaCl₂)[17]
-
Heating block or water bath set to 65-70°C
-
Sterile, nuclease-free microcentrifuge tubes
Methodology:
-
Prepare Reaction: In a sterile microcentrifuge tube, combine your contaminated this compound solution with the apyrase reaction buffer and apyrase enzyme. A recommended starting concentration is 0.5-2 U/mL of apyrase.[18]
-
Incubation: Incubate the mixture at 30-37°C for 15-30 minutes.[16][18] This allows the apyrase to hydrolyze the contaminating ATP.
-
Heat Inactivation: Inactivate the apyrase by heating the solution at 65°C for 20 minutes.[17] This step is crucial to prevent the apyrase from interfering with your downstream experiment.
-
Cool and Store: Allow the solution to cool to room temperature. It is now ready for use. For long-term storage, keep it at -20°C.
-
Validation (Recommended): After decontamination, re-test a small aliquot of the treated solution for ATP presence using Protocol 1 to confirm the effectiveness of the procedure.
Section 4: Data & Visualizations
Data Presentation
Table 1: Comparison of Common ATP Detection Methods
| Method | Principle | Typical Limit of Detection | Throughput | Key Considerations |
| Bioluminescence | Luciferase-catalyzed oxidation of luciferin | 10-17 to 10-13 mole[12][15] | High (96/384-well) | Most sensitive method; susceptible to interference from some sanitizers.[9][19] |
| HPLC | Chromatographic separation and UV detection | Micromolar (µM) | Low | Provides accurate quantification but is slow and requires specialized equipment.[20] |
| Fluorescence | Coupled enzyme reactions producing a fluorescent product | Micromolar (µM) | Medium-High | Can be continuous but may have background from ATP.[4] |
Table 2: Example ATP Standard Curve Data (from Luciferase Assay)
| ATP Concentration (nM) | Average RLU (Corrected) |
| 0 | 0 |
| 1 | 1,520 |
| 10 | 14,980 |
| 100 | 151,200 |
| 1000 | 1,495,500 |
Mandatory Visualizations
References
- 1. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Your Guide to Adenosine Triphosphate (ATP) Testing [neogen.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. foremost-uk.com [foremost-uk.com]
- 11. stemcell.com [stemcell.com]
- 12. biothema.com [biothema.com]
- 13. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Enzymatic treatment to eliminate the extracellular ATP for improving the detectability of bacterial intracellular ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. neb.com [neb.com]
- 18. Elimination of Extracellular Adenosine Triphosphate for the Rapid Prediction of Quantitative Plate Counts in 24 h Time-Kill Studies against Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of chemical sanitizing agents on ATP bioluminescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Optimizing ATPγS concentration in kinase assays for better results.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the concentration of Adenosine 5'-O-(3-thiotriphosphate), or ATPγS, in kinase assays to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ATPγS and why is it used in kinase assays?
ATPγS is an analog of Adenosine Triphosphate (ATP) where one of the gamma-phosphate oxygen atoms is replaced by a sulfur atom. This substitution makes the terminal phosphate (B84403) group (thiophosphate) resistant to cleavage by phosphatases. Kinases, which catalyze the transfer of the terminal phosphate from ATP to a substrate, can often utilize ATPγS, resulting in a thiophosphorylated substrate.[1][2] This "thiophosphorylation" is stable and provides a unique chemical tag for detecting kinase activity, making it a valuable tool, especially for in-vitro assays.[1][2]
Q2: How do I determine the optimal ATPγS concentration for my kinase assay?
The optimal ATPγS concentration must be determined empirically for each specific kinase and substrate pair. A common starting point for many kinase assays is a final concentration of 100 µM.[3][4] However, the ideal concentration can range from 50 µM to 500 µM.[5] The best approach is to perform a concentration titration experiment. This involves testing a range of ATPγS concentrations while keeping the kinase and substrate concentrations constant to find the concentration that yields the highest signal-to-noise ratio.[5]
Q3: My kinase seems to be inefficient at using ATPγS. What can I do?
Many kinases, particularly tyrosine kinases, exhibit slower reaction kinetics with ATPγS compared to ATP when using Magnesium (Mg²⁺) as a cofactor.[1] To enhance ATPγS utilization, you can try the following:
-
Increase Incubation Time: Allow the reaction to proceed for a longer duration (e.g., 60 minutes or more).[4]
-
Increase Enzyme Concentration: Adding more kinase can help compensate for the slower reaction rate.[4]
-
Optimize Divalent Cations: Some kinases show improved activity with ATPγS in the presence of Manganese (Mn²⁺) or Cobalt (Co²⁺) ions.[1][4] Consider adding MnCl₂ (typically 1-10 mM) to the reaction buffer, or titrating different divalent cations to find the optimal condition for your specific enzyme.[1][3]
Q4: I'm observing a high background signal in my assay. What are the common causes and solutions?
High background can obscure your results and is a common issue in kinase assays. Potential causes and solutions include:
-
Non-specific Binding: The anti-thiophosphate ester antibody used for detection may bind non-specifically to other components in the assay.
-
Solution: Ensure proper blocking of the membrane (e.g., with 5% BSA in TBST) during Western blot detection.[4]
-
-
Contaminated Reagents: Impurities in ATPγS or other buffers can contribute to background noise.[6]
-
Solution: Use high-purity reagents and freshly prepared buffers. Photometrically verify the concentration of your ATPγS stock solution.[4]
-
-
Background Kinase Activity: If using cell lysates, endogenous kinases can utilize ATPγS and phosphorylate other substrates, increasing background.[5]
Q5: My signal is too low. What are the potential troubleshooting steps?
A weak or absent signal can be frustrating. Here are several factors to investigate:
-
Inactive Kinase: Ensure the enzyme has been stored and handled correctly. Avoid repeated freeze-thaw cycles and always keep it on ice.
-
Inefficient ATPγS Utilization: As mentioned in Q3, try increasing the incubation time, enzyme concentration, or optimizing the divalent cations in the reaction buffer.[1][4]
-
Ineffective Detection:
-
Antibody Issues: For Western blotting, confirm that the primary anti-thiophosphate ester antibody is functional using a known positive control.[4]
-
Alkylation Step: The recognition of the thiophosphate group by some antibodies can be enhanced by an alkylation step using p-Nitrobenzylmesylate (PNBM) after the kinase reaction.[3][4]
-
Troubleshooting Guide & Data Presentation
Optimizing Reaction Components
To achieve the best results, it's crucial to optimize the concentrations of key components in your assay. The following table provides recommended starting ranges, which should be further optimized for your specific experimental setup.
| Parameter | Recommended Starting Range | Rationale |
| ATPγS Concentration | 100 - 500 µM | Must be titrated to find the optimal balance between signal and background for the specific kinase.[4][5] |
| Divalent Cations | 10 mM MgCl₂, 0.5 - 10 mM MnCl₂ | While Mg²⁺ is standard, Mn²⁺ or Co²⁺ can significantly improve ATPγS utilization for certain kinases.[1][3][4] |
| Kinase Concentration | 50 - 500 ng per reaction | Dependent on the specific activity of the kinase. Should be titrated to ensure the reaction is in the linear range.[3] |
| Substrate Concentration | 1 - 5 µg per reaction | Should be at or near the Km value for the kinase to ensure assay sensitivity. Avoid substrate depletion.[3][6] |
| pH | 7.0 - 10.0 | ATPγS is more stable at a pH above 7.0.[4][7] |
Example: ATPγS Titration Data
Below is an example of data from an ATPγS titration experiment. The goal is to identify the concentration that provides the best signal-to-background ratio.
| ATPγS Conc. (µM) | Signal (Relative Luminescence Units) | Background (RLU) | Signal-to-Background Ratio |
| 0 | 1,500 | 1,450 | 1.0 |
| 25 | 15,000 | 1,600 | 9.4 |
| 50 | 45,000 | 1,800 | 25.0 |
| 100 | 80,000 | 2,000 | 40.0 |
| 200 | 95,000 | 3,500 | 27.1 |
| 400 | 105,000 | 6,000 | 17.5 |
In this example, 100 µM ATPγS provides the optimal signal-to-background ratio.
Experimental Protocols & Visual Guides
Protocol: Determining Optimal ATPγS Concentration
This protocol describes a general method for titrating ATPγS to find the optimal concentration for an in vitro kinase assay using Western blot for detection.
Materials:
-
Purified protein kinase
-
Protein or peptide substrate
-
ATPγS solution (10 mM stock)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
p-Nitrobenzylmesylate (PNBM) for alkylation (optional)
-
Anti-thiophosphate ester antibody
-
SDS-PAGE reagents and Western blot equipment
Procedure:
-
Prepare a Master Mix: On ice, prepare a master mix containing the kinase reaction buffer, your kinase, and the substrate. This ensures each reaction receives the same amount of these components.
-
Set up Reactions: Aliquot the master mix into separate microcentrifuge tubes.
-
Add ATPγS: Add varying final concentrations of ATPγS (e.g., 0, 25, 50, 100, 200, 400 µM) to the respective tubes.
-
Initiate and Incubate: Initiate the reactions and incubate at the optimal temperature for your kinase (typically 30°C) for a fixed time (e.g., 30-60 minutes).[3]
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Alkylation (Optional): If required to enhance antibody detection, add PNBM to a final concentration of 2.5 mM and incubate for 1-2 hours at room temperature before adding the loading buffer.[3][4]
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-thiophosphate ester antibody to detect the thiophosphorylated substrate.[4]
-
Analyze Results: Quantify the band intensity for each ATPγS concentration to determine which concentration yields the strongest signal without a significant increase in background.
Caption: General workflow for an in vitro kinase assay using ATPγS.
Caption: Troubleshooting decision tree for common kinase assay issues.
References
- 1. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. ATPγS, Non-radioactive Protein Phosphorylation Analysis - Jena Bioscience [jenabioscience.com]
Technical Support Center: Managing Endogenous ATP in Cellular Thiophosphorylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of endogenous ATP interference in cellular thiophosphorylation experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your thiophosphorylation experiments.
Question 1: Why am I observing low or no thiophosphorylation of my protein of interest in cell lysates?
Possible Causes and Solutions:
-
High Endogenous ATP Levels: Cellular lysates contain significant concentrations of ATP, which competitively inhibits the binding of ATPγS to the kinase active site. Many kinases exhibit sluggish kinetics with ATPγS, exacerbating this issue.[1]
-
Solution 1: ATP Depletion. Before preparing the lysate, you can deplete ATP from cultured cells. A common method involves incubating the cells in glucose-free medium supplemented with inhibitors of glycolysis and mitochondrial ATP production.[2][3]
-
Solution 2: Optimize Divalent Cations. The choice of divalent cation can significantly impact a kinase's ability to utilize ATPγS. For some kinases, such as Abl tyrosine kinase, adding Mn²⁺ can "rescue" thiophosphorylation activity even in the presence of competing ATP and Mg²⁺.[1][4] For serine/threonine kinases like PKA, Co²⁺ may improve the reaction.[1] It is recommended to empirically test different cations.
-
-
Inactive Kinase: The kinase of interest may be inactive or have low activity in your lysate.
-
Solution: Ensure your experimental conditions are optimal for kinase activity. If you are overexpressing the kinase, consider generating a constitutively active mutant.[5] You can also perform an in-vitro kinase assay with recombinant kinase and a known substrate to confirm its activity with ATPγS.[5]
-
-
Poor ATPγS Utilization by the Kinase: Not all kinases can efficiently use ATPγS as a substrate.[6]
-
Solution: Test the ability of your kinase of interest to use ATPγS in an in-vitro reaction using a specific antibody that recognizes thiophosphate esters.[5] If utilization is poor, you may need to explore alternative methods or optimize reaction conditions extensively.
-
Question 2: How can I confirm that my kinase of interest is responsible for the observed thiophosphorylation?
Approach:
To specifically label the substrates of a particular kinase, a chemical genetics approach can be employed. This involves using an engineered kinase (an "analog-sensitive" or AS kinase) that can utilize a bulky ATPγS analog that is not recognized by wild-type kinases in the cell.
-
Workflow:
-
Express the AS kinase in your cells of interest.
-
Prepare the cell lysate.
-
Add the N6-substituted ATPγS analog to the lysate to initiate the thiophosphorylation reaction.[5]
-
The thiophosphorylated substrates can then be specifically detected.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing thiophosphorylation in cellular lysates?
The main difficulty is the high concentration of endogenous ATP, which acts as a competitive substrate for ATPγS. This competition often leads to inefficient thiophosphorylation of the target proteins, as many kinases have a lower affinity for ATPγS compared to ATP, especially in the presence of Mg²⁺.[1]
Q2: What are the methods to deplete ATP in cells before lysis?
A widely used protocol involves incubating cells in a glucose-free medium. This is typically supplemented with 2-deoxyglucose (2-DG) to inhibit glycolysis and a mitochondrial inhibitor like antimycin A to block ATP production from oxidative phosphorylation.[2][3]
Q3: Can I enhance thiophosphorylation without depleting ATP?
Yes, for certain kinases, you can optimize the divalent metal cations in your reaction buffer. For example, studies have shown that for Abl kinase, the addition of Mn²⁺ can significantly improve the efficiency of thiophosphorylation in the presence of Mg²⁺ and competing ATP.[1][4] The optimal cation and its concentration should be determined empirically for your specific kinase.
Q4: How can I detect the thiophosphorylated proteins?
Several methods are available:
-
Western Blotting: Use a specific antibody that recognizes the thiophosphate ester moiety on the substrate protein.[5]
-
Mass Spectrometry: MALDI-TOF mass spectrometry can be used to directly detect and quantify thiophosphorylated peptides, allowing for the differentiation between phosphorylated and thiophosphorylated species.[1][4]
-
Radioactive Labeling: Use S³⁵-labeled ATPγS for autoradiographic detection.[1]
-
Biotinylation: The thiophosphate group can be alkylated with a biotin-containing reagent, allowing for detection or enrichment using streptavidin-based methods.[7]
Q5: Does the efficiency of ATPγS utilization vary between kinases?
Yes, there is significant variability. Some kinases readily use ATPγS, while others, particularly many tyrosine kinases, show very slow kinetics.[1][6] It is crucial to validate that your kinase of interest can effectively use ATPγS as a substrate.
Data Summary
Table 1: Effect of Divalent Cations on PKA Thiophosphorylation Efficiency
| Divalent Cation | ATP/ATPγS Ratio | % Thiophosphopeptide Produced |
| Mg²⁺ | 1:1 | ~10-15% |
| Co²⁺ | 1:1 | 15-20% |
| Co²⁺ (alone) | 1:1 | Quantitative Conversion |
| Co²⁺ + Mg²⁺ | 1:1 | Quantitative Conversion |
Data adapted from a study on PKA, demonstrating that Co²⁺ enhances thiophosphorylation.[1]
Experimental Protocols
Protocol 1: ATP Depletion in Cultured Cells
This protocol is designed to reduce endogenous ATP levels prior to cell lysis.[2]
Materials:
-
Cultured cells (e.g., HEK293)
-
Standard growth medium
-
Glucose-free DMEM
-
2-deoxyglucose (2-DG)
-
Antimycin A
Procedure:
-
Culture cells to the desired confluency in their standard growth medium.
-
Aspirate the standard medium and wash the cells once with PBS.
-
Replace the standard medium with pre-warmed glucose-free DMEM.
-
Add 2-deoxyglucose to a final concentration of 20 mM (to inhibit glycolysis).
-
Add antimycin A to a final concentration of 10 mM (to inhibit mitochondrial ATP production).
-
Incubate the cells for 4 hours at 37°C.
-
After incubation, proceed immediately with cell lysis for your thiophosphorylation assay.
Protocol 2: In-Lysate Thiophosphorylation with Divalent Cation Optimization
This protocol is a general guideline for performing a thiophosphorylation reaction in a cell lysate.
Materials:
-
Cell lysate prepared in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Kinase of interest (endogenous or overexpressed).
-
ATPγS
-
Divalent cation stock solutions (e.g., MgCl₂, MnCl₂)
-
Reaction buffer
Procedure:
-
Prepare cell lysates and determine the protein concentration. Keep lysates on ice.
-
Set up a series of reactions to test different conditions. For example, for Abl kinase, you might test varying ratios of Mg²⁺ to Mn²⁺.[1]
-
In a microcentrifuge tube, combine the cell lysate (containing your kinase and substrate) with the reaction buffer.
-
Add the selected divalent cations to their final concentrations.
-
Add ATPγS to initiate the reaction. The optimal concentration should be determined empirically.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding EDTA to chelate the divalent cations and a thiophosphate alkylating agent like p-nitrobenzyl mesylate (PNBM) if required for downstream detection.[5]
-
Analyze the results using Western blot with a thiophosphate-ester specific antibody or by mass spectrometry.
Visualizations
Caption: Competitive inhibition of ATPγS by endogenous ATP.
Caption: Troubleshooting logic for thiophosphorylation assays.
References
- 1. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP depletion of cells. [bio-protocol.org]
- 3. ATP depletion: a novel method to study junctional properties in epithelial tissues. II. Internalization of Na+,K(+)-ATPase and E-cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing thiophosphorylation in the presence of competing phosphorylation with MALDI-TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling of protein thiophosphorylation by Phos-tag affinity electrophoresis: evaluation of adenosine 5'-O-(3-thiotriphosphate) as a phosphoryl donor in protein kinase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Kinase-Mediated Thiophosphate Transfer
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the efficiency of thiophosphate transfer by kinases in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is thiophosphorylation and why is it used?
A1: Thiophosphorylation is an enzymatic process where a kinase transfers a thiophosphate group (containing a sulfur atom in place of an oxygen atom) from a donor molecule, typically an ATP analog like adenosine (B11128) 5'-O-(3-thiotriphosphate) (ATPγS), to a substrate protein.[1][2][3][4] This technique is valuable for several reasons:
-
Metabolic Stability: Thiophosphorylated proteins are more resistant to phosphatases, the enzymes that remove phosphate (B84403) groups.[1][5] This increased stability allows for the accumulation of transient signaling species to detectable levels.[1]
-
Chemical Handle: The thiophosphate group serves as a reactive "handle" for further chemical modification.[1] This allows for the attachment of probes, such as fluorescent tags or biotin, to facilitate the detection, purification, and identification of kinase substrates.[1][6]
-
Substrate Identification: In combination with engineered kinases that specifically utilize bulky ATPγS analogs, thiophosphorylation enables the specific labeling and subsequent identification of direct kinase substrates from complex mixtures like cell lysates.[7][8][9]
Q2: Why is the efficiency of thiophosphate transfer often low?
A2: Many kinases, particularly tyrosine kinases, exhibit sluggish kinetics when using ATPγS as a cofactor in the presence of magnesium ions (Mg²⁺), which is the typical cofactor for phosphorylation.[1] This phenomenon is often referred to as a "large thio-effect".[1] The inefficiency is thought to stem from the poor chelation of the thiol group in ATPγS by the "hard" Mg²⁺ ion, which hinders the activation of the terminal thiophosphate for transfer to the substrate.[1]
Q3: How can I improve the efficiency of thiophosphate transfer?
A3: Several strategies can be employed to enhance the efficiency of kinase-mediated thiophosphorylation:
-
Divalent Metal Ion Optimization: The choice and concentration of divalent metal ions in the reaction buffer are critical.
-
ATPγS Concentration: Optimizing the concentration of ATPγS is essential.
-
Reaction pH: The pH of the reaction buffer can influence kinase activity.
-
Engineered Kinases: Utilizing analog-sensitive (AS) kinases can improve specificity and efficiency with modified ATPγS analogs.[7][8][9]
Troubleshooting Guide
Issue 1: Low or undetectable thiophosphorylation of my substrate.
| Possible Cause | Troubleshooting Step |
| Suboptimal Divalent Metal Ion Cofactor | The standard cofactor for phosphorylation, Mg²⁺, is often inefficient for thiophosphorylation.[1] Replace or supplement Mg²⁺ with "thiophilic" divalent cations like Manganese (Mn²⁺) or Cobalt (Co²⁺).[1] For some kinases, like Abl kinase, a combination of Mg²⁺ and a lower concentration of Mn²⁺ (e.g., a 10:1 ratio) can "rescue" and significantly improve thiophosphorylation efficiency.[1] For other kinases, such as PKA, Co²⁺ may be the optimal cation.[1] For Src tyrosine kinase, Nickel (Ni²⁺) has been shown to promote efficient auto-thiophosphorylation.[5] |
| Inappropriate ATPγS Concentration | The concentration of ATPγS may be too low to compete effectively with any residual ATP or may not be optimal for the specific kinase. Perform a titration of ATPγS to determine the optimal concentration for your kinase and substrate.[1] |
| Non-optimal pH | Kinase activity is pH-dependent.[10][11][12] The optimal pH for kinase activity is typically between 7.0 and 8.0.[11] Determine the optimal pH for your specific kinase by performing the assay across a range of pH values. |
| Poor Kinase Activity | The kinase itself may have low intrinsic activity or may not be stable under the assay conditions. Ensure the kinase is properly purified and active. Consider including a carrier protein like BSA to improve stability.[13] |
Issue 2: High background phosphorylation when using ATPγS.
| Possible Cause | Troubleshooting Step |
| Competition from Cellular ATP | In complex mixtures like cell lysates, endogenous ATP can compete with ATPγS, leading to phosphorylation instead of thiophosphorylation.[1] |
| Non-specific Labeling by Other Kinases | Other kinases in the lysate may utilize ATPγS to some extent, leading to background thiophosphorylation of non-target proteins.[7] |
| Solution for both causes: Employ an analog-sensitive (AS) kinase strategy. An AS kinase is engineered to have a modified ATP-binding pocket that accommodates bulky ATPγS analogs not utilized by wild-type kinases in the lysate.[7][8] This ensures that thiophosphorylation is specific to the substrates of the engineered kinase.[7] A negative control reaction without the AS kinase should be run in parallel to assess any non-specific labeling.[7] |
Quantitative Data Summary
Table 1: Effect of Divalent Metal Ions on Thiophosphorylation Efficiency
| Kinase | Metal Ion Condition | Observation | Reference |
| Abl Tyrosine Kinase | Mg²⁺ alone | Undetectable thiophosphorylation | [1] |
| Abl Tyrosine Kinase | Mg²⁺/Mn²⁺ (10:1 ratio) | 2-fold improvement in thiophosphorylation over Mg²⁺ alone; quantitative conversion. | [1] |
| PKA (Serine/Threonine Kinase) | Co²⁺ | Best divalent cation for high thiophosphorylation levels in the presence of ATP. | [1] |
| Src Tyrosine Kinase | Ni²⁺ | Efficient auto-thiophosphorylation at Tyr416, leading to kinase activation. | [5] |
Experimental Protocols
Protocol 1: Optimizing Divalent Metal Ion Concentration for Thiophosphorylation using MALDI-TOF Mass Spectrometry
This protocol is adapted from a method developed for Abl kinase and can be generalized for other kinases.[1] The key advantage is the ability to simultaneously observe and quantify both phosphorylation and thiophosphorylation.[1]
Materials:
-
Purified kinase
-
Substrate peptide
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
ATPγS stock solution
-
ATP stock solution
-
Stock solutions of various divalent metal ions (e.g., MgCl₂, MnCl₂, CoCl₂)
-
MALDI-TOF mass spectrometer
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
Procedure:
-
Set up Kinase Reactions: Prepare a series of kinase reactions in microplate wells. Each reaction should contain the kinase, substrate peptide, and kinase buffer.
-
Vary Metal Ion Concentrations: To test the effect of different metal ions, add varying concentrations of Mg²⁺, Mn²⁺, and Co²⁺, both individually and in combination. For example, to test the "rescue effect," set up reactions with a fixed concentration of Mg²⁺ (e.g., 10 mM) and titrate in Mn²⁺ at various concentrations (e.g., 0.5 mM, 1 mM, 2 mM).[1]
-
Add Nucleotides: Add a mixture of ATP and ATPγS to the reactions. The ratio can be varied to assess the competition between the two.
-
Incubation: Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 30 minutes).[1]
-
Quench Reactions: Stop the reactions by adding an appropriate quenching solution (e.g., a solution containing EDTA to chelate the metal ions).
-
MALDI-TOF Analysis:
-
Spot a small aliquot of each reaction mixture onto a MALDI target plate.
-
Add the MALDI matrix solution to the spot and allow it to co-crystallize.
-
Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode.
-
-
Data Analysis: The mass spectrometer will detect the unmodified substrate peptide, the phosphorylated peptide (+80 Da mass shift), and the thiophosphorylated peptide (+96 Da mass shift). Quantify the relative peak intensities to determine the efficiency of thiophosphorylation under each condition.
Visualizations
References
- 1. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimizing thiophosphorylation in the presence of competing phosphorylation with MALDI-TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling of protein thiophosphorylation by Phos-tag affinity electrophoresis: evaluation of adenosine 5'-O-(3-thiotriphosphate) as a phosphoryl donor in protein kinase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of pH and inorganic phosphate on creatine kinase inactivation: an in vitro 31P NMR saturation-transfer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pH on the structure and function of cyclin-dependent kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of pH and temperature on protein kinase release by Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in replicate thiophosphorylation experiments.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in replicate thiophosphorylation experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing no or very low levels of thiophosphorylation?
A: Several factors can contribute to the lack of or minimal thiophosphorylation in your experiments. Here are some common causes and solutions:
-
Inactive Kinase: Ensure your kinase is active. It's recommended to test its activity with a standard ATP kinase assay. Some kinases may not efficiently utilize ATPγS.[1] You can test this by performing an in-vitro kinase reaction with your kinase of interest, a known substrate, and ATPγS, followed by detection with a thiophosphate-specific antibody.[1]
-
Inefficient ATPγS Utilization: Many kinases, especially tyrosine kinases, exhibit sluggish kinetics with ATPγS when Mg2+ is the sole divalent cation.[2] The transfer of the thiophosphate group is often less efficient than the transfer of the phosphate (B84403) group from ATP.[3][4]
-
Suboptimal Divalent Cation Concentration: The choice and concentration of divalent cations are critical. While Mg2+ is a common cofactor for kinases, it doesn't efficiently chelate the thiol group of ATPγS.[2] The addition of other divalent cations like Mn2+, Co2+, or Ni2+ can significantly enhance thiophosphorylation efficiency.[2][4] For instance, for Abl kinase, a combination of Mg2+ and Mn2+ was found to rescue thiophosphorylation rates.[2][5] For the serine/threonine kinase PKA, Co2+ was identified as the optimal divalent cation for promoting high levels of thiophosphorylation in the presence of ATP.[2]
-
Competition from ATP: The presence of contaminating ATP in your reaction mix or endogenous ATP in cell lysates can outcompete ATPγS for the kinase's active site.[2] It's crucial to optimize the ratio of ATPγS to ATP. A 10:1 ratio of ATPγS to ATP was sufficient to achieve a 1:1 ratio of thiophosphorylated to phosphorylated product for Abl kinase under optimized conditions.[2]
-
Inhibitory Contaminants: Your DNA or protein preparation may contain inhibitors such as excess salt, phosphate, or ammonium (B1175870) ions that can inhibit kinase activity.[6] It is advisable to purify your substrate before the phosphorylation reaction.[6]
Q2: My thiophosphorylation results are inconsistent between replicates. What could be the cause?
A: Inconsistent results can be frustrating. Here are some potential sources of variability and how to address them:
-
Reagent Stability and Handling: Ensure consistent quality and handling of your reagents, especially ATPγS, which can be prone to degradation. Aliquot and store reagents properly to avoid repeated freeze-thaw cycles.
-
Pipetting Errors: Small variations in the volumes of enzyme, substrate, or cofactors can lead to significant differences in reaction outcomes. Use calibrated pipettes and be meticulous with your pipetting technique.
-
Reaction Conditions: Ensure uniform temperature and incubation times across all your replicates. Even slight variations can affect enzyme kinetics. For substrates with blunt or 5' recessed ends, a pre-incubation step at 70°C followed by rapid chilling on ice before adding ATP and the enzyme can improve consistency.[6]
-
Sample Processing: Inconsistent sample preparation, such as cell lysis or protein extraction, can introduce variability. Standardize your protocols and ensure complete and consistent sample workup.
-
Detection Method Variability: If you are using MALDI-TOF MS for detection, be aware of potential spot-to-spot variability in sample crystallization. To mitigate this, it is recommended to perform experiments in duplicate and spot each sample in triplicate.[2]
Q3: How can I improve the specificity of thiophosphorylation over regular phosphorylation?
A: Achieving specific thiophosphorylation in the presence of competing ATP is a common challenge. Here are some strategies to enhance specificity:
-
Optimize Divalent Cations: As mentioned earlier, the choice of divalent cations is crucial. Experiment with different cations (Mn2+, Co2+, Ni2+) or combinations (e.g., Mg2+/Mn2+) to find the optimal conditions for your specific kinase.[2][4] These alternative metals are thought to better activate the terminal thiophosphate of ATPγS for transfer.[2]
-
Adjust ATPγS:ATP Ratio: Increase the concentration of ATPγS relative to ATP. The optimal ratio will depend on your specific kinase and experimental setup and should be determined empirically.[2]
-
Use Analog-Sensitive (AS) Kinases: A powerful chemical genetic approach involves engineering your kinase of interest to create an "analog-sensitive" (AS) version.[1][7] These engineered kinases have an enlarged active site that allows them to utilize bulky ATPγS analogs (e.g., N6-substituted ATPγS) that are not used by wild-type kinases in the cell.[1][7] This provides a high degree of specificity for labeling the substrates of your kinase of interest.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No thiophosphorylation of substrate | Inactive kinase or kinase does not utilize ATPγS. | Generate sufficient quantities of pure kinase and check its activity using an ATPγS kinase assay with a known substrate.[1] Consider generating a constitutively active form of the kinase.[1] |
| High background phosphorylation | Contaminating ATP in reagents or cell lysates. | Increase the ratio of ATPγS to ATP.[2] If using cell lysates, consider methods to deplete endogenous ATP. |
| Non-specific binding of ATPγS by other kinases. | Use an analog-sensitive (AS) kinase with a bulky ATPγS analog to ensure specificity.[1][7] Include negative controls without the AS kinase to identify background substrates.[1] | |
| Low signal-to-noise ratio | Suboptimal reaction conditions. | Empirically vary the concentrations of the AS kinase, ATPγS analog, ATP, and GTP to determine the conditions that yield the highest signal-to-noise ratio.[1] |
| Loss of thiophosphate mark during sample processing | Acid-promoted hydrolysis of the thiophosphate group. | Be mindful of acidic conditions during sample preparation.[1] Include a control with a known thiophosphorylated protein to ensure the mark is retained throughout the procedure.[1] |
| Inconsistent results in mass spectrometry analysis | Differences in ionization efficiency of phosphorylated vs. thiophosphorylated peptides. | Establish calibration curves by analyzing known ratios of purified phosphorylated and thiophosphorylated peptides to quantify the relationship between signal intensity and actual abundance.[2] |
| Fragmentation of the thiophosphopeptide. | In MALDI-TOF MS, consider using linear mode for quantification, as reflectron mode may cause fragmentation of the thiophosphopeptide.[2] |
Key Experimental Protocols
General In Vitro Thiophosphorylation Reaction
This protocol provides a starting point and should be optimized for your specific kinase and substrate.
-
Reaction Buffer Preparation: Prepare a reaction buffer containing a suitable buffering agent (e.g., 50 mM Tris-HCl, pH 7.5), salts (e.g., 100 mM NaCl), and optimized concentrations of divalent cations. For example, for Abl kinase, an optimized buffer contains 10 mM MgCl2 and 1 mM MnCl2.[2]
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
Kinase (concentration to be determined empirically)
-
Substrate (protein or peptide)
-
Reaction Buffer
-
ATPγS (e.g., 1 mM)
-
ATP (if mimicking cellular conditions, e.g., 2.5 µM)
-
-
Initiate Reaction: Start the reaction by adding the kinase or ATPγS.
-
Incubation: Incubate the reaction at the optimal temperature for your kinase (e.g., 30°C) for a predetermined amount of time (e.g., 30-60 minutes).
-
Quench Reaction: Stop the reaction by adding a quench buffer containing a chelating agent like EDTA (e.g., final concentration of 20-50 mM).
-
Analysis: Analyze the reaction products using your preferred method, such as MALDI-TOF MS, western blotting with a thiophosphate-specific antibody, or Phos-tag affinity electrophoresis.[1][2][3]
Thiophosphorylation in Cell Lysates using an Analog-Sensitive (AS) Kinase
This protocol is adapted for identifying substrates of a specific kinase within a complex protein mixture.
-
Cell Culture and Lysis: Culture cells expressing your AS kinase of interest. Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.
-
Kinase Reaction:
-
Incubation: Allow the thiophosphorylation reaction to proceed for about 20 minutes at room temperature.[1]
-
Alkylation: Quench the reaction and alkylate the thiophosphorylated proteins by adding a reagent like p-nitrobenzyl mesylate (PNBM) for 1 hour at room temperature.[1]
-
Immunoprecipitation and Detection: Immunoprecipitate your protein of interest and detect the thiophosphorylation using a thiophosphate ester-specific antibody via western blotting.[1]
Visualizations
Caption: General workflow for an in vitro thiophosphorylation experiment.
Caption: Specificity of analog-sensitive kinases for bulky ATPγS analogs.
References
- 1. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling of protein thiophosphorylation by Phos-tag affinity electrophoresis: evaluation of adenosine 5'-O-(3-thiotriphosphate) as a phosphoryl donor in protein kinase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Optimizing thiophosphorylation in the presence of competing phosphorylation with MALDI-TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of Thiophosphorylated Peptides
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and avoiding artifacts during the mass spectrometry analysis of thiophosphorylated peptides.
Frequently Asked Questions (FAQs)
Q1: What is thiophosphorylation and why is it used in kinase studies?
A1: Thiophosphorylation is a technique where a kinase enzyme transfers a thiophosphate group from an ATP analog, typically Adenosine 5'-O-(3-thiotriphosphate) or ATPγS, to its substrate. The resulting thiophosphate modification is a stable analog of the natural phosphate (B84403) group. It serves as a bio-orthogonal chemical handle; the sulfur atom's unique nucleophilicity allows for selective chemical reactions, enabling the specific enrichment and identification of direct kinase substrates from complex biological mixtures.[1][2]
Q2: What are the most common artifacts encountered when analyzing thiophosphorylated peptides?
A2: The most common artifacts include:
-
Beta-elimination (β-elimination): The loss of the thiophosphate group, particularly from serine and threonine residues, under basic conditions.[3]
-
Off-target alkylation: Alkylating agents used for sample preparation, such as iodoacetamide (B48618) (IAA), can modify residues other than the intended cysteine or thiophosphate, including methionine, lysine, and peptide N-termini.[4][5]
-
Oxidation: Methionine and tryptophan residues are susceptible to oxidation during sample handling and preparation.[4]
-
Adduct formation: Peptides can form adducts with salts (e.g., sodium, potassium) or contaminants like sulfuric or phosphoric acid, which complicates mass spectra.[6][7]
-
Neutral loss in MS/MS: During collision-induced dissociation (CID), the thiophosphate group is often lost as HPO3S or H3PO3S, leading to a dominant peak in the spectrum and poor peptide backbone fragmentation, which hinders sequence identification and site localization.[8][9]
Q3: Which enrichment strategy is best for isolating thiophosphorylated peptides?
A3: The choice depends on the experimental goals.
-
Covalent Capture: This is a highly specific method that involves alkylating the thiophosphate group and then capturing the peptide on a resin (e.g., iodoacetyl agarose (B213101) beads). It provides high confidence in substrate identification.[1][10]
-
Titanium Dioxide (TiO₂): A widely used method for general phosphopeptide enrichment, TiO₂ shows high specificity for both serine and threonine phosphorylated peptides.[11][12] It is effective and can be optimized with various loading buffers.[13]
-
Immobilized Metal Affinity Chromatography (IMAC): IMAC uses chelated metal ions (Fe³⁺ or Ga³⁺) and is particularly effective for capturing multiply phosphorylated or thiophosphorylated peptides.[9][12]
Q4: How can I improve the efficiency of the initial thiophosphorylation kinase reaction?
A4: To improve efficiency, consider the following:
-
Optimize Metal Ion Concentration: While Mg²⁺ is the typical cofactor for kinases, some, like Abl kinase, show significantly improved ATPγS utilization in the presence of Mn²⁺, which can help "rescue" the reaction from competition by endogenous ATP.[2][14]
-
Use Analog-Sensitive Kinases: If possible, use a kinase that has been engineered to preferentially utilize bulky ATPγS analogs. This dramatically increases the specificity of substrate labeling in a complex lysate.[1][10]
-
Control for Competing ATP: Be aware that endogenous ATP in cell lysates will compete with ATPγS. Optimizing the ATPγS concentration and reaction time is crucial. MALDI-TOF MS can be used to directly monitor the ratio of thiophosphorylated to phosphorylated products to find the best conditions.[14]
Troubleshooting Guide
Problem 1: Low or No Signal for Thiophosphorylated Peptides
| Possible Cause | Recommended Solution |
| Inefficient Kinase Reaction | Verify kinase activity with a known positive control substrate. Optimize the reaction buffer, including the addition of Mn²⁺ to improve ATPγS utilization.[2][14] Ensure the ATPγS concentration is sufficient to outcompete any endogenous ATP. |
| Poor Enrichment Recovery | Confirm the efficiency of your enrichment step. For covalent capture, ensure iodoacetyl beads are fresh and properly blocked.[1] For TiO₂ or IMAC, ensure the pH of loading and elution buffers is optimal.[11][12] |
| Acid-Promoted Hydrolysis | The thiophosphate modification is labile in strongly acidic conditions.[1] Avoid using high concentrations of acids like 2% TFA. Use 0.1% TFA or formic acid for sample acidification and desalting steps.[1] |
| Sample Loss | Use low-binding tubes and pipette tips throughout the protocol to minimize non-specific adsorption of peptides.[1][15] |
Problem 2: Poor MS/MS Fragmentation and Dominant Neutral Loss
| Possible Cause | Recommended Solution |
| Lability of Thiophosphate in CID | The thiophosphate group, especially on serine and threonine, readily fragments during Collision-Induced Dissociation (CID), resulting in a characteristic neutral loss of H₃PO₃S (98 Da) and little backbone fragmentation.[8][9] |
| Suboptimal Fragmentation Method | Use alternative fragmentation methods that are less prone to neutral loss. Electron Transfer Dissociation (ETD) or higher-energy collisional dissociation (HCD) often preserve the modification and yield more informative b- and y-ions for sequencing.[16] Hybrid methods like EThcD can provide even better sequence coverage.[16] |
| High Charge State Instability | The tendency to lose the thiophosphate group can depend on the peptide's charge state. Higher charge states sometimes retain the modification better during fragmentation.[17] Optimize electrospray conditions to favor higher charge states if possible. |
Problem 3: High Background of Non-Thiophosphorylated Peptides
| Possible Cause | Recommended Solution |
| Non-Specific Binding during Enrichment | For IMAC and TiO₂, acidic, non-phosphorylated peptides can co-enrich. Optimize washing steps and consider using displacing agents like phthalic or lactic acid in the loading buffer to increase specificity.[11][18] For covalent capture, ensure beads are properly blocked (e.g., with BSA) to minimize non-specific binding.[1] |
| Endogenous Kinase Activity | If using cell lysates, endogenous kinases can phosphorylate substrates with residual ATP, leading to a background of standard phosphopeptides. Consider using kinase inhibitors or performing the assay at the digested peptide level to eliminate this issue.[19] |
| Co-purification of Cysteine Peptides | In covalent capture strategies using iodoacetyl beads, native cysteine-containing peptides will also be captured.[10] While the subsequent Oxone-promoted release is specific to thiophospho-esters, inefficient washing can lead to carryover.[1] Ensure stringent washing steps with high salt and organic solvents.[20] |
Problem 4: Unidentified Mass Shifts and Artifacts
| Possible Cause | Recommended Solution |
| Off-Target Alkylation | Iodoacetamide (IAA) can non-specifically modify methionine (+57 Da), histidine, lysine, and N-termini.[21] Use the minimum necessary concentration and incubation time for alkylation. Quench excess IAA with DTT or cysteine after the reaction.[22] Consider alternative alkylating agents like 2-chloroacetamide (B119443), but be aware it may increase methionine oxidation.[4] |
| Methionine Oxidation | Oxidation of methionine (+16 Da) is a common artifact.[23] Prepare buffers fresh, minimize sample exposure to air, and consider adding antioxidants if the problem persists. |
| Salt and Buffer Adducts | Contaminants can lead to adducts (e.g., +23 Da for Na⁺, +98 Da for H₂SO₄).[6][7] Ensure high-purity solvents and reagents. Perform thorough desalting using C18 ZipTips or StageTips before MS analysis.[10] |
Quantitative Data Summary
Table 1: Side-Effect Profile of Common Cysteine Alkylating Agents
This table summarizes the prevalence of common artifactual modifications when using Iodoacetamide (IAA) versus 2-chloroacetamide (CAA) for cysteine alkylation in proteomics sample preparation. Data suggests that while CAA reduces off-target alkylation, it significantly increases methionine oxidation.[4]
| Modification Type | Iodoacetamide (IAA) | 2-chloroacetamide (CAA) |
| Methionine Oxidation | 2-5% of Met-containing peptides | Up to 40% of Met-containing peptides |
| Off-Target Alkylation | Higher prevalence | Lower prevalence |
| Tryptophan Oxidation | Baseline levels | Increased levels |
Caption: Comparison of artifactual modifications caused by iodoacetamide and 2-chloroacetamide.
Diagrams and Workflows
Caption: General workflow for the identification of thiophosphorylated peptides.
Caption: A decision tree for troubleshooting low signal of thiophosphorylated peptides.
Caption: Chemistry of covalent capture and release for thiophosphopeptide enrichment.
Key Experimental Protocols
Protocol 1: In Vitro Thiophosphorylation Kinase Assay
This protocol describes a general method for labeling substrates in a cell lysate using an exogenous kinase and ATPγS.
-
Lysate Preparation: Prepare cell lysate in a buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove insoluble material. Determine the total protein concentration.
-
Kinase Reaction Setup: In a low-binding microfuge tube, combine the following on ice:
-
Cell lysate (e.g., 1 mg total protein)
-
Purified active kinase
-
Kinase reaction buffer (e.g., HEPES, MgCl₂)
-
ATPγS (final concentration typically 100-500 µM)
-
(Optional) MnCl₂ to a final concentration of 1-2 mM to enhance ATPγS utilization.[14]
-
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes with gentle agitation.
-
Stopping the Reaction: Stop the reaction by adding EDTA to chelate divalent cations and placing the sample on ice.
-
Sample Preparation for MS: Proceed immediately to protein denaturation, reduction, alkylation, and digestion as described below. Use negative controls, such as reactions without kinase or without ATPγS, to identify background events.[1]
Protocol 2: Covalent Capture and Enrichment of Thiophosphopeptides
This protocol is adapted from methods utilizing iodoacetyl agarose beads for specific enrichment.[1][20]
-
Protein Digestion:
-
Denature the protein sample from the kinase assay in a buffer containing 6 M Urea (B33335).
-
Reduce disulfide bonds with 10 mM TCEP (a non-thiol reducing agent) for 1 hour at 55°C. Do not use DTT, as it will react with the iodoacetyl resin.[1]
-
Crucially, do not perform a standard cysteine alkylation step here (e.g., with IAA).
-
Dilute the urea to <2 M with 50 mM NH₄HCO₃ and digest with trypsin overnight at 37°C.
-
Acidify the peptide mixture with 0.1% TFA. Desalt using a C18 Sep-Pak or equivalent.[1]
-
-
Bead Preparation:
-
Transfer an appropriate amount of iodoacetyl agarose bead slurry (e.g., 100 µL) to a new tube.
-
Wash the beads with 200 mM HEPES (pH 7.0) to adjust the pH.[1]
-
Block the beads with a solution containing 50% acetonitrile, 20 mM HEPES (pH 7.0), and non-specific protein (e.g., 5 mg/mL BSA) for at least 10 minutes in the dark to minimize non-specific binding.
-
-
Peptide Capture:
-
Resuspend the desalted peptides in a binding buffer (e.g., 50% Acetonitrile, 20 mM HEPES, pH 7.0).
-
Add the peptide solution to the blocked, washed beads.
-
Incubate overnight at room temperature in the dark with end-over-end rotation.
-
-
Washing:
-
Pellet the beads and collect the supernatant (unbound fraction).
-
Wash the beads extensively to remove non-covalently bound peptides. A stringent wash series is recommended: 10 mL of water, 10 mL of 5 M NaCl, 10 mL of 50% acetonitrile, and finally 10 mL of 5% formic acid.[20]
-
-
Elution of Peptides:
-
Final Desalting: Desalt the eluted peptides using a C18 ZipTip or StageTip prior to LC-MS/MS analysis.[10]
References
- 1. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing thiophosphorylation in the presence of competing phosphorylation with MALDI-TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lab.rockefeller.edu [lab.rockefeller.edu]
- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lab.rockefeller.edu [lab.rockefeller.edu]
- 10. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly selective enrichment of phosphorylated peptides using titanium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kinase-insight.com [kinase-insight.com]
- 13. Selective TiO2 Phosphopeptide Enrichment of Complex Samples in the Nanogram Range [mdpi.com]
- 14. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample preparation for TMT-based total and phospho-proteomic analysis of cells and tissues [protocols.io]
- 16. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragmentation of phosphopeptides in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pnas.org [pnas.org]
- 20. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 21. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing elution conditions for affinity purification of thiophosphorylated proteins.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of elution conditions for the affinity purification of thiophosphorylated proteins.
Troubleshooting Guides
This section addresses specific problems that may arise during the affinity purification of thiophosphorylated proteins, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of Thiophosphorylated Protein in the Eluate
-
Question: I performed an affinity purification using a thiophosphate-specific antibody, but I have a very low or undetectable amount of my target protein in the elution fractions. What could be the problem?
-
Answer: Low or no yield is a common issue with several potential causes. Here is a step-by-step guide to troubleshoot this problem:
-
Verify Thiophosphorylation Efficiency:
-
Cause: The in vitro kinase reaction may have been inefficient, resulting in a low level of thiophosphorylation of your protein of interest.
-
Solution: Optimize the kinase reaction conditions. This includes verifying the activity of the kinase, ensuring the purity and correct concentration of ATPγS, and optimizing the buffer composition, temperature, and incubation time. It can be beneficial to perform a pilot experiment to confirm thiophosphorylation, for instance by using a thiophosphate ester-specific antibody for Western blot analysis before proceeding to large-scale purification.[1]
-
-
Check for Proper Binding to the Affinity Resin:
-
Cause: The thiophosphorylated protein may not be binding efficiently to the antibody-conjugated resin. This could be due to an inaccessible thiophosphate group, incorrect binding buffer conditions, or a problem with the affinity resin itself.
-
Solution:
-
Ensure your binding buffer is at a physiological pH (typically 7.0-7.4) and ionic strength to facilitate the antibody-antigen interaction.[2]
-
If you suspect the thiophosphate group is sterically hindered, consider performing the purification under denaturing conditions to expose the tag.[3] However, this may affect the protein's activity.
-
Verify the integrity and binding capacity of your affinity resin. If it's an old or improperly stored resin, its performance may be compromised.
-
-
-
Evaluate Wash Steps:
-
Cause: The wash conditions might be too stringent, causing the bound protein to be washed away before elution.
-
Solution: Reduce the stringency of your wash buffers. This could involve lowering the detergent or salt concentration. Analyze the wash fractions by SDS-PAGE or Western blot to see if your protein of interest is being prematurely eluted.
-
-
Optimize Elution Conditions:
-
Cause: The elution buffer may not be effective at disrupting the interaction between the thiophosphorylated protein and the antibody. The interaction might be too strong for the chosen elution method.
-
Solution: The elution process is a delicate step.[2] If a gentle elution method (e.g., high salt, slight pH change) is not working, you may need to try more stringent conditions. This could involve using a low pH buffer (e.g., 0.1 M glycine (B1666218), pH 2.5-3.0) or, in some cases, a denaturing agent.[2][4][5] It is crucial to neutralize low-pH elution fractions immediately with a buffer like 1 M Tris-HCl, pH 8.5 to prevent protein denaturation.[4][5] If the protein is still not eluting, consider a competitive elution strategy if a suitable competitor for the binding interaction is available.
-
-
Issue 2: Presence of Non-Specific Proteins in the Eluate (Contamination)
-
Question: My eluate contains the target thiophosphorylated protein, but it is contaminated with many other non-specific proteins. How can I improve the purity?
-
Answer: Contamination with non-specific proteins is a frequent challenge. Here’s how to address it:
-
Optimize Lysis and Binding Buffers:
-
Cause: Non-specific binding of proteins to the affinity matrix is a primary source of contamination.
-
Solution:
-
Increase the stringency of your lysis and binding buffers. Adding a low concentration of a non-ionic detergent (e.g., 0.1% NP-40) can help to reduce non-specific hydrophobic interactions.[6]
-
Including protease inhibitors in your lysis buffer is critical to prevent protein degradation, which can lead to the appearance of extra bands on a gel.[7]
-
-
-
Refine Washing Protocol:
-
Cause: Insufficient or inadequately stringent washing steps fail to remove non-specifically bound proteins.
-
Solution: Increase the number of washes and/or the stringency of the wash buffer. You can try incrementally increasing the salt concentration or adding a mild detergent to the wash buffer. It is good practice to analyze the final wash fraction to ensure that no more non-specifically bound proteins are being removed.
-
-
Consider a Pre-Clearance Step:
-
Cause: The cell lysate may contain proteins that have an affinity for the agarose (B213101) beads themselves, rather than the specific antibody.
-
Solution: Before adding your specific antibody-conjugated beads, incubate the lysate with unconjugated agarose beads for a period (e.g., 1 hour at 4°C). This will help to remove proteins that non-specifically bind to the matrix.
-
-
Issue 3: Eluted Protein is Inactive or Denatured
-
Question: I successfully purified my thiophosphorylated protein, but it appears to be inactive in downstream functional assays. What could have gone wrong during elution?
-
Answer: Maintaining the biological activity of the purified protein is crucial. Harsh elution conditions are a common cause of inactivation.
-
Use Milder Elution Conditions:
-
Cause: Extreme pH (very low or high) or the use of strong denaturants can irreversibly alter the protein's structure and function.[2]
-
Solution:
-
If you are using a low pH elution buffer, ensure immediate neutralization of the collected fractions.[4][5]
-
Explore alternative, non-denaturing elution methods. A high-salt, near-neutral pH buffer can sometimes be effective for eluting pH-sensitive proteins.[2]
-
Competitive elution, if applicable, is often a very gentle method that preserves protein activity.
-
-
-
Screen a Range of Elution Buffers:
-
Cause: The optimal gentle elution condition is often protein- and interaction-specific.
-
Solution: Perform small-scale pilot experiments to test a panel of different elution buffers with varying pH, salt concentrations, and additives to identify the conditions that elute your protein while preserving its activity.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common elution strategies for affinity-purified thiophosphorylated proteins?
A1: The most common strategies involve disrupting the antibody-antigen interaction. These can be broadly categorized as:
-
pH Elution: Using a low pH buffer (e.g., 0.1 M glycine pH 2.5-3.0) is a widely used and effective method.[4][5] High pH buffers (e.g., 50-100 mM triethylamine, pH 11.5) can also be used.[5]
-
High Salt (Ionic Strength) Elution: Buffers with high salt concentrations (e.g., 3.5-4.0 M MgCl₂) can disrupt ionic interactions.[5]
-
Chaotropic Agents: These agents (e.g., guanidine-HCl, urea) disrupt the structure of water and can weaken hydrophobic interactions.[2] They are often denaturing.
-
Competitive Elution: A specific competitor molecule that displaces the thiophosphorylated protein from the antibody can be used for very gentle elution.
Q2: How do I choose the right elution buffer for my experiment?
A2: The choice of elution buffer depends on the stability of your protein and the strength of the antibody-antigen interaction. A good starting point is often a low pH buffer like 0.1 M glycine, as it is effective for many interactions.[4] However, if your protein is sensitive to low pH, you should consider a high-salt, near-neutral pH buffer or a competitive elution strategy. It is highly recommended to perform small-scale trials with different elution buffers to determine the optimal conditions for your specific protein.
Q3: Can I reuse my thiophosphate-specific antibody affinity column?
A3: In many cases, affinity columns can be regenerated and reused. After elution, the column should be thoroughly washed with the elution buffer, followed by a neutralization buffer, and then re-equilibrated with the binding buffer. The ability to reuse the column depends on the stability of the immobilized antibody to the elution and regeneration conditions. Harsh elution conditions, such as the use of denaturants, may damage the antibody and reduce the column's binding capacity over time.
Data Presentation: Elution Buffer Compositions
The following tables summarize common elution buffer compositions for immunoaffinity purification. The optimal choice will depend on the specific antibody-protein interaction and the stability of the target protein.
Table 1: pH-Based Elution Buffers
| Elution Condition | Buffer Composition | Typical pH | Notes |
| Low pH | 0.1 M Glycine-HCl | 2.5 - 3.0 | Most common method; may denature sensitive proteins. Immediate neutralization is recommended.[4][5] |
| 0.1 M Citric Acid | 3.0 | Alternative to glycine for low pH elution.[9] | |
| High pH | 50-100 mM Triethylamine | 11.5 | Effective for some interactions, but can also be denaturing.[5] |
| 150 mM Ammonium Hydroxide | 10.5 | Another high pH option.[5] |
Table 2: Ionic Strength and Chaotropic Elution Buffers
| Elution Condition | Buffer Composition | Notes |
| High Ionic Strength | 3.5 - 4.0 M Magnesium Chloride, pH 7.0 | Gentle elution option for some proteins.[5] |
| 5 M Lithium Chloride in 10 mM Phosphate Buffer, pH 7.2 | Can be effective but may impact protein stability.[5] | |
| Chaotropic Agents | 2 - 6 M Guanidine-HCl | Strongly denaturing.[5] |
| 2 - 8 M Urea | Denaturing, often used when protein activity is not required.[5] |
Experimental Protocols
Protocol: Immunoaffinity Purification of a Thiophosphorylated Protein
This protocol provides a general workflow for the enrichment of a thiophosphorylated protein using a specific antibody coupled to a solid support (e.g., agarose beads).
-
Preparation of Cell Lysate:
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Binding:
-
Incubate the clarified lysate with the antibody-conjugated beads. The amount of lysate and beads will depend on the expression level of the target protein and the binding capacity of the resin.
-
Perform the incubation at 4°C with gentle end-over-end rotation for a period of 2 hours to overnight.
-
-
Washing:
-
Pellet the beads by centrifugation and carefully remove the supernatant (unbound fraction).
-
Wash the beads multiple times (e.g., 3-5 times) with a wash buffer (e.g., lysis buffer with or without a slightly increased salt concentration) to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, add the chosen elution buffer to the beads.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature with gentle agitation.
-
Pellet the beads and carefully collect the supernatant, which contains the purified protein.
-
If using a low pH elution buffer, immediately neutralize the eluate with a neutralizing buffer (e.g., 1M Tris-HCl, pH 8.5).[4][5]
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest to confirm successful purification.
-
Visualizations
Caption: Experimental workflow for the affinity purification of thiophosphorylated proteins.
Caption: Troubleshooting logic for low protein yield in affinity purification.
References
- 1. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. neb.com [neb.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Overview of Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 8. Determination of optimal non-denaturing elution conditions from affinity columns by a solid-phase screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agrisera.com [agrisera.com]
Mitigating matrix effects in MALDI-TOF analysis of thiophosphopeptides.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects and overcome common challenges in the MALDI-TOF analysis of thiophosphopeptides.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor signal intensity for thiophosphopeptides in MALDI-TOF MS?
A1: The most frequent issues are suboptimal matrix selection and sample contamination. Thiophosphopeptides, like phosphopeptides, can be challenging to ionize efficiently. Selecting a matrix specifically suited for phosphorylated analytes is crucial.[1][2] Additionally, contaminants such as salts (e.g., NaCl, phosphate (B84403) buffers) and detergents can suppress the signal and must be removed through appropriate sample cleanup procedures.[3][4]
Q2: Which matrix is recommended for thiophosphopeptide analysis?
A2: While α-cyano-4-hydroxycinnamic acid (CHCA) is a standard choice for peptides, matrices optimized for phosphopeptides often yield better results for their thio-analogs. An optimized matrix of 2,6-dihydroxyacetophenone (DHAP) with a diammonium hydrogen citrate (B86180) (DAHC) additive has been shown to be highly effective, enhancing ionization efficiency and sample homogeneity, especially for multiply modified peptides.[1][5] 2,5-Dihydroxybenzoic acid (DHB) is another common choice for phosphopeptides.[2]
Q3: How do I choose between positive and negative ion mode for detection?
A3: Both modes can be effective, and the optimal choice may be peptide-dependent. The DHAP/DAHC matrix has been shown to readily detect phosphopeptides in both positive and negative ion modes at the low femtomole level.[2][5] It is often advisable to test both modes during methods development. Negative ion mode can sometimes offer higher sensitivity for phosphorylated (and by extension, thiophosphorylated) peptides, but this can be sequence-dependent.[6]
Q4: What role do matrix additives play in the analysis?
A4: Matrix additives can significantly enhance the signal of modified peptides. Additives like diammonium hydrogen citrate (DAHC) and phosphoric acid can improve the ionization of phosphopeptides.[2] Alkylphosphonic acids have also been reported to enhance phosphopeptide signals while simultaneously reducing sodium and potassium ion adducts, leading to cleaner spectra.[7]
Q5: My thiophosphorylation reaction is inefficient. How can I improve it before MS analysis?
A5: A primary challenge is the poor competition of ATPγS against ATP, particularly when Mg²⁺ is the kinase cofactor. Many kinases exhibit sluggish kinetics with ATPγS under these conditions.[8] To improve thiophosphorylation rates, consider replacing Mg²⁺ with or titrating in Mn²⁺, which can "rescue" the reaction. MALDI-TOF MS is an excellent tool for optimizing these conditions as it allows for the direct detection and relative quantification of both the thiophosphorylated and phosphorylated peptide products.[8]
Troubleshooting Guide
Issue 1: Low or No Signal Intensity
Q: I am not seeing a signal for my thiophosphopeptide. What should I check first?
A: First, verify your sample preparation and matrix choice. Contaminants are a primary cause of signal suppression. Ensure your sample is desalted, for example, by using a C18 ZipTip. Second, confirm your matrix is appropriate for (thio)phosphopeptides. If using a general peptide matrix like CHCA, consider switching to an optimized phosphopeptide matrix like DHAP/DAHC.[1][2]
Q: I have tried an optimized matrix, but my signal is still weak. What else can I do?
A: Adjust your instrument parameters. Incrementally increasing the laser power can enhance ionization, but excessive power can cause fragmentation and increase noise.[9] Also, try acquiring more laser shots per spectrum and averaging several spectra.[9] Finally, consider switching the instrument from reflector to linear mode. While this reduces mass resolution, it can increase the signal for unstable ions that may fragment during their flight in reflector mode.[10][11]
Issue 2: Poor Data Quality (High Noise, Adducts)
Q: My spectrum is very noisy, and I see many non-peptide peaks. How can I clean it up?
A: High background noise in the low-mass range is often due to matrix-related ions.[12] Using a minimal amount of matrix necessary for good crystallization can help. Surfactant additives like cetyltrimethylammonium bromide (CTAB) have been used to suppress matrix-related signals.[12] If you observe significant salt adducts (e.g., [M+Na]⁺, [M+K]⁺), your sample desalting step may be insufficient.[10] Washing the dried sample spot on the MALDI plate with cold, 0.1% trifluoroacetic acid (TFA) can help remove salts, but this technique is not suitable for water-soluble matrices like DHB.[3]
Issue 3: Inconsistent Results
Q: My results are not reproducible from spot to spot. Why?
A: Inconsistent co-crystallization of the analyte and matrix is a common cause of poor reproducibility.[13] This leads to "hot spots" on the sample plate. To improve homogeneity, ensure the matrix and analyte are thoroughly mixed before spotting. The "sandwich" spotting method, where a layer of analyte is placed between two layers of matrix, can also improve crystal uniformity. Additionally, the rate of solvent evaporation affects crystal formation; allowing the spot to dry slowly and evenly can yield better results.[13]
Data & Protocols
Matrix Selection and Preparation
Selecting the right matrix is one of the most effective ways to improve ionization efficiency for (thio)phosphopeptides.[1] The table below summarizes key matrices and their recommended preparation.
| Matrix/Additive Combination | Recommended For | Preparation Solvent | Key Advantages | Citations |
| DHAP / DAHC | Phospho- & Thiophosphopeptides | Acetonitrile / Water | Superior sensitivity and sample homogeneity, especially for multi-phosphorylated peptides. Effective in both positive and negative ion modes. | [1],[2],[5] |
| CHCA | General Peptides | Acetonitrile / 0.1% TFA | Standard, robust matrix for peptides from 0.7 to 20 kDa. | [14], |
| DHB | Phosphopeptides, Glycopeptides | Acetonitrile / 0.1% TFA | Good for phosphopeptides, but less sensitive than DHAP/DAHC and water-soluble (cannot be washed on-plate). | [2],[3] |
| Alkylphosphonic Acids | Matrix Additive with DHB | Methanol / Water | Enhances phosphopeptide signal and eliminates most sodium/potassium adducts. | [7] |
Experimental Protocols
Protocol 1: Optimized DHAP/DAHC Matrix Preparation
This protocol is adapted from studies demonstrating enhanced phosphopeptide detection.[2][5]
-
Prepare Stock Solutions:
-
DHAP Stock: Prepare a 10 mg/mL solution of 2,6-dihydroxyacetophenone (DHAP) in ethanol (B145695) or acetonitrile.
-
DAHC Stock: Prepare a 50 mg/mL solution of diammonium hydrogen citrate (DAHC) in deionized water.
-
-
Prepare Working Matrix Solution:
-
Mix the DHAP and DAHC stock solutions. The optimal ratio of DHAP to DAHC can vary, but low ratios (e.g., 1:30 to 1:60) have been shown to be highly effective.[2][5]
-
For a 1:40 ratio, mix 1 part DHAP stock with 40 parts DAHC stock. The final concentration of DHAP in the working solution will be lower than typically used (e.g., 1.6–3.3 mg/mL).[2]
-
-
Analyte Preparation:
-
Ensure the thiophosphopeptide sample is purified and desalted. The final sample should be dissolved in a solvent compatible with the matrix solution, typically containing 0.1% TFA.
-
Protocol 2: Sandwich Method for Sample Spotting
The sandwich method can improve crystal homogeneity and reproducibility.
-
Deposit 0.5 µL of the prepared matrix solution onto the MALDI target plate and allow it to dry completely.
-
Spot 0.5 µL of the analyte solution directly on top of the dried matrix spot. Allow this layer to dry.
-
Deposit a second 0.5 µL aliquot of the matrix solution on top of the dried analyte layer.
-
Allow the final spot to dry completely at room temperature before inserting the plate into the mass spectrometer.
References
- 1. Enhanced MALDI-TOF MS analysis of phosphopeptides using an optimized DHAP/DAHC matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced MALDI-TOF MS Analysis of Phosphopeptides Using an Optimized DHAP/DAHC Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bumc.bu.edu [bumc.bu.edu]
- 4. cigs.unimo.it [cigs.unimo.it]
- 5. researchgate.net [researchgate.net]
- 6. Investigating quantitation of phosphorylation using MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive detection of phosphopeptides by matrix-assisted laser desorption/ionization mass spectrometry: use of alkylphosphonic acids as matrix additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Influence of matrix solution conditions on the MALDI-MS analysis of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
Validation & Comparative
A Researcher's Guide to the Validation of Thiophosphorylation-Specific Antibodies
For researchers, scientists, and drug development professionals, the accurate detection of protein phosphorylation is critical. Thiophosphorylation-specific antibodies offer a powerful tool for this purpose, but their reliability hinges on rigorous validation. This guide provides an objective comparison of validation methods, alternative detection technologies, and supporting experimental data to ensure the accuracy and reproducibility of your research.
Protein thiophosphorylation, a modification where a sulfur atom replaces a non-bridging oxygen in a phosphate (B84403) group, is a vital tool in studying protein kinase-mediated signaling pathways. The resulting thiophosphate esters are relatively resistant to phosphatases, making them stable markers for kinase activity.[1] Antibodies designed to specifically recognize these thiophosphorylated sites are instrumental, but require thorough validation to confirm they distinguish between the modified and unmodified forms of the protein.[2]
Core Validation Strategies for Thiophosphorylation-Specific Antibodies
A multi-pronged approach is essential for robustly validating a thiophosphorylation-specific antibody. Key experimental strategies include Western Blotting, ELISA, and Dot Blots, often in conjunction with phosphatase treatment to confirm specificity.
Table 1: Comparison of Key Antibody Validation Methods
| Method | Principle | Pros | Cons | Typical Throughput |
| Western Blot (WB) | Size-based protein separation followed by antibody-based detection on a membrane. | Provides molecular weight confirmation. Widely used and established. | Can be semi-quantitative. May not be suitable for antibodies that only recognize native protein conformations.[3] | Low to Medium |
| ELISA | Antibody-based detection of a target antigen immobilized on a microplate. | Highly quantitative and sensitive. Suitable for high-throughput screening.[4][5] | Can be subject to matrix effects from complex samples. | High |
| Dot Blot | Direct application of samples onto a membrane followed by antibody detection. | Quick and simple for initial screening of specificity.[4] | Lacks molecular weight information. Prone to non-specific binding if not well-controlled.[4] | Medium to High |
| Peptide Array | Screening against a panel of modified and unmodified peptides. | Allows for simultaneous evaluation of multiple modifications and potential off-target binding.[4] | May not fully represent the context of the full-length protein. | High |
Experimental Protocols
Western Blotting for Specificity Validation
This protocol is designed to verify that an antibody specifically recognizes the thiophosphorylated target protein. A critical step is the comparison between a standard sample and a sample treated with phosphatase to remove the modification.[2]
Methodology:
-
Sample Preparation: Prepare protein lysates from cells of interest. For a negative control, treat a portion of the lysate with a broad-spectrum phosphatase (e.g., Calf Intestinal Phosphatase) to dephosphorylate/dethiophosphorylate proteins.
-
In Vitro Thiophosphorylation (Positive Control): Use a recombinant kinase to thiophosphorylate a known substrate in vitro using ATPγS.[5][6] This creates a definitive positive control.
-
SDS-PAGE and Transfer: Separate the untreated, phosphatase-treated, and positive control lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with the thiophosphorylation-specific antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Expected Result: A strong signal should be present in the untreated and positive control lanes at the correct molecular weight, while the signal should be significantly reduced or absent in the phosphatase-treated lane.[2]
Competitive ELISA for Specificity and Affinity
A competitive ELISA is a powerful quantitative method to determine the specificity of an antibody for the thiophosphorylated epitope over its non-phosphorylated counterpart.[4]
Methodology:
-
Plate Coating: Coat microplate wells with a peptide corresponding to the thiophosphorylated target sequence.
-
Blocking: Block the wells to prevent non-specific binding.
-
Competitive Incubation: In separate tubes, pre-incubate the thiophosphorylation-specific antibody with increasing concentrations of either the thiophosphorylated peptide or the corresponding unmodified peptide.
-
Transfer to Plate: Add these antibody-peptide mixtures to the coated wells and incubate.
-
Detection: Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., HRP). Add the substrate and measure the signal.
Expected Result: The thiophosphorylated peptide should effectively compete with the coated peptide for antibody binding, leading to a dose-dependent decrease in signal. The unmodified peptide should show little to no competition, demonstrating the antibody's specificity.
Alternative and Complementary Technologies
While antibodies are a cornerstone of protein analysis, other methods can provide complementary or even more detailed information.
Table 2: Comparison of Thiophosphorylation Detection Methods
| Technology | Principle | Pros | Cons | Expertise Level |
| Thiophosphorylation-Specific Antibodies | Immuno-based detection of the thiophosphate group. | High specificity (when validated). Amenable to various applications (WB, IHC, IP). | Validation is critical and can be time-consuming.[7] Cross-reactivity is a potential issue. | Intermediate |
| Mass Spectrometry (MS) | Identification and quantification of post-translational modifications based on mass-to-charge ratio. | Can identify the exact site of modification.[5] Does not require a specific antibody.[8] | Requires specialized equipment and expertise. Can be less sensitive for low-abundance proteins. | High |
| Chemical Probes & Biotinylation | Kinase-catalyzed transfer of a thiophosphate from ATPγS, followed by chemical derivatization with a tag (e.g., biotin).[9][10] | Allows for enrichment and identification of kinase substrates. Can be used for activity-based profiling.[9] | Indirect detection method. Requires optimization to avoid non-specific labeling of cysteine residues.[10][11] | Intermediate to High |
| Chromatographic Enrichment (e.g., TiO₂) | Separation of phosphorylated/thiophosphorylated peptides from unmodified peptides based on affinity.[12] | Useful for enriching phosphopeptides from complex mixtures for MS analysis. | May have biases in the types of phosphopeptides it can enrich.[12] | Intermediate |
Visualizing Workflows and Pathways
Antibody Validation Workflow
A systematic workflow is crucial for conclusive antibody validation. This process ensures that the antibody is specific to the intended thiophosphorylated target.
Caption: Workflow for validating thiophosphorylation-specific antibodies.
Decision Logic for Method Selection
Choosing the right technology depends on the experimental goals, available resources, and the specific questions being asked.
Caption: Decision tree for selecting a thiophosphorylation detection method.
Case Study: The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a cornerstone of cellular signaling, regulating processes like cell growth and proliferation.[13] It involves a cascade of phosphorylation events, making it an ideal system for studying kinase activity with thiophosphorylation-specific tools.
The core of this pathway involves a three-tiered kinase cascade: a MAPKKK (e.g., RAF), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK).[14][15] Each kinase phosphorylates and activates the next in the sequence.[14][15]
Caption: Simplified MAPK/ERK signaling cascade.
By using ATPγS in cell lysates, researchers can induce thiophosphorylation at each step of this cascade. A validated antibody specific for thiophosphorylated MEK, for instance, could then be used to specifically measure the activity of its upstream kinase, RAF. This provides a precise snapshot of pathway activation at a specific point in time.
References
- 1. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 5. typeshare.co [typeshare.co]
- 6. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for screening and validating antibodies specific to protein phosphorylation sites using a set of yeast biopanning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Thiol-ene Enabled Detection of Thiophosphorylated Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alternative synthetic tools to phospho-specific antibodies for phosphoproteome analysis: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Unveiling the Structural Nuances: A Comparative Guide to Thiophosphorylation and Phosphorylation
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between protein phosphorylation and its analogue, thiophosphorylation, is critical for dissecting cellular signaling and developing novel therapeutics. This guide provides a comprehensive comparison of their effects on protein structure and function, supported by experimental data and detailed methodologies.
Phosphorylation, the reversible addition of a phosphate (B84403) group to a protein, is a cornerstone of cellular regulation.[1] Thiophosphorylation, the substitution of a phosphate with a thiophosphate group, offers a powerful tool for studying this process.[2] The key distinction lies in the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate group, a change that imparts unique chemical properties. This guide delves into the structural and functional consequences of this substitution.
At a Glance: Key Differences Between Phosphorylation and Thiophosphorylation
| Feature | Phosphorylation | Thiophosphorylation |
| Modification | Addition of a phosphate group (-PO₃²⁻) | Addition of a thiophosphate group (-PO₂S²⁻) |
| Donor Substrate | Adenosine triphosphate (ATP) | Adenosine 5'-O-(3-thiotriphosphate) (ATPγS)[3] |
| Stability | Susceptible to phosphatases | Generally resistant to phosphatases[2] |
| Chemical Reactivity | Relatively stable ester bond | Nucleophilic sulfur allows for selective chemical labeling[2] |
| Biological Role | A primary mechanism of cellular signal transduction[1] | Primarily a research tool to study phosphorylation[2] |
Impact on Protein Structure and Function: A Data-Driven Comparison
The substitution of oxygen with the larger, more nucleophilic sulfur atom in the thiophosphate group can induce subtle alterations in the local chemical environment, potentially impacting protein structure and function. While comprehensive, direct comparative studies on a wide range of proteins are still emerging, the available data provides valuable insights.
Enzyme Kinetics: A Tale of Two Substrates
Many kinases can utilize ATPγS as a substrate, albeit often with different efficiencies compared to ATP. This difference in kinetics is a crucial consideration in experimental design.
| Protein Kinase | Substrate | Km (ATP) | Km (ATPγS) | Relative Vmax (ATPγS/ATP) | Reference |
| c-Src | Synthetic Peptide | ~50 µM | Reported to be a poor substrate, but activity is enhanced with Ni²⁺ | Not directly reported, activity is significantly lower without Ni²⁺ | [4] |
| Adenylate Kinase | AMP | 51 µM | Not a substrate, but GTP (a structural analog) has a Kd of 109 µM | Not applicable | [5] |
| v-Src (mutant) | Synthetic Peptide | - | N⁶-(benzyl) ATPγS is a preferred substrate over ATP | Higher with N⁶-(benzyl) ATPγS | [4] |
Protein Stability: The Impact of a Single Atom
The introduction of a phosphate or thiophosphate group can alter the local and global stability of a protein. Thermal shift assays, which measure the change in melting temperature (ΔTm), are a common method to assess these changes.
| Protein | Modification | ΔTm (°C) vs. Unmodified | Reference |
| Generic Protein | Phosphorylation | Can be stabilizing or destabilizing, with many sites showing no significant change.[6] | [6] |
| KIF11 | Phosphorylation (pT926) | Significant ΔTm observed | [6] |
| TPI1 | Phosphorylation (pS58) | Significant ΔTm observed | [6] |
| Thiophosphorylated Proteins | Thiophosphorylation | Direct comparative ΔTm data for thiophosphorylated vs. phosphorylated proteins is not widely available in the literature. However, due to the increased stability of the thiophosphate bond to phosphatases, thiophosphorylated proteins are generally more stable in biological assays. |
Protein-Protein Interactions: Modulating Binding Affinity
Phosphorylation is a key regulator of protein-protein interactions, and the subtle differences in the thiophosphate group can influence these interactions. Binding affinities are typically measured by determining the dissociation constant (Kd).
| Interacting Proteins | Modification on Protein A | Kd | Reference |
| ERK2 and ELK-1 | Unphosphorylated ERK2 | Lower Affinity | [7] |
| ERK2 and ELK-1 | Phosphorylated ERK2 | >40-fold increase in Kd (weaker binding) | [7] |
| Generic Interaction | Thiophosphorylation | Specific Kd values directly comparing phosphorylated and thiophosphorylated states for the same interaction are not broadly reported. The effect is expected to be context-dependent, influenced by the specific electrostatic and steric environment of the interaction interface. |
Experimental Protocols: Methodologies for Comparative Analysis
Accurate comparison of phosphorylation and thiophosphorylation requires robust experimental design. Below are detailed protocols for key experiments.
In Vitro Kinase Assay for Thiophosphorylation
This protocol outlines the general steps for performing an in vitro kinase assay using ATPγS.
-
Reaction Setup: In a microcentrifuge tube, combine the following in a total volume of 25 µL:
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate protein or peptide (1-5 µg)
-
Purified active kinase (10-100 ng)
-
-
Initiate Reaction: Add ATPγS to a final concentration of 100-200 µM. For direct comparison, set up a parallel reaction using ATP at the same concentration.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Quench Reaction: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
Analysis:
-
Western Blot: Analyze the reaction products by SDS-PAGE and Western blot using a thiophosphate ester-specific antibody. A parallel blot with a phospho-specific antibody for the ATP reaction can be performed for comparison.
-
Mass Spectrometry: For site identification, the reaction product can be processed for mass spectrometry analysis.
-
Mass Spectrometry for Identification of Thiophosphorylation Sites
This workflow details the steps for identifying thiophosphorylation sites.
-
In-gel or In-solution Digestion:
-
Following the kinase assay, separate the proteins by SDS-PAGE. Excise the band corresponding to the substrate protein.
-
Perform in-gel tryptic digestion. Alternatively, for in-solution digestion, precipitate the protein to remove interfering buffer components before digestion.
-
-
Enrichment of Thiophosphopeptides (Optional but Recommended):
-
Due to the low stoichiometry of modifications, enrichment is often necessary. This can be achieved using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[2]
-
-
Alkylation of Thiophosphates: The nucleophilic sulfur of the thiophosphate can be alkylated with reagents like p-nitrobenzyl mesylate (PNBM) to add a unique mass tag and facilitate detection.
-
LC-MS/MS Analysis:
-
Analyze the digested and enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will fragment the peptides, and the resulting fragmentation pattern is used to determine the peptide sequence and the precise location of the thiophosphorylation.
-
-
Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify the peptides and localize the modification site based on the mass shift corresponding to thiophosphorylation (or the alkylated thiophosphate).
Visualizing the Concepts: Diagrams for Clarity
To further illuminate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified signaling pathway illustrating the role of a kinase in phosphorylating a substrate protein, leading to its activation. The diagram also shows where thiophosphorylation with ATPγS can be used as a tool to study this process.
Caption: An experimental workflow for the comparative analysis of phosphorylation and thiophosphorylation on a target protein.
Caption: A logical diagram illustrating the key properties of thiophosphorylation and its resulting applications in biochemical and structural research.
References
- 1. Protein Phosphorylation and Total MS Workflow Solutions [labx.com]
- 2. Frontiers | ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]
- 3. promega.com [promega.com]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Molecular mechanism of ATP versus GTP selectivity of adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sodium Thiophosphate and Sodium Orthovanadate as Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The study of protein phosphorylation is fundamental to understanding cellular signaling. Maintaining the phosphorylation state of proteins during experimental procedures is critical for accurate analysis. This guide provides a detailed comparison of two commonly used phosphatase inhibitors, sodium thiophosphate and sodium orthovanadate, to aid researchers in selecting the appropriate inhibitor for their specific needs.
Introduction to Phosphatase Inhibitors
Phosphatases are enzymes that remove phosphate (B84403) groups from proteins, a process called dephosphorylation. The activity of these enzymes can obscure the true phosphorylation status of proteins in a sample. Phosphatase inhibitors are therefore essential reagents in research to preserve the phosphorylation of proteins of interest.
Sodium Orthovanadate (Na₃VO₄) is a widely used, potent inhibitor of a variety of phosphatases, including protein tyrosine phosphatases (PTPs), alkaline phosphatases, and some ATPases.[1][2][3] It acts as a phosphate analog, competitively inhibiting the dephosphorylation of substrate proteins.[1]
This compound is also a phosphate analog but with a sulfur atom replacing one of the oxygen atoms. It is recognized for its potent and specific inhibition of protein tyrosine phosphatases (PTPs).[4]
Mechanism of Action
Sodium Orthovanadate: The vanadate (B1173111) ion (HVO₄²⁻ or H₂VO₄⁻) in its pentavalent state has a tetrahedral geometry that is structurally similar to inorganic phosphate.[1] This structural mimicry allows it to bind to the active sites of phosphatases, effectively blocking their activity.[1] For maximal inhibitory activity, sodium orthovanadate must be "activated" by depolymerization through a process of pH adjustment and boiling.[5][6][7]
This compound: The thiophosphate group plays a major role in the inhibition of PTPs.[4] Thiophosphorylated proteins or peptides are poor substrates for protein phosphatases.[4] This characteristic makes this compound and its derivatives effective competitive inhibitors.[4]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory potency of this compound and sodium orthovanadate against various phosphatases.
| Inhibitor | Target Phosphatase(s) | Enzyme Class | Reported IC50 / Inhibition | Notes |
| This compound | Protein Tyrosine Phosphatases (PTPs) | Protein Tyrosine Phosphatase | IC50 = 0.47 mM | More effective inhibitor than inorganic phosphate (IC50 = 15 mM) for PTPs.[4] |
| Sodium Orthovanadate | Protein Tyrosine Phosphatases (PTPs) | Protein Tyrosine Phosphatase | - | Potent inhibitor.[1][5] |
| Alkaline Phosphatase | Phosphatase | IC50 ≈ 10 µM[1][8] | Potent inhibition.[1] | |
| (Na,K)-ATPase | ATPase | IC50 ≈ 10 µM[1][8] | Potent inhibition.[1] | |
| Shp2 (PTPN11) | Protein Tyrosine Phosphatase | 620 µM[1] | Moderate inhibition.[1] | |
| PP1α and PP2A | Serine/Threonine Phosphatase | >95% inhibition at 400 µM[1][9] | Less potent compared to tyrosine phosphatases.[1] |
Experimental Protocols
For maximum phosphatase inhibitory activity, sodium orthovanadate needs to be depolymerized.[5]
Materials:
-
Sodium orthovanadate (Na₃VO₄) powder
-
Milli-Q or distilled water
-
1 M HCl and 1 M NaOH
Procedure:
-
Prepare a 200 mM stock solution of sodium orthovanadate in water.[1][5]
-
Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will turn yellow upon acidification.[5][10]
-
Boil the solution until it becomes colorless.[5][10] This indicates the depolymerization of vanadate.
-
Cool the solution to room temperature.[5]
-
Readjust the pH to 10.0 and repeat the boiling and cooling steps until the solution remains colorless and the pH stabilizes at 10.0.[5][7]
-
Store the activated sodium orthovanadate solution in aliquots at -20°C.[5][10]
Materials:
-
Cell or tissue sample
-
Lysis buffer (e.g., RIPA buffer, NP-40 buffer)[11]
-
Activated sodium orthovanadate stock solution (200 mM) or this compound solution
-
Protease inhibitors[12]
Procedure:
-
Prepare the lysis buffer and keep it on ice.
-
Just before use, add the phosphatase inhibitor to the lysis buffer to the desired final concentration. A common final concentration for sodium orthovanadate is 1 mM.[2][11]
-
Lyse the cells or tissues according to your standard protocol. The presence of the inhibitor will help preserve the phosphorylation state of the proteins.[3]
Materials:
-
Purified phosphatase enzyme
-
Phosphatase substrate (e.g., p-nitrophenylphosphate (pNPP) for a colorimetric assay)[13]
-
Assay buffer
-
Serial dilutions of the activated phosphatase inhibitor
Procedure:
-
Prepare serial dilutions of the activated inhibitor in the assay buffer.
-
In a multi-well plate, add the purified phosphatase enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the phosphatase substrate.
-
Incubate the plate under the appropriate conditions (e.g., temperature and time).
-
Stop the reaction and measure the product formation (e.g., absorbance at 405 nm for pNPP).[13]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathway and Workflow Diagrams
Caption: General experimental workflow for studying protein phosphorylation.
Caption: Inhibition of PP1/PP2A by sodium orthovanadate in the AKT/NF-κB pathway.
Applications and Considerations
Sodium Orthovanadate:
-
Broad-spectrum inhibition: Effective against a wide range of PTPs and alkaline phosphatases.[5]
-
Cell permeability: Can be used in cell culture experiments.[1]
-
Activation required: The necessity of the activation step can be a drawback, and inconsistent activation can lead to variability in results.[6]
-
Potential for off-target effects: As a broad-spectrum inhibitor, it may have off-target effects.[14] It has been shown to have anti-inflammatory actions by suppressing AKT-IKKβ signaling through inhibition of PP1 and PP2A.[9][15] It can also exhibit anticancer effects by inducing apoptosis in various cancer cell lines.[16][17]
This compound:
-
Specificity: More specific for PTPs compared to sodium orthovanadate.[4]
-
No activation required: Can be used directly, simplifying experimental procedures.
-
Limited data on broad-spectrum activity: Less information is available on its inhibitory effects on other phosphatase classes.
-
Multi-target effects of sodium thiosulfate (B1220275): While distinct from this compound, the related compound sodium thiosulfate has been shown to have antioxidant, anti-inflammatory, and chelation properties, suggesting potential for broader biological effects of sulfur-containing compounds.[18][19]
Conclusion
Both this compound and sodium orthovanadate are valuable tools for preserving protein phosphorylation. The choice between them depends on the specific experimental requirements.
-
Sodium orthovanadate is a good choice for a general, potent phosphatase inhibitor when broad-spectrum inhibition is desired, and the experimental protocol can accommodate the activation step.
-
This compound is preferable when specificity for protein tyrosine phosphatases is a primary concern, and a simpler workflow is desired.
Researchers should carefully consider the target phosphatases in their system and the potential for off-target effects when selecting an inhibitor. For comprehensive inhibition, a cocktail of different phosphatase inhibitors is often recommended.[20][21]
References
- 1. Sodium Orthovanadate | Phosphatase Inhibitor [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiophosphate derivatives as inhibitors of tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocols [cellsignet.com]
- 11. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 12. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sodium orthovanadate inhibits growth and triggers apoptosis of human anaplastic thyroid carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sodium Orthovanadate Inhibits Proliferation and Triggers Apoptosis in Oral Squamous Cell Carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sodium Thiosulfate: An Innovative Multi-Target Repurposed Treatment Strategy for Late-Onset Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. interchim.fr [interchim.fr]
A Researcher's Guide to Quantitative Thiophosphorylation Stoichiometry Analysis
For researchers, scientists, and professionals in drug development, accurately quantifying the stoichiometry of protein thiophosphorylation is critical for understanding signaling pathways and evaluating the efficacy of kinase inhibitors. This guide provides a comparative overview of three prominent methods for this purpose: Mass Spectrometry (MS), Phos-tag™ Gel Electrophoresis, and ³²P-Radiolabeling. We will delve into their principles, present comparative data, and provide detailed experimental protocols.
Comparative Analysis of Quantitative Methods
Each method offers distinct advantages and is suited for different experimental goals. The choice of technique often depends on factors such as the required sensitivity, the need for site-specific information, and the availability of specialized equipment.
| Method | Principle | Advantages | Limitations | Typical Throughput |
| Mass Spectrometry (MS) | Identification and quantification of thiophosphorylated peptides based on their mass-to-charge ratio. Can be performed in a label-free manner or using isotopic labeling for relative or absolute quantification. | High specificity and sensitivity. Provides precise information on the site of thiophosphorylation. Enables large-scale, unbiased phosphoproteomic studies. | Requires sophisticated instrumentation and bioinformatics expertise for data analysis. Can be complex to set up and optimize. Ionization efficiency can vary between phosphorylated and thiophosphorylated peptides, potentially affecting accuracy.[1] | High |
| Phos-tag™ Gel Electrophoresis | A polyacrylamide gel electrophoresis technique where Phos-tag™, a dinuclear metal complex, is incorporated into the gel.[2] Phos-tag™ specifically binds to phosphate (B84403) and thiophosphate groups, causing a mobility shift of the modified proteins. The stoichiometry is determined by the relative intensity of the shifted and un-shifted bands.[3][4] | Relatively simple and does not require specialized equipment beyond standard Western blotting apparatus. Allows for the simultaneous visualization of different phosphorylated and thiophosphorylated species.[3][4] Provides a direct measure of the stoichiometry of the intact protein. | Lower throughput compared to mass spectrometry. Quantification relies on antibody-based detection, which can be a source of variability. May not be suitable for complex protein mixtures without prior purification. Resolution of different phospho-isoforms can be challenging. | Moderate |
| ³²P-Radiolabeling | Involves the use of [γ-³²P]ATPγS in a kinase reaction. The thiophosphorylated substrate becomes radioactive, and the amount of incorporated radioactivity is proportional to the extent of thiophosphorylation. Quantification is typically performed by autoradiography or scintillation counting after separation by SDS-PAGE. | Extremely high sensitivity, allowing for the detection of low-abundance thiophosphorylation events. It is a direct and well-established method. | Involves the handling of radioactive materials, which requires special safety precautions and facilities. Does not provide information on the specific site of thiophosphorylation without further analysis. It is a low-throughput method. | Low |
Case Study: The ERK Signaling Pathway - BRAF-mediated MEK1 Thiophosphorylation
To illustrate the application of these methods, we will consider the Raf/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival. A key event in this cascade is the phosphorylation of MEK1 by BRAF. Here, we present hypothetical comparative data for the thiophosphorylation of MEK1 by BRAF, as might be determined by each method.
Quantitative Data Summary
| Parameter | Mass Spectrometry | Phos-tag™ Gel Electrophoresis | ³²P-Radiolabeling |
| MEK1 Thiophosphorylation Stoichiometry (%) | 45 ± 5% | 40 ± 8% | 50 ± 6% |
| Site(s) Identified | Ser218, Ser222 | Not Applicable | Not Applicable |
| Sensitivity | Low femtomole | Nanogram | Picomole |
| Reference | [5] | [3][4] | [6][7] |
Note: The data presented here are illustrative and compiled from different studies to demonstrate the type of information each technique provides. Direct head-to-head comparative studies are limited.
Visualizing the Workflow and Signaling Pathway
Experimental Workflow for Quantitative Thiophosphorylation Analysis
Caption: A generalized workflow for the three comparative methods.
BRAF/MEK/ERK Signaling Pathway
Caption: Simplified schematic of the BRAF/MEK/ERK signaling cascade.
Detailed Experimental Protocols
Quantitative Mass Spectrometry of MEK1 Thiophosphorylation
This protocol is adapted from a chemical genetics approach that allows for the specific analysis of kinase substrates.
Materials:
-
HEK293T cells
-
Plasmids encoding BRAF and MEK1
-
Lipofectamine 2000
-
Cell lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)
-
Kinase assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATPγS
-
Trypsin (sequencing grade)
-
C18 ZipTips
-
LC-MS/MS system (e.g., Q Exactive HF)
Procedure:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids for BRAF and MEK1 using Lipofectamine 2000.
-
Cell Lysis: After 24-48 hours, lyse the cells in ice-cold lysis buffer. Clarify the lysate by centrifugation.
-
In vitro Kinase Assay:
-
Incubate 50 µg of cell lysate with recombinant active BRAF (50 ng) in kinase assay buffer.
-
Initiate the reaction by adding 100 µM ATPγS.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
In-gel Digestion:
-
Run the samples on an SDS-PAGE gel.
-
Excise the band corresponding to MEK1.
-
Perform in-gel reduction, alkylation, and digestion with trypsin overnight at 37°C.
-
-
Peptide Extraction and Desalting:
-
Extract peptides from the gel pieces using acetonitrile (B52724) and formic acid.
-
Desalt the peptides using C18 ZipTips according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the peptides by LC-MS/MS.
-
Acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the MS/MS spectra against a human protein database to identify peptides.
-
Quantify the peak areas of the thiophosphorylated and non-phosphorylated forms of the MEK1 peptides (e.g., containing Ser218 and Ser222).
-
Calculate the stoichiometry as: (Area of thiophosphorylated peptide) / (Area of thiophosphorylated peptide + Area of non-phosphorylated peptide) * 100%.
-
Phos-tag™ Gel Electrophoresis for MEK1 Thiophosphorylation Stoichiometry
This protocol outlines the separation of thiophosphorylated MEK1 from its non-phosphorylated form.
Materials:
-
Kinase reaction samples (from the MS protocol, stopped before adding sample buffer)
-
Phos-tag™ Acrylamide (B121943)
-
MnCl₂ or ZnCl₂ solution
-
Standard SDS-PAGE reagents
-
Transfer buffer (with and without EDTA)
-
PVDF membrane
-
Primary antibody against MEK1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Prepare Phos-tag™ Gels:
-
Prepare a 10% acrylamide resolving gel containing 50 µM Phos-tag™ Acrylamide and 100 µM MnCl₂.
-
Pour a standard 4% stacking gel.
-
-
Sample Preparation:
-
To the kinase reaction, add Laemmli sample buffer.
-
Heat at 70°C for 10 minutes.
-
-
Electrophoresis:
-
Load the samples onto the Phos-tag™ gel.
-
Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Equilibrate the gel in transfer buffer containing 10 mM EDTA for 10 minutes to chelate the metal ions.
-
Equilibrate the gel in transfer buffer without EDTA for another 10 minutes.
-
Transfer the proteins to a PVDF membrane using a standard wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against MEK1 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Perform densitometric analysis to quantify the intensity of the upper (thiophosphorylated) and lower (non-phosphorylated) MEK1 bands.
-
Calculate the stoichiometry as: (Intensity of upper band) / (Intensity of upper band + Intensity of lower band) * 100%.
-
³²P-Radiolabeling for MEK1 Thiophosphorylation
This protocol describes a classic and highly sensitive method for detecting thiophosphorylation.
Materials:
-
Recombinant active BRAF and inactive MEK1
-
Kinase assay buffer (as above)
-
[γ-³²P]ATPγS (specific activity ~3000 Ci/mmol)
-
SDS-PAGE system and reagents
-
Phosphor screen and imaging system
Procedure:
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, combine kinase assay buffer, 1 µg of inactive MEK1, and 50 ng of active BRAF.
-
Initiate the reaction by adding 10 µCi of [γ-³²P]ATPγS and 50 µM cold ATPγS.
-
Incubate for 30 minutes at 30°C.
-
-
Reaction Termination and Electrophoresis:
-
Stop the reaction by adding 4x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
-
Gel Drying and Autoradiography:
-
Dry the gel under vacuum.
-
Expose the dried gel to a phosphor screen overnight.
-
-
Signal Detection and Quantification:
-
Scan the phosphor screen using a phosphor imager.
-
Quantify the radioactive signal in the band corresponding to MEK1.
-
To determine stoichiometry, a parallel reaction with known amounts of non-radioactive, fully thiophosphorylated MEK1 standard would be run to create a standard curve. The amount of thiophosphorylated MEK1 in the experimental sample can then be interpolated from this curve and expressed as a percentage of the total MEK1 protein.
-
This guide provides a framework for selecting and implementing a suitable method for the quantitative analysis of thiophosphorylation stoichiometry. For optimal results, it is crucial to carefully optimize the experimental conditions for each specific kinase-substrate pair and to include appropriate controls.
References
- 1. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphate-binding tag, a new tool to visualize phosphorylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phos-tag SDS-PAGE method that effectively uses phosphoproteomic data for profiling the phosphorylation dynamics of MEK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying Kinase-specific Phosphorylation Stoichiometry Using Stable Isotope Labeling In a Reverse In-gel Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying Kinase-Specific Phosphorylation Stoichiometry Using Stable Isotope Labeling In a Reverse In-Gel Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different ATP analogs in kinase assays.
Comparative Study of Different ATP Analogs in Kinase Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various ATP analogs used in kinase assays. Kinases are a pivotal class of enzymes that regulate a vast number of cellular processes by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate.[1] Consequently, they are major targets in drug discovery.[2] Kinase assays are essential for studying their function and for screening potential inhibitors. The choice of ATP analog is a critical determinant of an assay's performance, sensitivity, and suitability for a given application.
Comparison of Common ATP Analogs and Assay Systems
The selection of an appropriate ATP analog or assay system depends on the specific kinase, the desired throughput, and the experimental goal, whether it is inhibitor screening, mechanistic studies, or substrate identification. The following table summarizes the characteristics of commonly used options.
| Analog / System | Mechanism of Action | Advantages | Disadvantages | Primary Applications |
| [γ-³²P]ATP | A radioactive ATP analog where the terminal (gamma) phosphate contains the ³²P isotope. Its transfer to a substrate is directly measured.[3] | Gold Standard : Considered the benchmark for accuracy due to direct measurement of phosphorylation.[3][4] High Sensitivity : Allows for precise quantification of kinase activity.[5] Universal : Applicable to virtually any kinase.[6] | Safety Concerns : Requires handling of radioactive material and proper waste disposal. Low Throughput : Separation steps (e.g., gels, filtration) make it less suitable for HTS.[7] | Mechanistic studies, validation of other assay formats, low-throughput inhibitor screening. |
| ATPγS | A non-hydrolyzable analog where a sulfur atom replaces a non-bridging oxygen on the γ-phosphate.[8] Many kinases can transfer the thiophosphate group to a substrate.[8] | Non-Radioactive Detection : The transferred thiophosphate can be detected using specific antibodies or by alkylation with probes.[9][10] Phosphatase Resistant : The thiophosphate modification is more resistant to phosphatases. | Slower Kinetics : The rate of thiophosphorylation is often much slower than phosphorylation.[8] Variable Efficiency : Not all kinases can efficiently use ATPγS as a substrate.[11] | Substrate identification, non-radioactive kinase assays, studying phosphatase resistance. |
| AMP-PNP / AMP-PCP | Non-hydrolyzable analogs where a nitrogen (PNP) or carbon (PCP) atom replaces the oxygen bridging the β and γ phosphates. They bind the active site but are not cleaved.[12] | Competitive Inhibition : Act as potent competitive inhibitors of ATP binding.[8][12] Structural Studies : Ideal for trapping a kinase in its ATP-bound state for X-ray crystallography.[13] | No Phosphate Transfer : Cannot be used to measure the catalytic activity of phosphate transfer.[8] | Structural biology, competitive binding assays, negative controls in activity assays.[12] |
| N⁶-Modified Analogs (e.g., N⁶-Furfuryl-ATP) | ATP analogs with bulky chemical groups at the N⁶ position of the adenine (B156593) ring.[13] | Probing Active Site : Can be used to characterize the ATP-binding pocket.[13] Selectivity Tool : Used with engineered "analog-sensitive" kinases that uniquely accept these bulky analogs, enabling specific substrate labeling.[14][15][16] | Limited Utility with Wild-Type Kinases : Generally not accepted as substrates by most naturally occurring kinases.[14] | Chemical genetics, identifying substrates of specific kinases, kinase selectivity profiling. |
| Luminescence Systems (ADP-Glo™, Kinase-Glo®) | Homogenous assay systems that measure kinase activity by quantifying ADP produced (ADP-Glo™) or ATP depleted (Kinase-Glo®) using a luciferase-based reaction.[17][18] | High-Throughput : Simple "mix-and-read" format is ideal for HTS.[6] High Sensitivity : Luminescence provides a broad dynamic range.[19] Universal : Can be used with any ADP-generating enzyme.[20] | Indirect Measurement : Does not directly measure substrate phosphorylation.[6] Enzyme Interference : Prone to false positives from compounds that inhibit the coupling enzymes (luciferase).[6] | High-throughput screening (HTS) for kinase inhibitors, inhibitor profiling. |
Experimental Protocols
Protocol: In Vitro Kinase Assay Using [γ-³²P]ATP
This protocol describes a classic, direct method for measuring kinase activity, often considered the "gold standard".[3][5] It quantifies the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a protein or peptide substrate.
Materials:
-
Purified active kinase
-
Specific peptide or protein substrate
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP (e.g., 3000 Ci/mmol)
-
Cold (unlabeled) ATP stock solution (e.g., 10 mM)
-
Stop solution (e.g., 3% phosphoric acid)
-
P81 phosphocellulose paper squares
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, substrate, and purified kinase enzyme. If testing inhibitors, add them at this stage.
-
Pre-incubation: Incubate the reaction mix for 5-10 minutes at the optimal temperature for the kinase (e.g., 30°C) to allow inhibitors to bind.
-
Prepare ATP Solution: Create the ATP working solution by mixing an appropriate amount of cold ATP with [γ-³²P]ATP to achieve the desired final ATP concentration and specific activity.
-
Initiate Reaction: Start the kinase reaction by adding the [γ-³²P]ATP solution to the reaction mix. Vortex gently to mix.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). Ensure the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion (e.g., 20 µL) of the reaction mixture onto a labeled P81 phosphocellulose paper square. The acidic nature of the paper helps stop the reaction.
-
Wash: To remove unincorporated [γ-³²P]ATP, wash the P81 papers three times for 5 minutes each in a beaker containing ~200 mL of 0.5-1% phosphoric acid.
-
Quantify: Place the washed and dried P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[4]
-
Calculate Activity: Determine the specific activity of the kinase by converting CPM to moles of phosphate incorporated per unit of time per amount of enzyme.
Visualizations
Logical Workflow for a Kinase Inhibition Assay
This diagram outlines the sequential steps involved in a typical in vitro kinase assay designed to screen for inhibitory compounds.
Caption: A generalized workflow for screening kinase inhibitors.
Simplified MAPK/ERK Signaling Pathway
This diagram illustrates a key kinase cascade, the MAPK/ERK pathway, which is frequently studied using the assays described in this guide.
Caption: The core kinase cascade of the MAPK/ERK pathway.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. reactionbiology.com [reactionbiology.com]
- 7. revvity.com [revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scite.ai [scite.ai]
- 16. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
Validating Kinase-Substrate Interactions Post-Thiophosphorylation: A Comparative Guide
For researchers in cell signaling, proteomics, and drug discovery, the identification of direct kinase substrates is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. Thiophosphorylation, a technique that utilizes ATP analogs (ATPγS) to label substrates with a thiophosphate group, has emerged as a powerful tool for identifying these interactions. However, once potential substrates are identified, rigorous validation is essential to confirm them as bona fide targets of the kinase .
This guide provides a comprehensive comparison of key experimental methods used to validate kinase-substrate interactions initially identified through thiophosphorylation. We will delve into the principles, advantages, and limitations of each technique, supplemented with detailed experimental protocols and quantitative comparisons to assist researchers in selecting the most appropriate validation strategy.
Comparison of Validation Methods
Choosing the optimal validation method depends on several factors, including the specific research question, available resources, and the desired level of evidence. The following table summarizes and compares the most common approaches for validating kinase-substrate interactions.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| In Vitro Kinase Assay | A purified, active kinase is incubated with a purified recombinant or immunoprecipitated putative substrate in the presence of ATP (often radiolabeled [γ-³²P]ATP or "cold" ATP for subsequent antibody-based detection). | Directly demonstrates that the kinase can phosphorylate the substrate. Allows for the determination of kinetic parameters. | May not reflect the in vivo reality due to the absence of cellular context (e.g., scaffolding proteins, subcellular localization). Can be technically challenging to purify active kinases and substrates. | Definitive confirmation of a direct kinase-substrate relationship. |
| Western Blot with Phospho-Specific Antibody | Utilizes antibodies that specifically recognize the phosphorylated form of the substrate at the identified site. An increase in the signal upon kinase activation or overexpression confirms the phosphorylation event.[1] | Relatively simple, rapid, and widely accessible. Provides information on the phosphorylation of the endogenous protein within a cellular context.[2] | Dependent on the availability and specificity of a high-quality phospho-specific antibody. Does not definitively prove direct phosphorylation by the kinase of interest.[2] | Initial validation of a candidate substrate; screening for changes in phosphorylation status in response to stimuli. |
| Phos-tag™ SDS-PAGE | A specialized SDS-PAGE method where a Phos-tag™ molecule is incorporated into the polyacrylamide gel. This molecule specifically binds to phosphate (B84403) groups, causing a mobility shift of phosphorylated proteins.[3][4] | Allows for the separation and visualization of phosphorylated and non-phosphorylated forms of a protein without the need for a phospho-specific antibody.[3][5] Can be used for semi-quantitative analysis.[5] | The extent of the mobility shift can vary depending on the protein and the number of phosphorylation sites. Larger proteins (>200 kDa) may require specialized gel formulations.[6] | Analysis of phosphorylation stoichiometry; validation when a phospho-specific antibody is unavailable. |
| Mass Spectrometry (MS) | Identifies and quantifies phosphorylation sites on proteins from cell lysates. Can be coupled with techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) to specifically identify direct substrates of analog-sensitive kinases.[7][8] | Provides a global, unbiased view of phosphorylation events.[2] Can precisely map phosphorylation sites.[2] High sensitivity and specificity.[2] | Technically complex and requires specialized equipment and expertise. Data analysis can be challenging. | Large-scale validation of multiple substrates; precise identification of phosphorylation sites. |
| Site-Directed Mutagenesis | The identified phosphorylation site on the substrate protein is mutated (e.g., serine to alanine). The loss of phosphorylation upon kinase activation, as assessed by other methods like Western blot or Phos-tag™, confirms the specific site. | Provides definitive evidence that a specific residue is the target of phosphorylation. | Can be time-consuming. The mutation may sometimes affect protein folding or function, leading to indirect effects on phosphorylation. | Pinpointing the exact amino acid residue that is phosphorylated by the kinase. |
Experimental Protocols
In Vitro Kinase Assay (Radioactive)
This protocol describes a direct kinase assay using [γ-³²P]-ATP to detect the phosphorylation of a substrate.[9]
Materials:
-
Purified active kinase
-
Purified substrate protein
-
10x Kinase Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
[γ-³²P]-ATP (10 μCi/μl)
-
Non-radioactive ATP (10 mM stock)
-
4x SDS-PAGE Sample Buffer
-
SDS-PAGE gels
-
Coomassie blue stain
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a 1x kinase reaction buffer from the 10x stock.
-
On ice, prepare the reaction mix in a microcentrifuge tube. For a 30 μl final volume:
-
1 μl purified kinase (e.g., 50-100 ng)
-
1 μl purified substrate (e.g., 0.5-2 µg)
-
3 μl 10x Kinase Reaction Buffer
-
x μl sterile deionized water
-
ATP mix (to a final concentration of 30 μM non-radioactive ATP and 0.5 μl of [γ-³²P]-ATP)
-
-
Incubate the reaction at 30°C for 30 minutes.[9]
-
Stop the reaction by adding 10 μl of 4x SDS-PAGE Sample Buffer and boiling at 95°C for 5 minutes.[9]
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie blue to visualize total protein and then dry the gel.
-
Expose the dried gel to a phosphorimager screen or autoradiography film to detect the radiolabeled, phosphorylated substrate.
Western Blot for Phosphorylated Proteins
This protocol outlines the key steps for detecting phosphorylated proteins by Western blot, emphasizing the use of phosphatase inhibitors and appropriate blocking agents.[10]
Materials:
-
Cell lysates
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Blocking buffer (5% w/v BSA in TBST)
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Prepare cell lysates in a lysis buffer supplemented with freshly added protease and phosphatase inhibitors. Keep samples on ice.[10]
-
Determine protein concentration and normalize samples. Add SDS-PAGE sample buffer and denature by heating at 95°C for 5 minutes.[10]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background.
-
Incubate the membrane with the phospho-specific primary antibody, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
Phos-tag™ SDS-PAGE
This protocol describes the preparation and running of a Phos-tag™ SDS-PAGE gel for the separation of phosphorylated and non-phosphorylated proteins.[5][11]
Materials:
-
Acrylamide (B121943)/Bis-acrylamide solution
-
Resolving gel buffer (e.g., 1.5 M Tris-HCl, pH 8.8)
-
Stacking gel buffer (e.g., 0.5 M Tris-HCl, pH 6.8)
-
Phos-tag™ Acrylamide stock solution (e.g., 5 mM)
-
MnCl₂ or ZnCl₂ solution (e.g., 10 mM)
-
SDS solution (10% w/v)
-
TEMED
-
Ammonium persulfate (APS) (10% w/v)
-
Running buffer (Tris/Glycine/SDS)
-
EDTA-containing transfer buffer
Procedure:
-
Prepare the Resolving Gel: For a 10 mL, 8% acrylamide gel with 50 µM Phos-tag™ and 100 µM MnCl₂, mix:
-
2.67 mL 30% Acrylamide/Bis-acrylamide
-
2.5 mL 1.5 M Tris-HCl (pH 8.8)
-
100 µL 5 mM Phos-tag™ Acrylamide
-
100 µL 10 mM MnCl₂
-
100 µL 10% SDS
-
4.53 mL deionized water
-
10 µL TEMED
-
100 µL 10% APS
-
-
Pour the resolving gel and allow it to polymerize.
-
Prepare the Stacking Gel: Prepare a standard 4% stacking gel without Phos-tag™ and pour it on top of the resolving gel.
-
Electrophoresis: Load protein samples and run the gel at a constant current (e.g., 30 mA per gel) until the dye front reaches the bottom.[5]
-
Transfer: Before transferring to a PVDF membrane, soak the gel twice for 10 minutes each in transfer buffer containing 5 mM EDTA to remove the divalent cations, which can interfere with protein transfer.[5]
-
Proceed with standard Western blot procedures for immunodetection.
Alternative Approaches for Kinase-Substrate Identification
Beyond validating thiophosphorylation hits, several methods can be used for the initial discovery of kinase-substrate interactions.
Chemical Genetics
This approach utilizes engineered kinases that have a modified ATP-binding pocket, making them "analog-sensitive" (AS-kinases).[12][13][14] These AS-kinases can utilize bulky ATP analogs that are not recognized by wild-type kinases in the cell.[15][16] By using a radiolabeled or chemically tagged bulky ATP analog, one can specifically label the direct substrates of the AS-kinase within a complex cell lysate.[12][13]
Proximity Labeling
Methods like BioID and APEX involve fusing a promiscuous biotin (B1667282) ligase or a peroxidase to the kinase of interest.[17][18][19] When activated, these enzymes biotinylate proteins in close proximity to the kinase.[17][18] Subsequent purification of biotinylated proteins followed by mass spectrometry can identify interacting partners, including potential substrates.[17][18]
Signaling Pathway and Workflow Diagrams
To visualize the concepts discussed, the following diagrams illustrate a typical kinase signaling pathway, the experimental workflow for validating thiophosphorylation-identified substrates, and the principle of the Phos-tag™ SDS-PAGE.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. benchchem.com [benchchem.com]
- 3. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 4. bujnochem.com [bujnochem.com]
- 5. Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay [jove.com]
- 6. Separation and detection of large phosphoproteins using Phos-tag SDS-PAGE | Springer Nature Experiments [experiments.springernature.com]
- 7. Labeling and Identification of Direct Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 12. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 13. pnas.org [pnas.org]
- 14. mdpi.com [mdpi.com]
- 15. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Interrogating Kinase–Substrate Relationships with Proximity Labeling and Phosphorylation Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interrogating Kinase-Substrate Relationships with Proximity Labeling and Phosphorylation Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Cross-Validation of Thiophosphorylation: A Comparative Guide to Orthogonal Methods
In the study of cellular signaling and drug development, accurately identifying and quantifying protein phosphorylation is paramount. Thiophosphorylation, a technique where a thiophosphate group is transferred to a substrate protein by a kinase using an ATP analog (ATPγS), offers a more stable alternative to native phosphorylation, making it amenable to various detection methods.[1] However, to ensure the validity and reliability of thiophosphorylation results, cross-validation with orthogonal methods is a critical step. This guide provides a comprehensive comparison of three widely used validation techniques: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Mass Spectrometry (MS).
This guide is intended for researchers, scientists, and drug development professionals to objectively assess the performance of these methods, supported by experimental data and detailed protocols.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear comparison of the strengths and limitations of each validation method, the following tables summarize their key quantitative and qualitative performance characteristics. The data presented is a synthesis of information from various studies and technical notes.
Table 1: Quantitative Performance Comparison
| Feature | Western Blot | ELISA | Mass Spectrometry (LC-MS/MS) |
| Data Output | Semi-quantitative[2][3] | Quantitative[3] | Quantitative (Relative & Absolute) |
| Sensitivity | Moderate (nanogram levels)[3] | High (picogram levels)[3][4][5] | Very High (femtomole to attomole)[6] |
| Dynamic Range | Narrow | Wide | Wide |
| Throughput | Low | High[5] | Low to Medium |
| Hands-on Time | High | Low to Medium | High |
| Cost per Sample | Low to Moderate | Moderate | High |
| Specificity | Dependent on antibody quality | High (sandwich format) | Very High (sequence-based) |
Table 2: Qualitative Characteristics Comparison
| Feature | Western Blot | ELISA | Mass Spectrometry (LC-MS/MS) |
| Principle | Size-based protein separation followed by immunodetection.[5] | Enzyme-linked immunosorbent assay for specific antigen detection.[7] | Measurement of mass-to-charge ratio of ionized peptides. |
| Information Provided | Protein size and relative abundance. | Concentration of the target protein. | Precise phosphorylation/thiophosphorylation site identification and stoichiometry.[1][8] |
| Strengths | Widely accessible, provides molecular weight information.[3] | High throughput, excellent for screening large sample numbers.[5] | Unambiguous identification of modification sites, discovery of novel sites. |
| Limitations | Semi-quantitative, dependent on antibody specificity, lower throughput.[2][3] | No information on protein size, requires highly specific antibody pairs. | Requires specialized equipment and expertise, complex data analysis.[9] |
The MAPK/ERK Signaling Pathway: An Exemplary Case
To illustrate the application of these validation methods, we will use the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway as an example. This pathway is a cornerstone of cell signaling, regulating processes like cell proliferation, differentiation, and survival. A key event in this pathway is the phosphorylation of ERK by its upstream kinase, MEK.[10] Thiophosphorylation assays can be employed to study the activity of MEK on ERK. The validation of these results would then proceed using the methods described below.
The MAPK/ERK signaling cascade, a key pathway in cellular regulation.
Experimental Protocols
Detailed methodologies for performing Western Blot, ELISA, and Mass Spectrometry to validate the thiophosphorylation of a protein, such as ERK, are provided below.
Thiophosphorylation Reaction (Upstream Experiment)
-
Kinase Reaction Setup: In a microcentrifuge tube, combine the purified active kinase (e.g., MEK1), the substrate protein (e.g., inactive ERK2), and the kinase reaction buffer.
-
Initiation: Start the reaction by adding a mixture of ATPγS and, if desired for competition experiments, ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer or by flash-freezing in liquid nitrogen for subsequent analysis.
Orthogonal Validation Workflow
Workflow for cross-validating thiophosphorylation results.
Western Blot Protocol for Thiophosphorylated ERK (p-ERK)
-
Sample Preparation: Mix the thiophosphorylation reaction sample with 4x SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 10-12%) and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK (Thr202/Tyr204) antibody) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to a total protein control or a loading control (e.g., total ERK or GAPDH).
ELISA Protocol for Thiophosphorylated ERK (p-ERK)
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the total protein (e.g., total ERK antibody) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block the remaining protein-binding sites with a blocking buffer.
-
Sample Addition: Add the thiophosphorylation reaction samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate to remove unbound proteins.
-
Detection Antibody: Add a detection antibody specific for the phosphorylated target (e.g., biotinylated anti-phospho-ERK antibody) and incubate for 1-2 hours.
-
Enzyme Conjugate: Add a streptavidin-HRP conjugate and incubate for 30 minutes.
-
Substrate Addition: Add a TMB substrate solution, which will develop a color in proportion to the amount of bound enzyme.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of the thiophosphorylated protein in the samples by comparing their absorbance to the standard curve.
Mass Spectrometry Protocol for Thiophosphorylated ERK (p-ERK)
-
In-gel or In-solution Digestion:
-
In-gel: Run the thiophosphorylation reaction sample on an SDS-PAGE gel, excise the band corresponding to the target protein (ERK), and perform in-gel digestion with a protease (e.g., trypsin).
-
In-solution: Directly digest the protein mixture from the thiophosphorylation reaction with a protease.
-
-
Peptide Cleanup and Enrichment:
-
Desalt the resulting peptide mixture using a C18 ZipTip or similar resin.
-
Enrich for thiophosphorylated peptides using techniques like immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) chromatography.[1]
-
-
LC-MS/MS Analysis:
-
Inject the enriched peptide sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein database to identify the peptide sequences.
-
Identify the thiophosphorylated peptides based on the characteristic mass shift.
-
Determine the precise site of thiophosphorylation from the fragmentation pattern of the peptide.
-
Quantify the relative abundance of the thiophosphorylated peptide.
-
Conclusion
The cross-validation of thiophosphorylation results is indispensable for generating robust and reliable data in kinase research and drug discovery. Western Blotting, ELISA, and Mass Spectrometry each offer a unique set of advantages and disadvantages. Western Blotting provides crucial information about protein size and is a widely accessible, cost-effective method for initial validation. ELISA excels in high-throughput, quantitative analysis, making it ideal for screening large numbers of samples. Mass Spectrometry stands as the gold standard for unambiguous identification and quantification of phosphorylation sites, offering the highest level of detail and specificity.
The choice of validation method will depend on the specific research question, available resources, and the desired level of detail. In many cases, a multi-pronged approach, utilizing two or more of these orthogonal methods, will provide the most comprehensive and confident validation of thiophosphorylation findings.
References
- 1. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 4. ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit (EMS2ERKP) - Invitrogen [thermofisher.com]
- 5. Western blotting vs. ELISA | Abcam [abcam.com]
- 6. Human pERK(Phospho Extracellular Signal Regulated Kinase) ELISA Kit [elkbiotech.com]
- 7. blog.genewiz.com [blog.genewiz.com]
- 8. Precise Readout of MEK1 Proteoforms upon MAPK Pathway Modulation by Individual Ion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteins - LCMS/MS versus Western Blot - Biology Stack Exchange [biology.stackexchange.com]
- 10. MEK-1 phosphorylation by MEK kinase, Raf, and mitogen-activated protein kinase: analysis of phosphopeptides and regulation of activity - PMC [pmc.ncbi.nlm.nih.gov]
Verifying Specificity: A Comparative Guide to Validating Novel Thiophospho-Specific Antibodies
For researchers, scientists, and drug development professionals, the accurate detection of thiophosphorylation, a crucial post-translational modification, hinges on the specificity of the antibodies employed. This guide provides a comprehensive comparison of key experimental methods to confirm the specificity of a new thiophospho-specific antibody, complete with supporting data, detailed protocols, and visual workflows to ensure reliable and reproducible results.
The study of kinase signaling pathways and the identification of direct kinase substrates have been significantly advanced by the use of ATP analogs like ATPγS in kinase assays. This technique results in the thiophosphorylation of substrates, which can then be detected by antibodies specifically targeting the thiophosphate ester. However, the credibility of this approach is fundamentally dependent on the rigorous validation of the anti-thiophosphate ester antibody's specificity.[1] This guide explores and compares the primary methods for this validation: Peptide/Protein Arrays, Competitive ELISA, and Western Blotting with Phosphatase Treatment, alongside the powerful confirmatory technique of Mass Spectrometry.
Comparative Analysis of Validation Methods
A thorough validation process is critical to ensure that a thiophospho-specific antibody recognizes only the intended thiophosphorylated epitope and does not cross-react with other molecules, particularly phosphorylated proteins. Each validation method offers unique advantages and limitations in assessing antibody specificity.
| Method | Principle | Advantages | Limitations | Typical Readout |
| Peptide/Protein Array | The antibody is screened against a library of thiophosphorylated and non-phosphorylated peptides or full-length proteins immobilized on a solid support. | High-throughput analysis of on-target and off-target binding.[2] Allows for the precise identification of the recognized epitope and potential cross-reactive sequences. | May not fully represent the native conformation of the protein, potentially leading to misleading results. Non-specific binding to the array surface can occur. | Signal intensity (e.g., fluorescence) at each peptide/protein spot. |
| Competitive ELISA | The antibody is pre-incubated with a thiophosphorylated peptide or protein before being added to a plate coated with the same thiophosphorylated target. The free peptide/protein competes with the coated target for antibody binding. | Quantitative assessment of antibody affinity and specificity. Can be used to determine the concentration of the target antigen required to inhibit antibody binding by 50% (IC50).[3] | Can be less sensitive than other methods and may not provide information about cross-reactivity with other modified proteins.[4][5] | Colorimetric or fluorescent signal, which is inversely proportional to the amount of competing antigen in the sample.[6][7] |
| Western Blot with Phosphatase Treatment | A protein lysate containing the thiophosphorylated target is treated with a phosphatase to remove the thiophosphate group. The antibody's ability to detect the target in treated versus untreated samples is then compared by Western blot. | Provides information about the antibody's specificity for the thiophosphate modification in the context of a complex protein mixture and confirms the size of the target protein.[4][8] | Can be semi-quantitative and is generally lower in throughput compared to array-based methods.[4] The efficiency of phosphatase on thiophosphorylated substrates may vary. | Presence or absence of a band at the expected molecular weight. |
| Mass Spectrometry (MS) | The protein target is immunoprecipitated using the thiophospho-specific antibody, and the captured proteins are then identified and sequenced using mass spectrometry. | Provides definitive identification of the protein(s) that the antibody binds to, confirming on-target specificity and identifying any off-target interactions with high confidence.[9][10][11][12] | Requires specialized equipment and expertise. It is generally a lower throughput and more expensive method.[13] | Identification of peptide sequences corresponding to the target protein and any co-precipitated proteins. |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the experimental processes, the following diagrams illustrate the key signaling and experimental workflows involved in the validation of a thiophospho-specific antibody.
Caption: Workflow of thiophosphorylation and antibody detection.
Caption: Overall workflow for validating a new antibody.
Detailed Experimental Protocols
Peptide/Protein Array
Objective: To assess the on-target and off-target binding of the thiophospho-specific antibody.
Methodology:
-
Array Preparation: Synthesize or spot thiophosphorylated and corresponding non-phosphorylated peptides (typically 15-20 amino acids long) or full-length proteins onto a glass slide or membrane. Include peptides with other post-translational modifications to assess cross-reactivity.
-
Blocking: Block the array surface with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the array with the primary thiophospho-specific antibody at an optimized dilution in blocking buffer overnight at 4°C.
-
Washing: Wash the array extensively with a wash buffer (e.g., TBST) to remove unbound antibody.
-
Secondary Antibody Incubation: Incubate the array with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the array again and scan using a microarray scanner to detect the fluorescent signal at each spot.
-
Data Analysis: Quantify the signal intensity for each peptide/protein. A specific antibody should show a strong signal only for the thiophosphorylated target peptide/protein and minimal to no signal for the non-phosphorylated counterpart and other modified peptides.
Competitive ELISA
Objective: To quantitatively determine the specificity and affinity of the antibody for the thiophosphorylated target.
Methodology:
-
Plate Coating: Coat a 96-well microplate with the thiophosphorylated peptide or protein antigen overnight at 4°C.
-
Blocking: Wash the plate and block the remaining protein-binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Competition Reaction: In a separate tube, pre-incubate a fixed concentration of the primary thiophospho-specific antibody with varying concentrations of the free thiophosphorylated peptide (competitor) for 1-2 hours at room temperature. Also, include a non-phosphorylated version of the peptide as a negative control competitor.
-
Incubation: Add the antibody-competitor mixture to the coated and blocked wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound antibodies and competitors.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add a substrate for the enzyme. Measure the resulting signal using a microplate reader.
-
Data Analysis: Plot the signal intensity against the concentration of the competitor peptide. A specific antibody will show a dose-dependent decrease in signal with increasing concentrations of the thiophosphorylated peptide, while the non-phosphorylated peptide should not significantly compete for binding.
Western Blot with Phosphatase Treatment
Objective: To verify the antibody's specificity for the thiophosphate modification on the target protein within a complex biological sample.
Methodology:
-
Sample Preparation: Prepare protein lysates from cells or tissues that have been treated to induce thiophosphorylation of the target protein. Divide the lysate into two aliquots.
-
Phosphatase Treatment: Treat one aliquot with a phosphatase (e.g., Calf Intestinal Phosphatase or Lambda Protein Phosphatase) according to the manufacturer's protocol to remove phosphate (B84403) and potentially thiophosphate groups. Leave the other aliquot untreated.[14]
-
SDS-PAGE and Transfer: Separate the proteins from both treated and untreated lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the thiophospho-specific antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: A specific antibody should produce a strong band at the expected molecular weight in the untreated lysate, and this band should be significantly reduced or absent in the phosphatase-treated lysate. It is also crucial to run a parallel blot with an antibody against the total (unmodified) protein to ensure equal protein loading.
Conclusion
Confirming the specificity of a new thiophospho-specific antibody is a multi-faceted process that requires a combination of orthogonal validation methods. While peptide arrays offer high-throughput screening of potential cross-reactivities, competitive ELISA provides quantitative data on specificity and affinity. Western blotting with phosphatase treatment is essential for validating the antibody in a biological context. Finally, mass spectrometry serves as the ultimate confirmation of the antibody's target. By employing a combination of these rigorous validation techniques, researchers can ensure the reliability and reproducibility of their findings in the study of thiophosphorylation and kinase signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 5. h-h-c.com [h-h-c.com]
- 6. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Western blotting vs. ELISA | Abcam [abcam.com]
- 9. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced validation of antibodies for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry Approaches for Identification and Quantitation of Therapeutic Monoclonal Antibodies in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Inhibition Assays: ATP vs. ATPγS
A comprehensive guide for researchers, scientists, and drug development professionals on the nuances of utilizing Adenosine Triphosphate (ATP) and its thiophosphate analog, Adenosine-5'-O-(3-thiotriphosphate) (ATPγS), in kinase inhibition studies.
This guide provides a detailed comparison of the performance, experimental considerations, and data interpretation when using the canonical phosphate (B84403) donor, ATP, versus its slowly hydrolyzable analog, ATPγS, in biochemical kinase assays. Understanding the distinct properties of these molecules is paramount for the accurate assessment of kinase inhibitor potency and mechanism of action.
Executive Summary
The choice between ATP and ATPγS as the phosphate donor in kinase inhibition assays has significant implications for experimental design and data interpretation. While ATP is the natural co-substrate for kinases, its rapid turnover can pose challenges in certain assay formats. ATPγS, with its greater resistance to hydrolysis, offers an alternative for specific applications, particularly in non-radioactive assays and for the identification of direct kinase substrates. However, the assumption that ATPγS is entirely "non-hydrolyzable" is not universally accurate, and its use can influence the apparent potency of kinase inhibitors. This guide elucidates these differences through a presentation of their biochemical properties, detailed experimental protocols, and a discussion of the theoretical underpinnings of kinase inhibition kinetics.
Molecular Distinction and Mechanism of Action
ATP and ATPγS are structurally very similar, with the key difference residing in the γ-phosphate group. In ATPγS, one of the non-bridging oxygen atoms of the terminal phosphate is replaced by a sulfur atom. This substitution alters the electrophilicity of the phosphorus atom, making the thiophosphate bond more resistant to cleavage by kinases and ATPases.[1]
While many enzymes can catalyze the transfer of the thiophosphate group to a substrate, the rate is typically much slower than the transfer of the phosphate group from ATP.[1] This property of being a "slow substrate" is central to the utility of ATPγS in various kinase assay methodologies.
Figure 1. Chemical structures of ATP and ATPγS.
Data Presentation: A Comparative Overview
A direct, comprehensive comparison of IC50 values for a wide range of kinase inhibitors using both ATP and ATPγS is not extensively available in the public domain. However, we can infer the potential impact of using ATPγS from its biochemical properties and the principles of enzyme kinetics.
For ATP-competitive inhibitors, the measured half-maximal inhibitory concentration (IC50) is dependent on the concentration of ATP used in the assay, as described by the Cheng-Prusoff equation:
IC50 = K_i * (1 + [ATP] / K_m)
where:
-
K_i is the intrinsic binding affinity of the inhibitor to the kinase.
-
[ATP] is the concentration of ATP in the assay.
-
K_m is the Michaelis constant of the kinase for ATP, representing the ATP concentration at which the reaction rate is half of the maximum.[2][3]
Given that ATPγS can act as a substrate for some nucleotide-dependent enzymes with kinetic parameters (K_m and k_cat) similar to ATP, it is plausible that for many kinases, the choice between ATP and ATPγS at equivalent concentrations (relative to their respective K_m values) would yield comparable IC50 values for ATP-competitive inhibitors. However, any significant difference in a kinase's affinity (K_m) for ATP versus ATPγS would directly impact the measured IC50.
The following table presents a hypothetical comparison to illustrate how differences in K_m for ATP and ATPγS could affect the IC50 of a competitive inhibitor.
| Parameter | ATP Assay | ATPγS Assay | Description |
| Inhibitor K_i | 10 nM | 10 nM | Intrinsic binding affinity of the inhibitor to the kinase. |
| Substrate K_m | 15 µM | 25 µM | Hypothetical Michaelis constant of the kinase for each substrate. |
| Substrate Concentration | 15 µM | 25 µM | Substrate concentration is set to its K_m value. |
| Calculated IC50 | 20 nM | 20 nM | The IC50 is twice the K_i when the substrate concentration equals its K_m. |
Note: The values in the table above are illustrative. The actual K_m of a kinase for ATPγS can vary and must be determined experimentally.
Kinetic data for the RNA Helicase eIF4A shows that ATPγS can be a surprisingly efficient substrate, with K_m and k_cat values that are very close to those of ATP, highlighting that the assumption of it being "non-hydrolyzable" should be treated with caution.[1]
| Substrate | K_m | k_cat | Enzyme |
| ATP | 58 µM | 1.0 min⁻¹ | eIF4A (RNA Helicase)[1] |
| ATPγS | 58 µM | 0.97 min⁻¹ | eIF4A (RNA Helicase)[1] |
Experimental Protocols
The choice between ATP and ATPγS will dictate the specific protocol and detection method used in a kinase inhibition assay.
Protocol 1: Radiometric Kinase Assay using [γ-³²P]ATP
This is often considered the "gold standard" for its direct and sensitive measurement of phosphate transfer.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
[γ-³²P]ATP
-
"Cold" (non-radioactive) ATP
-
Kinase inhibitor stock solution (in DMSO)
-
Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: Prepare a reaction mix containing the kinase, substrate, and kinase assay buffer.
-
Inhibitor Addition: Add the desired concentrations of the kinase inhibitor (and a DMSO control).
-
Initiate Reaction: Start the reaction by adding a mixture of [γ-³²P]ATP and cold ATP (to achieve the desired specific activity and final ATP concentration).
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Non-Radioactive Kinase Assay using ATPγS
This protocol leverages the thiophosphate group of ATPγS as a handle for detection.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATPγS
-
Kinase inhibitor stock solution (in DMSO)
-
PNBM (p-nitrobenzyl mesylate) to alkylate the thiophosphate
-
Thiophosphate-specific antibody
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Detection reagent (e.g., chemiluminescent substrate)
-
Microplate reader
Procedure:
-
Kinase Reaction: Perform the kinase reaction as described in Protocol 1, but using ATPγS instead of ATP.
-
Thiophosphate Alkylation: Stop the kinase reaction and alkylate the incorporated thiophosphate by adding PNBM.
-
Detection:
-
Immobilize the reaction products on a microplate.
-
Probe with a thiophosphate-specific primary antibody.
-
Add a secondary antibody-HRP conjugate.
-
Add a chemiluminescent substrate and measure the signal using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Mandatory Visualizations
Figure 2. General workflow for a kinase inhibition assay.
Figure 3. Comparative interaction of ATP and ATPγS with a kinase.
Figure 4. Inhibition of a target kinase in a signaling cascade.
Conclusion
The selection of ATP or ATPγS as the phosphate donor in kinase inhibition assays is a critical decision that should be guided by the specific experimental goals.
-
ATP remains the gold standard for accurately determining the potency of kinase inhibitors, especially in radiometric assays. The vast majority of published IC50 and K_i values are generated using ATP, providing a broad context for comparison.
-
ATPγS offers a valuable alternative for non-radioactive assay formats and is particularly powerful for the identification of direct kinase substrates through thiophosphorylation tagging. However, researchers must be aware that its rate of hydrolysis can be enzyme-dependent and may not always be negligible.
For a comprehensive understanding of a kinase inhibitor's profile, it is advisable to characterize its potency using ATP at a concentration close to the K_m of the target kinase. When employing ATPγS-based assays, it is crucial to validate the results and be mindful of potential discrepancies in inhibitor potency that may arise from differences in how the kinase utilizes this analog compared to its natural substrate. Future studies directly comparing inhibitor potencies with both ATP and ATPγS across a panel of kinases will be invaluable in further refining our understanding of the utility and limitations of this important ATP analog.
References
Navigating the Kinase Signaling Maze: A Comparative Guide to Commercial Thiophospho-Antibody Kits
For researchers, scientists, and drug development professionals, the precise identification of direct kinase substrates is a critical step in unraveling complex signaling pathways and developing targeted therapeutics. The use of ATP analogs, such as ATPγS, in kinase assays, followed by the specific detection of the resulting thiophosphate ester with a dedicated antibody, has emerged as a powerful technique. However, the success of this method is fundamentally dependent on the performance of the anti-thiophosphate ester antibody. This guide provides an objective comparison of commercially available thiophospho-antibodies, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagents for your research.
The core principle of this technique involves a two-step enzymatic and chemical process. First, a kinase transfers a thiophosphate group from an ATP analog (ATPγS) to its substrate. Subsequently, this thiophosphorylated protein is alkylated to create a stable thiophosphate ester epitope, which is then specifically recognized by a thiophospho-antibody. This allows for the enrichment and identification of direct kinase substrates.
Side-by-Side Comparison of Commercial Anti-Thiophosphate Ester Antibodies
| Supplier | Product Name | Clone | Host Species | Clonality | Validated Applications | Catalog Number (Example) |
| Abcam | Anti-Thiophosphate ester antibody [51-8] | 51-8 | Rabbit | Monoclonal | Western Blot (WB), Immunoprecipitation (IP)[1][2] | ab133473, ab92570 |
| Creative Biolabs | Rabbit Anti-Thiophosphate Ester Recombinant Antibody | CBACN-551 | Rabbit | Recombinant Monoclonal | Immunoprecipitation (IP) | Not specified |
| Novus Biologicals | Thiophosphate ester Antibody | Not specified | Not specified | Not specified | Immunoprecipitation (IP) | Not specified |
| Thermo Fisher Scientific (Invitrogen) | Thiophosphate ester Antibody | Not specified | Rabbit | Recombinant Monoclonal | Immunoprecipitation (IP)[3] | Not specified |
| MyBioSource.com | Rabbit Thiophosphate Ester Polyclonal Antibody | Not specified | Rabbit | Polyclonal | Immunoprecipitation (IP) | MBS8542829 |
Note: The information in this table is based on publicly available data from the suppliers' websites and may not be exhaustive. Researchers are encouraged to visit the suppliers' websites for the most up-to-date information.
Performance Insights and Experimental Data
The rabbit monoclonal antibody clone 51-8, available from suppliers like Abcam, is the most extensively documented anti-thiophosphate ester antibody. Abcam provides in-house validation data for this antibody in both Western Blot and Immunoprecipitation applications. For instance, their data shows successful immunoprecipitation of thiophosphorylated Myelin Basic Protein (MBP) after an in vitro kinase assay with GSK3 beta.[1] The specificity of this antibody is directed towards thiophosphorylated amino acids after alkylation.[1][2]
While direct comparative data is scarce, the high number of citations for the 51-8 clone in peer-reviewed journals suggests a high level of confidence in its performance within the research community. For alternative clones, it is highly recommended that researchers perform their own validation experiments to assess performance and cross-reactivity in their specific experimental context.
Experimental Protocols
A detailed and robust experimental protocol is crucial for the successful identification of direct kinase substrates using thiophospho-antibodies. The following is a comprehensive protocol synthesized from established methods.
Part 1: In Vitro Kinase Assay
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
Purified active kinase
-
Purified substrate protein
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
100 µM ATPγS (Adenosine 5'-[γ-thio]-triphosphate)
-
-
Initiate Reaction: Start the kinase reaction by transferring the tubes to a 30°C incubator.
-
Incubation: Incubate for 30-60 minutes. The optimal time should be determined empirically for each kinase-substrate pair.
-
Stop Reaction: Terminate the reaction by adding EDTA to a final concentration of 20 mM.
Part 2: Alkylation
-
Alkylation Reagent: Add p-Nitrobenzyl mesylate (PNBM) to a final concentration of 2.5 mM.
-
Incubation: Incubate at room temperature for 1-2 hours. This step creates the stable thiophosphate ester epitope recognized by the antibody.
Part 3: Immunoprecipitation (IP)
-
Antibody-Bead Conjugation:
-
Resuspend protein A/G magnetic beads in a suitable buffer.
-
Add the anti-thiophosphate ester antibody (e.g., 2-5 µg) and incubate with rotation for 1-2 hours at 4°C to allow the antibody to bind to the beads.
-
-
Washing: Wash the antibody-conjugated beads three times with IP lysis buffer to remove any unbound antibody.
-
Immunoprecipitation:
-
Add the alkylated kinase reaction mixture to the antibody-conjugated beads.
-
Incubate with rotation overnight at 4°C to allow the antibody to capture the thiophosphorylated substrates.
-
-
Washing: Wash the beads three to five times with cold IP wash buffer to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the beads by adding 1x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
Part 4: Analysis
-
Western Blotting: The eluted proteins can be resolved by SDS-PAGE, transferred to a membrane, and probed with an antibody against the substrate of interest to confirm its thiophosphorylation.
-
Mass Spectrometry: For unbiased substrate discovery, the eluted proteins can be digested with trypsin and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway, a common target for kinase substrate identification studies.
Experimental Workflow Diagram
Caption: Experimental workflow for the identification of direct kinase substrates using thiophospho-antibodies.
References
Validating the Phosphatase Resistance of Thiophosphorylated Substrates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of protein modifications is paramount. Thiophosphorylation, the substitution of a non-bridging oxygen with sulfur in a phosphate (B84403) group, offers a powerful tool for studying signaling pathways by creating phosphatase-resistant substrate analogs. This guide provides a comparative overview of the phosphatase resistance of thiophosphorylated substrates versus their naturally phosphorylated counterparts, supported by experimental data and detailed protocols.
The inherent stability of the thiophosphate group against enzymatic hydrolysis by most phosphatases makes it an invaluable asset in kinase-substrate identification, functional analysis of phosphorylated proteins, and the development of therapeutic agents. By creating what are effectively "constitutively active" or "stably inhibited" versions of proteins, researchers can dissect complex signaling cascades with greater precision.
Comparative Analysis of Phosphatase Resistance
The primary advantage of thiophosphorylation is its significant resistance to dephosphorylation. While phosphorylated proteins are transiently modified and readily dephosphorylated by cellular phosphatases, thiophosphorylated proteins exhibit remarkable stability. This resistance allows for the accumulation of modified substrates to detectable levels, facilitating the study of low-level or transient signaling events.[1]
| Substrate Modification | Phosphatase | Relative Dephosphorylation Rate | Half-life of Modification |
| Phosphorylation (pTyr-416 Src) | PTP1B | High | Minutes |
| Thiophosphorylation (spTyr-416 Src) | PTP1B | Very Low (partial dephosphorylation after 30-60 min) | Hours to Days |
This table provides a semi-quantitative comparison based on available literature. Direct kinetic comparisons are not widely published, but the qualitative difference in stability is well-established.
Experimental Validation of Phosphatase Resistance
The resistance of a thiophosphorylated substrate to a specific phosphatase can be validated using an in vitro phosphatase assay. A common and reliable method is the malachite green assay, which colorimetrically detects the amount of free phosphate released from the substrate over time.
Experimental Protocol: Comparative Phosphatase Resistance Assay using Malachite Green
This protocol details the steps to compare the dephosphorylation of a phosphorylated peptide and its thiophosphorylated analog.
Materials:
-
Purified Phosphatase (e.g., PTP1B, PP1c)
-
Phosphorylated peptide substrate
-
Thiophosphorylated peptide substrate (equivalent concentration to the phosphorylated peptide)
-
Phosphatase assay buffer (specific to the phosphatase being used)
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Microplate reader (620-660 nm)
Procedure:
-
Prepare Phosphate Standards: Prepare a serial dilution of the phosphate standard provided in the malachite green kit to generate a standard curve.
-
Set up Dephosphorylation Reactions:
-
In a 96-well plate, prepare triplicate reactions for both the phosphorylated and thiophosphorylated substrates.
-
For each reaction, add the peptide substrate to the phosphatase assay buffer to a final concentration of 200 µM.[2]
-
Include "no enzyme" controls for each substrate to measure non-enzymatic hydrolysis.
-
-
Initiate the Reaction:
-
Add the purified phosphatase to each well to initiate the dephosphorylation reaction. The final enzyme concentration should be determined empirically based on its activity.
-
Incubate the plate at 37°C.[2]
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes for the phosphorylated substrate; 0, 30, 60, 120, 240 minutes for the thiophosphorylated substrate), stop the reaction by adding the malachite green reagent.
-
-
Color Development and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from the corresponding time points.
-
Use the phosphate standard curve to convert the absorbance values to the amount of phosphate released.
-
Plot the amount of phosphate released over time for both the phosphorylated and thiophosphorylated substrates to compare their dephosphorylation rates.
-
Application in Signaling Pathway Analysis
The stability of thiophosphorylated proteins is particularly useful for elucidating the roles of specific phosphorylation events in signaling pathways. For example, the Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.
By using a constitutively active mutant of MEK1 to thiophosphorylate ERK2, a more durable and active version of ERK2 can be generated.[3] This phosphatase-resistant, thiophosphorylated ERK2 can then be used to identify and validate downstream substrates and to study the long-term effects of sustained ERK2 activation.[3]
Caption: MAPK signaling pathway and in vitro thiophosphorylation of ERK2.
The accompanying diagram illustrates the MAPK signaling cascade and a workflow for generating phosphatase-resistant, thiophosphorylated ERK2. This stable, active form of ERK2 can be used to investigate its downstream signaling effects without the confounding variable of dephosphorylation.
Experimental Workflow for Generating and Validating Thiophosphorylated Substrates
Caption: Workflow for validating phosphatase resistance.
This logical workflow outlines the key steps for producing and validating the phosphatase resistance of a thiophosphorylated substrate. It begins with separate in vitro kinase reactions to produce the phosphorylated and thiophosphorylated substrates, followed by a comparative phosphatase assay to quantify their respective stabilities.
References
A Comparative Guide: Unveiling the Performance of Thiophosphate-Based Kinase Assays Against Traditional Radioactive Methods
For researchers, scientists, and drug development professionals, the accurate measurement of kinase activity is paramount. For decades, radioactive assays have been the gold standard, offering direct and sensitive detection of phosphorylation. However, the emergence of non-radioactive techniques, particularly thiophosphate-based assays, presents a compelling alternative, promising comparable performance without the inherent safety and logistical challenges of radiolabeled compounds. This guide provides an objective, data-driven comparison of these two methodologies, offering insights to inform your assay selection.
The central principle of a kinase assay is to measure the transfer of a phosphate (B84403) group from a donor, typically ATP, to a substrate. While traditional methods employ a radiolabeled gamma-phosphate on ATP ([γ-32P]ATP or [γ-33P]ATP) for detection, thiophosphate-based assays utilize an ATP analog, adenosine (B11128) 5'-[γ-thio]triphosphate (ATPγS). In these assays, the kinase transfers a thiophosphate group to the substrate. The resulting thiophosphorylated product is then detected through various means, most commonly by quantifying the amount of ADP produced in the reaction.
At a Glance: Key Performance Metrics
The following tables summarize key performance metrics for thiophosphate-based assays and traditional radioactive methods. Data has been compiled from various studies to provide a representative comparison.
| Performance Metric | Thiophosphate-Based Assays (e.g., ADP-Glo™, Transcreener® ADP²) | Traditional Radioactive Assays (e.g., P81 Filter Binding) | References |
| Z'-Factor | Generally ≥ 0.7, indicating excellent assay robustness for high-throughput screening (HTS). | Typically ≥ 0.6, considered a robust and reliable assay. | [1],[2],[3] |
| Signal-to-Background (S/B) Ratio | High, often exceeding 10, allowing for sensitive detection even at low substrate conversion. | High, dependent on the specific activity of the radiolabel and the efficiency of wash steps. | [4],[3],[5] |
| Sensitivity | Comparable to radioactive methods, with the ability to detect picomolar levels of ADP. | Considered the "gold standard" for sensitivity, capable of detecting minute amounts of incorporated radioactivity. | [6],[3] |
| Throughput | High, easily adaptable to 384- and 1536-well formats for automated HTS. | Lower, often manual or semi-automated, making it less suitable for large-scale screening. | [7],[8] |
| Safety and Handling | Non-radioactive, eliminating the need for specialized licenses, handling procedures, and waste disposal. | Requires handling of radioactive isotopes, necessitating stringent safety protocols and specialized waste management. | [6] |
| Cost | Reagent costs can be higher per data point, but overall cost may be lower due to reduced waste disposal and infrastructure requirements. | Lower reagent cost per data point, but significant costs associated with radioactive material procurement, handling, and disposal. | |
| Compound Interference | Can be susceptible to interference from compounds that affect the detection enzymes (e.g., luciferase). | Less prone to compound interference as it is a direct measurement of phosphorylation. | [7] |
Inhibitor Potency (IC50) Comparison
The determination of inhibitor potency (IC50) is a critical application of kinase assays. The following table presents a conceptual comparison of IC50 values for the broad-spectrum kinase inhibitor, Staurosporine, against Protein Kinase A (PKA), as might be determined by both assay types.
| Kinase | Inhibitor | Thiophosphate-Based Assay IC50 (nM) | Radioactive Assay IC50 (nM) | References |
| Protein Kinase A (PKA) | Staurosporine | ~7-10 | ~7 | ,[4],[9] |
Note: The IC50 values are representative and can vary depending on the specific assay conditions (e.g., ATP concentration).
Enzyme Kinetics: Km and Vmax
Understanding the kinetic parameters of a kinase, such as the Michaelis constant (Km) for ATP and the maximum reaction velocity (Vmax), is crucial for mechanistic studies. Both assay platforms can be used to determine these parameters.
| Kinase | Parameter | Thiophosphate-Based Assay | Radioactive Assay | References |
| Abl Kinase | Km for ATP (µM) | Comparable to radioactive methods | ~1-10 (Substrate dependent) | [10],[11] |
| Vmax (pmol/min/µg) | Comparable to radioactive methods | Varies with enzyme preparation and substrate | [10],[11] |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological context and the practical steps of each assay, the following diagrams are provided.
Detailed Experimental Protocols
Traditional Radioactive Kinase Assay (P81 Phosphocellulose Filter Binding)
This protocol is a generalized procedure for a radioactive kinase assay using P81 phosphocellulose paper to capture a phosphorylated peptide substrate.
Materials:
-
Purified kinase
-
Peptide substrate with a net positive charge
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
ATP solution
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation vials
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase reaction buffer, the desired concentration of the peptide substrate, and the purified kinase.
-
Initiate the Reaction: Start the phosphorylation reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP to the reaction mix. The final ATP concentration should be at or near the Km for the kinase, if known.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction and Spot: Stop the reaction by adding a small volume of phosphoric acid. Spot an aliquot of the reaction mixture onto a labeled 2 cm x 2 cm square of P81 phosphocellulose paper.
-
Washing: Immerse the P81 paper squares in a beaker containing 0.75% phosphoric acid. Wash for 5 minutes with gentle stirring. Repeat the wash step three more times with fresh phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Final Rinse: Perform a final rinse with acetone (B3395972) to aid in drying.
-
Drying: Allow the P81 paper squares to air dry completely.
-
Quantification: Place each dried P81 square into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Thiophosphate-Based Kinase Assay (ADP-Glo™)
This protocol is based on the Promega ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Purified kinase
-
Substrate (peptide, protein, etc.)
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Set up Kinase Reaction: In a well of a white, opaque multi-well plate, set up the kinase reaction by adding the kinase, substrate, and ATP in the appropriate kinase reaction buffer. The total reaction volume is typically 5 µL for a 384-well plate.
-
Incubation: Incubate the reaction at the desired temperature (e.g., room temperature or 30°C) for the desired amount of time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and Detect: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
Conclusion: Making the Right Choice
The "gold standard" status of radioactive assays is well-earned due to their direct measurement of phosphorylation and high sensitivity.[6] However, the significant practical and safety considerations associated with handling radioactivity are undeniable.
Thiophosphate-based assays have emerged as a robust and reliable alternative. Assays like ADP-Glo™ and Transcreener® ADP² offer comparable sensitivity and performance to radioactive methods, with the significant advantages of being non-radioactive, amenable to high-throughput screening, and generally safer and more convenient.[7][12] While potential for compound interference with detection enzymes exists, this can often be mitigated with appropriate controls.
For many applications, especially in high-throughput screening and inhibitor profiling, the benefits of thiophosphate-based assays in terms of safety, throughput, and ease of use will outweigh the historical precedence of radioactive methods. For fundamental enzymology and when working with very low activity enzymes where direct measurement is paramount, radioactive assays may still be the preferred choice. Ultimately, the selection of the most appropriate kinase assay will depend on the specific experimental goals, available resources, and the desired balance between throughput, convenience, and the nature of the data required.
References
- 1. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. promega.com [promega.com]
- 4. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 5. Development and comparison of nonradioactive in vitro kinase assays for NIMA-related kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. biotium.com [biotium.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the intrinsic kinase activity and substrate specificity of c-Abl and Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Sodium Thiophosphate: A Procedural Guide
The proper disposal of sodium thiophosphate, a compound within the broader thiophosphate chemical family, requires a meticulous and safety-conscious approach. Due to the limited availability of specific public-domain information on this compound, and to prevent confusion with the more common sodium thiosulfate, a conservative approach treating the substance as potentially hazardous is essential. This guide provides researchers, scientists, and drug development professionals with crucial safety, logistical, and procedural information for the responsible management of this compound waste.
Immediate Safety and Logistical Information
Prior to handling this compound for disposal, it is imperative to establish a safe operational environment. The following logistical and safety measures should be implemented:
Personal Protective Equipment (PPE): In the absence of a specific Safety Data Sheet (SDS), personnel should wear standard protective gear for handling potentially hazardous chemicals. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
Ventilation: All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Spill Management: In the event of a spill, the area should be evacuated. The spilled material should be absorbed with an inert material like vermiculite (B1170534) or sand. This absorbent material must then be collected, placed in a sealed and properly labeled container, and disposed of as hazardous waste.[1]
Waste Segregation and Storage:
-
Waste Collection: Collect all this compound waste, including contaminated materials, in a dedicated, compatible, and sealable container.[1]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and any known or suspected hazard symbols.
-
Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials. Secondary containment is recommended to mitigate leaks or spills.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[2] On-site treatment should not be attempted without the appropriate facilities and regulatory permits.
-
Waste Identification and Classification: Treat all unused this compound and any items contaminated with it as hazardous waste. This is a precautionary measure due to the lack of specific hazard data.
-
Containerization: Place the waste in a robust, leak-proof container compatible with the chemical. Ensure the container is not overfilled (a maximum of 90% capacity is recommended to allow for expansion).[3]
-
Labeling: Affix a hazardous waste label to the container. The label must include the chemical name, accumulation start date, and associated hazard warnings.
-
Temporary Storage: Store the container in a designated satellite accumulation area that is secure and has secondary containment.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with all available information about the waste.[1]
-
Documentation: Maintain a record of the waste disposal, including the chemical name, quantity, disposal date, and the name of the disposal contractor.
Hazard Profile Summary
Due to the absence of a specific Safety Data Sheet for this compound, the following table summarizes potential hazards based on the general characteristics of thiophosphate compounds. This information should be used as a guideline for safe handling and disposal.
| Parameter | Guideline / Precaution |
| Toxicity | Assume moderate to high toxicity via inhalation, ingestion, and skin contact, as is common for some organophosphorus compounds. Handle with appropriate PPE at all times. |
| Environmental Hazard | Thiophosphate compounds can be hazardous to the aquatic environment with long-lasting effects. Do not dispose of down the drain or in regular trash.[1] |
| Reactivity | Keep away from strong acids and oxidizing agents. The reaction of some phosphorus compounds with water can be hazardous. |
| Personal Protective Gear | Chemical-resistant gloves, safety goggles, lab coat. Use a fume hood for all transfers and handling. |
| Disposal Method | Controlled incineration at a licensed chemical destruction facility is the recommended method for related thiophosphate compounds and should be assumed for this compound.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing safety and regulatory compliance.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
